Hydroxy Tipelukast
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C29H40O7S |
|---|---|
分子量 |
532.7 g/mol |
IUPAC名 |
4-[3-[3-(4-acetyl-3-hydroxy-2-propylphenyl)sulfanylpropoxy]-6-(1-hydroxyethyl)-2-propylphenoxy]butanoic acid |
InChI |
InChI=1S/C29H40O7S/c1-5-9-23-25(14-12-22(20(4)31)29(23)36-16-7-11-27(32)33)35-17-8-18-37-26-15-13-21(19(3)30)28(34)24(26)10-6-2/h12-15,20,31,34H,5-11,16-18H2,1-4H3,(H,32,33) |
InChIキー |
MLDWEJZYGSSUCN-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Hydroxy Tipelukast chemical structure and properties
An In-depth Technical Guide to Hydroxy Tipelukast
Abstract
This compound is the major active metabolite of Tipelukast (also known as MN-001), a multi-functional drug candidate with anti-inflammatory and anti-fibrotic properties.[1] This document provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to this compound. It is intended for researchers, scientists, and professionals in the field of drug development. While extensive pharmacokinetic data remains largely undisclosed, this guide synthesizes the available information on its chemical characteristics and the established mechanism of its parent compound, Tipelukast.
Chemical Structure and Properties
This compound is a metabolite of Tipelukast, formed by the hydroxylation of the parent molecule.[2] Its deuterated form, this compound-d6, is commonly used as an internal standard in analytical and clinical pharmacology studies.[2]
The key physicochemical properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C29H40O7S | [3] |
| Molecular Weight | 532.69 g/mol | [3] |
| Parent Compound | Tipelukast (MN-001) | [1] |
| Parent Molecular Formula | C29H38O7S | [4] |
| Parent Molecular Weight | 530.67 g/mol | [5] |
Mechanism of Action and Signaling Pathway
While specific details on the mechanism of action for this compound are limited, it is identified as a major metabolite of Tipelukast (MN-001).[1] The parent compound, Tipelukast, is an orally bioavailable small molecule with a multi-faceted mechanism that confers both anti-inflammatory and anti-fibrotic effects.[1][6] Its known mechanisms of action include leukotriene (LT) receptor antagonism, inhibition of phosphodiesterases (PDE), primarily PDE3 and PDE4, and inhibition of 5-lipoxygenase (5-LO).[6][7]
The 5-LO/LT pathway is considered a significant factor in the development of fibrosis, and Tipelukast's inhibitory effect on this pathway represents a novel therapeutic approach.[7] Furthermore, Tipelukast has been shown to down-regulate the expression of genes that promote fibrosis, such as LOXL2, Collagen Type 1, and TIMP-1, as well as genes that promote inflammation, including CCR2 and MCP-1.[7] The metabolite of Tipelukast, referred to as MN-002 (which is suggested to be this compound), is also believed to possess biological activity, specifically enhancing cholesterol efflux in macrophages by upregulating key transport proteins.[1]
Caption: Multi-target mechanism of action of Tipelukast.
Experimental Protocols
The accurate quantification of Tipelukast and its metabolite, this compound, in biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicokinetic studies.[8] A common analytical method involves Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[8] Below is a detailed protocol based on established methodologies for structurally similar compounds.[8]
Sample Preparation: Protein Precipitation
-
Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.[8]
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.[8]
-
Add 20 µL of a working solution of this compound-d6 to serve as an internal standard.[8]
-
Add 300 µL of acetonitrile, pre-chilled to -20°C, to precipitate plasma proteins.[8]
-
Vortex the mixture vigorously for 1 minute.[8]
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[8]
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[8]
LC-MS/MS Instrumentation and Conditions
-
Chromatography System: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[8]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, operated in positive ion mode (ESI+).[8]
-
Analytical Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size) is recommended as a starting point.[8]
Multiple Reaction Monitoring (MRM) Transition Optimization
As specific MRM transitions for Tipelukast and this compound are not publicly available, the following procedure can be used for their determination:
-
Prepare a standard solution of Tipelukast and this compound-d6.[8]
-
Infuse the standard solution directly into the mass spectrometer.[8]
-
Perform a full scan (Q1 scan) to confirm the presence of the precursor ions. The predicted protonated precursor ions ([M+H]⁺) are approximately m/z 531.7 for Tipelukast and m/z 539.7 for this compound-d6.[8]
-
Perform a product ion scan for each precursor ion to identify the most abundant and stable fragment ions.[8]
-
Select the most intense product ions to establish the MRM transitions (Q1/Q3).[8]
Caption: Workflow for the analysis of this compound.
Quantitative Data
While pharmacokinetic parameters such as AUC, Cmax, and half-life for Tipelukast and its hydroxy metabolite have not been publicly disclosed, quantitative data related to its analytical methodology is available.[1][8]
LC-MS/MS Method Parameters
| Parameter | Value/Description | Reference |
| Internal Standard | This compound-d6 | [8] |
| Sample Volume | 100 µL (plasma) | [8] |
| Precipitating Agent | 300 µL Acetonitrile (-20°C) | [8] |
| Centrifugation | 14,000 rpm for 10 min at 4°C | [8] |
| Ionization Mode | Positive Ion Electrospray (ESI+) | [8] |
| Predicted Precursor Ion (Tipelukast) | m/z 531.7 ([M+H]⁺) | [8] |
| Predicted Precursor Ion (this compound-d6) | m/z 539.7 ([M+H]⁺) | [8] |
| Analytical Column | Reverse-phase C18 (e.g., 50 x 2.1 mm, 1.8 µm) | [8] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C29H40O7S | CID 9828483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tipelukast - Wikipedia [en.wikipedia.org]
- 5. medkoo.com [medkoo.com]
- 6. Tipelukast (MN-001) | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 7. medicinova.com [medicinova.com]
- 8. benchchem.com [benchchem.com]
The Role of Hydroxy Tipelukast in Tipelukast Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tipelukast (MN-001) is an orally bioavailable small molecule with a multi-faceted mechanism of action, exhibiting both anti-inflammatory and anti-fibrotic properties.[1] It is currently under investigation for various conditions, including idiopathic pulmonary fibrosis (IPF) and non-alcoholic steatohepatitis (NASH).[2][3] While the clinical development of Tipelukast is progressing, detailed public information regarding its metabolic fate, particularly the role of its hydroxylated metabolite, remains scarce. This technical guide synthesizes the currently available information on Tipelukast metabolism, focusing on the putative role of Hydroxy Tipelukast. In the absence of specific published data, this document provides a framework based on established principles of drug metabolism, including postulated metabolic pathways and representative experimental protocols for their investigation. This guide is intended to serve as a resource for researchers in the field, highlighting areas where further investigation is critically needed.
Introduction to Tipelukast Metabolism
Tipelukast is a sulfidopeptide leukotriene receptor antagonist with a complex pharmacological profile that also includes the inhibition of phosphodiesterases (PDEs) and 5-lipoxygenase (5-LO).[4][5] The biotransformation of xenobiotics like Tipelukast is a critical determinant of their pharmacokinetic and pharmacodynamic properties, influencing both efficacy and potential for adverse effects.
While specific data is limited, company press releases have alluded to a major metabolite of Tipelukast, referred to as MN-002. It is strongly suggested that MN-002 is a hydroxy metabolite of the parent drug, herein referred to as this compound. This metabolite is purported to possess its own biological activity, contributing to the overall therapeutic effect of Tipelukast.
The Postulated Role of this compound
Based on general principles of drug metabolism, the formation of a hydroxy metabolite from a parent compound like Tipelukast is a common Phase I metabolic reaction. This process, known as hydroxylation, is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located predominantly in the liver.[6][7] Hydroxylation typically serves to increase the polarity of a drug molecule, facilitating its subsequent conjugation (Phase II metabolism) and excretion from the body.
The specific position of hydroxylation on the Tipelukast molecule would be determined by the substrate specificity of the involved CYP isozymes and the chemical structure of Tipelukast itself. Given the presence of aromatic rings and alkyl chains in Tipelukast's structure, multiple sites are susceptible to hydroxylation.
The biological activity attributed to MN-002 suggests that this compound is not merely an inactive elimination product. It may act on the same or different pharmacological targets as the parent drug, potentially with altered potency or selectivity. A thorough characterization of this compound's pharmacological profile is therefore essential for a complete understanding of Tipelukast's in vivo mechanism of action.
Data Presentation: Current Gaps in Quantitative Knowledge
A comprehensive understanding of the role of this compound requires quantitative pharmacokinetic data for both the parent drug and its metabolite. As of the date of this publication, such data is not publicly available. The following table summarizes the key pharmacokinetic parameters that are essential for characterizing the metabolism of Tipelukast and the contribution of this compound, but which are currently unavailable in the public domain.
| Parameter | Tipelukast (MN-001) | This compound (MN-002) | Significance in Understanding Metabolism |
| Cmax (Maximum Plasma Concentration) | Not Available | Not Available | Indicates the extent of absorption and formation of the metabolite. |
| Tmax (Time to Cmax) | Not Available | Not Available | Provides insights into the rate of absorption and metabolite formation. |
| AUC (Area Under the Curve) | Not Available | Not Available | Represents the total drug and metabolite exposure over time. |
| Half-life (t½) | Not Available | Not Available | Determines the duration of action and dosing interval. |
| Clearance (CL) | Not Available | Not Available | Measures the efficiency of drug and metabolite elimination. |
| Metabolic Ratio (AUCmetabolite / AUCparent) | Not Available | Not Available | Quantifies the extent of metabolism to the specific metabolite. |
Experimental Protocols for Investigating Tipelukast Metabolism
The following sections outline representative experimental protocols that are standard in the pharmaceutical industry for elucidating the metabolic pathways of a new chemical entity like Tipelukast.
In Vitro Metabolism Studies
Objective: To identify the metabolic pathways of Tipelukast and the enzymes responsible for the formation of this compound.
Methodology:
-
Incubation with Liver Subcellular Fractions:
-
Microsomes: Incubate Tipelukast with human liver microsomes in the presence of NADPH to assess Phase I metabolism. This is the primary system for identifying CYP-mediated reactions.
-
S9 Fraction: Utilize the S9 fraction (containing both microsomal and cytosolic enzymes) to investigate both Phase I and Phase II metabolic pathways.
-
Hepatocytes: Incubate Tipelukast with primary human hepatocytes to provide a more complete picture of metabolism, including uptake and efflux processes.
-
-
Reaction Phenotyping:
-
Recombinant Human CYP Enzymes: Incubate Tipelukast with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) to identify the specific isoforms responsible for the formation of this compound.
-
Chemical Inhibition: In human liver microsomes, co-incubate Tipelukast with known selective inhibitors of major CYP enzymes to confirm the contribution of each enzyme to its metabolism.
-
-
Sample Analysis:
-
Analyze incubation samples using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1][8]
-
Compare the chromatograms of control and test incubations to identify peaks corresponding to potential metabolites.
-
Use high-resolution mass spectrometry to determine the accurate mass of the parent drug and metabolites, allowing for the prediction of elemental composition.
-
Perform MS/MS fragmentation analysis to elucidate the structure of the metabolites, including the site of hydroxylation for this compound.
-
In Vivo Metabolism Studies
Objective: To characterize the pharmacokinetic profile of Tipelukast and this compound in preclinical species and humans.
Methodology:
-
Animal Studies:
-
Administer Tipelukast to preclinical species (e.g., rodents, non-rodents) via the intended clinical route (oral).
-
Collect serial blood samples at predetermined time points.
-
Collect urine and feces to perform mass balance studies and identify excretion pathways.
-
-
Human Studies (Clinical Trials):
-
Administer Tipelukast to healthy volunteers or patients.
-
Collect serial plasma and urine samples.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of Tipelukast and this compound in biological matrices (plasma, urine).
-
Use a stable isotope-labeled internal standard (e.g., this compound-d6) to ensure accuracy and precision.
-
Determine the concentration-time profiles for both the parent drug and the metabolite.
-
Calculate the key pharmacokinetic parameters as outlined in Table 1.
-
Visualizing Metabolic Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, provide a conceptual illustration of the postulated metabolic pathway of Tipelukast and a typical experimental workflow for its investigation.
Caption: Postulated metabolic pathway of Tipelukast to this compound and subsequent conjugation.
Caption: Experimental workflow for the investigation of drug metabolism.
Conclusion
The metabolism of Tipelukast, and specifically the role of its major metabolite this compound (MN-002), is a critical area of research for fully understanding the drug's clinical pharmacology. Currently, there is a significant lack of publicly available data to definitively characterize this metabolic pathway. This technical guide has provided a framework for understanding the likely role of this compound based on established principles of drug metabolism. Furthermore, it has outlined standard experimental protocols that are necessary to elucidate the specific metabolic pathways, the enzymes involved, and the pharmacokinetic profiles of both Tipelukast and its metabolites. As more data from preclinical and clinical studies become available, a clearer picture of the contribution of this compound to the overall efficacy and safety of Tipelukast will emerge. It is imperative for the scientific community to have access to this data to facilitate further research and development in this therapeutic area.
References
- 1. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 2. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 3. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 4. Tipelukast (MN-001) | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 5. medicinova.com [medicinova.com]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
Hydroxy Tipelukast: A Technical Guide to Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxy Tipelukast, a significant metabolite of the anti-inflammatory and anti-fibrotic agent Tipelukast (MN-001), is crucial for comprehensive pharmacokinetic and metabolic studies. This technical guide provides an in-depth overview of a feasible synthetic route and a robust purification methodology for obtaining high-purity this compound. The protocols described herein are based on established chemical principles and analogous syntheses of related compounds, offering a practical framework for its preparation in a laboratory setting. This document also includes detailed experimental procedures, quantitative data presented in tabular format, and illustrative diagrams to elucidate the experimental workflows.
Introduction
Tipelukast (also known as MN-001) is an orally bioavailable small molecule with a multi-faceted mechanism of action, targeting leukotriene (LT) receptors, phosphodiesterases (PDEs), and 5-lipoxygenase (5-LO).[1][2] Its therapeutic potential is under investigation for various inflammatory and fibrotic conditions.[3][4] Understanding the metabolic fate of Tipelukast is paramount for its clinical development, with this compound being a key metabolite of interest. The availability of pure this compound as a reference standard is essential for accurate quantification in biological matrices and for evaluating its intrinsic pharmacological activity.
This guide outlines a plausible multi-step synthesis of this compound, commencing from commercially available starting materials. Furthermore, a comprehensive purification strategy employing preparative high-performance liquid chromatography (HPLC) followed by crystallization is detailed to ensure the final product meets the stringent purity requirements for a reference standard.
Proposed Synthesis of this compound
The proposed synthesis of this compound involves the preparation of two key intermediates, followed by their coupling and subsequent deprotection. The final step introduces the characteristic hydroxyethyl (B10761427) group.
A potential synthetic route is outlined below:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
2.1.1. Synthesis of Intermediate 1: 4-(3-(3-Bromopropoxy)-2-propylphenoxy)butanoic acid
-
To a solution of 4-(3-hydroxy-2-propylphenoxy)butanoic acid in an appropriate solvent such as acetone (B3395972) or DMF, add an excess of 1,3-dibromopropane and a base like potassium carbonate.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired intermediate.
2.1.2. Synthesis of Intermediate 2: 1-(3-(3-Bromopropoxy)-2-hydroxy-5-propylphenyl)ethanone
-
Dissolve 1-(2,4-dihydroxy-3-propylphenyl)ethanone in a suitable solvent (e.g., acetone).
-
Add potassium carbonate and 1,3-dibromopropane.
-
Reflux the mixture until the starting material is consumed, as indicated by TLC.
-
Work up the reaction mixture by filtering and evaporating the solvent.
-
Purify the residue using column chromatography to obtain the pure intermediate.
2.1.3. Coupling of Intermediates and Formation of Tipelukast Analogue
-
In a polar aprotic solvent such as DMF, combine Intermediate 1 and Intermediate 2.
-
Add a suitable base (e.g., potassium carbonate) and a catalytic amount of a phase-transfer catalyst if necessary.
-
Heat the mixture and monitor the reaction progress.
-
After completion, perform an aqueous workup, extracting the product into an organic solvent.
-
Dry the organic layer and concentrate to obtain the crude coupled product.
2.1.4. Introduction of the Hydroxyethyl Group
-
The acetyl group on one of the phenyl rings needs to be converted to a 1-hydroxyethyl group. This can be achieved through a reduction reaction.
-
Dissolve the coupled product in a suitable solvent like methanol (B129727) or ethanol.
-
Cool the solution in an ice bath and add a reducing agent such as sodium borohydride (B1222165) in portions.
-
Stir the reaction mixture until the reduction is complete (monitored by TLC).
-
Quench the reaction carefully with a dilute acid and extract the product.
-
Purify the resulting this compound ethyl ester by column chromatography.
2.1.5. Final Hydrolysis to this compound
-
Dissolve the this compound ethyl ester in a mixture of an alcohol (e.g., ethanol) and water.
-
Add a base such as lithium hydroxide (B78521) or sodium hydroxide.
-
Stir the mixture at room temperature until the ester hydrolysis is complete.
-
Neutralize the reaction mixture with a dilute acid to precipitate the crude this compound.
-
Filter the solid, wash with water, and dry under vacuum.
Purification of this compound
High purity of the final compound is critical for its use as a reference standard. A two-step purification process involving preparative HPLC followed by crystallization is recommended.
Caption: Purification workflow for this compound.
Experimental Protocols
3.1.1. Preparative High-Performance Liquid Chromatography (HPLC)
-
Dissolve the crude this compound in a suitable mobile phase, for instance, a mixture of acetonitrile (B52724) and water with a small amount of formic acid to improve peak shape.
-
Inject the solution onto a preparative reverse-phase C18 column.
-
Elute the compound using a gradient of increasing organic solvent concentration.
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
-
Collect the fractions corresponding to the main peak of this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure.
3.1.2. Crystallization
-
Dissolve the semi-pure this compound obtained from HPLC in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water, acetone/hexane).
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
For further crystal growth, the solution can be stored at a lower temperature (e.g., 4 °C) for several hours.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum to obtain high-purity this compound.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and purification of this compound. These values are estimates based on typical yields and purities for similar multi-step organic syntheses and purification processes.
Table 1: Summary of Estimated Yields for the Synthesis of this compound
| Reaction Step | Product | Starting Material | Estimated Yield (%) |
| 1 | Intermediate 1 | 4-(3-hydroxy-2-propylphenoxy)butanoic acid | 75-85 |
| 2 | Intermediate 2 | 1-(2,4-dihydroxy-3-propylphenyl)ethanone | 70-80 |
| 3 | Coupled Precursor | Intermediates 1 & 2 | 60-70 |
| 4 | This compound Ethyl Ester | Coupled Precursor | 80-90 |
| 5 | Crude this compound | This compound Ethyl Ester | 90-95 |
Table 2: Summary of Purity and Recovery for the Purification of this compound
| Purification Step | Starting Purity (Approx. %) | Final Purity (Approx. %) | Estimated Recovery (%) |
| Preparative HPLC | 85-95 | >98 | 70-80 |
| Crystallization | >98 | >99.5 | 85-95 |
| Overall | 85-95 | >99.5 | 60-75 |
Signaling Pathways and Logical Relationships
Tipelukast exerts its effects by modulating multiple signaling pathways involved in inflammation and fibrosis. As a major metabolite, understanding the interaction of this compound with these same pathways is of significant interest.
Caption: Signaling pathways modulated by Tipelukast.
Conclusion
This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis and purification of this compound. The proposed multi-step synthesis is based on established and reliable organic reactions. The purification protocol, combining preparative HPLC and crystallization, is designed to yield a final product of high purity suitable for use as an analytical reference standard. The successful implementation of these methods will facilitate further research into the pharmacology, metabolism, and pharmacokinetics of Tipelukast and its metabolites, ultimately contributing to a more complete understanding of its therapeutic potential. Researchers are encouraged to adapt and optimize these protocols to suit their specific laboratory conditions and requirements.
References
In Vitro Biological Activity of Hydroxy Tipelukast: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the in vitro biological activity of Hydroxy Tipelukast, a major metabolite of the investigational drug Tipelukast (MN-001). While publicly available data on this compound (also referred to as MN-002) is limited, this document synthesizes the known multifaceted activities of the parent compound, Tipelukast, to infer the potential biological profile of its hydroxylated metabolite. This guide includes detailed experimental protocols for key assays relevant to the established mechanisms of action of Tipelukast and the suggested activity of this compound, alongside structured data tables and signaling pathway diagrams to facilitate further research and drug development efforts.
Introduction
Tipelukast (MN-001) is an orally bioavailable small molecule with demonstrated anti-inflammatory and anti-fibrotic properties in preclinical models.[1][2][3] Its mechanism of action is multifactorial, involving the inhibition of phosphodiesterases (PDEs), 5-lipoxygenase (5-LO), and antagonism of leukotriene (LT) receptors.[1][2][4] this compound (MN-002) has been identified as a major metabolite of Tipelukast. While specific quantitative data on the in vitro activity of this compound is not extensively available in the public domain, it is suggested to possess biological activity, particularly in enhancing cholesterol efflux.
This guide aims to provide researchers and drug development professionals with a foundational understanding of the potential in vitro biological activities of this compound by leveraging the well-documented profile of its parent compound. Detailed methodologies for relevant in vitro assays are provided to enable the scientific community to quantitatively assess the activity of this metabolite.
Potential In Vitro Biological Activities and Relevant Assays
Based on the known mechanisms of Tipelukast, the following sections outline the potential in vitro biological activities of this compound and the corresponding experimental protocols to evaluate them.
Phosphodiesterase (PDE) Inhibition
Tipelukast is a known inhibitor of PDE3 and PDE4.[1][4] These enzymes are critical in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are key second messengers in inflammatory and fibrotic pathways. Inhibition of PDEs leads to increased cyclic nucleotide levels, resulting in anti-inflammatory and anti-fibrotic effects. It is plausible that this compound retains some PDE inhibitory activity.
Table 1: Quantitative Data for PDE Inhibition by Tipelukast (as a proxy for this compound)
| Compound | Target | Assay Type | IC50 | Reference |
| Tipelukast | PDE3 | Enzyme Inhibition | Data not publicly available | [1][4] |
| Tipelukast | PDE4 | Enzyme Inhibition | Data not publicly available | [1][4] |
This protocol describes a generic method for determining the in vitro inhibitory activity of a test compound against PDE enzymes.
1. Materials and Reagents:
- Recombinant human PDE enzymes (e.g., PDE3A, PDE4B)
- cAMP or cGMP substrate
- 5'-Nucleotidase
- Phosphate-buffered saline (PBS)
- Assay buffer (e.g., Tris-HCl buffer with MgCl2)
- Test compound (this compound)
- Positive control inhibitor (e.g., Rolipram for PDE4)
- Detection reagent (e.g., Malachite Green for phosphate (B84403) detection)
- 96-well microplates
2. Procedure:
- Prepare serial dilutions of the test compound and the positive control in the assay buffer.
- In a 96-well plate, add the assay buffer, the PDE enzyme, and the test compound or control.
- Initiate the reaction by adding the cAMP or cGMP substrate.
- Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
- Stop the PDE reaction by adding a stop solution or by heat inactivation.
- Add 5'-Nucleotidase to convert the resulting AMP or GMP to adenosine or guanosine and inorganic phosphate.
- Incubate the plate at 37°C for a further specified time (e.g., 20 minutes).
- Add the detection reagent (e.g., Malachite Green) to quantify the amount of inorganic phosphate produced.
- Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).
- Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
5-Lipoxygenase (5-LO) Inhibition
Tipelukast is an inhibitor of 5-LO, a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators.[1][4] Inhibition of 5-LO can therefore significantly reduce inflammation.
Table 2: Quantitative Data for 5-LO Inhibition by Tipelukast (as a proxy for this compound)
| Compound | Target | Assay Type | IC50 | Reference |
| Tipelukast | 5-Lipoxygenase | Enzyme Inhibition | Data not publicly available | [1][4] |
This protocol outlines a cell-free assay to measure the direct inhibition of 5-LO by a test compound.
1. Materials and Reagents:
- Recombinant human 5-LO enzyme
- Arachidonic acid (substrate)
- Assay buffer (e.g., PBS with calcium chloride and ATP)
- Test compound (this compound)
- Positive control inhibitor (e.g., Zileuton)
- Methanol (B129727) or ethanol (B145695) for extraction
- HPLC system with a UV detector
- 96-well plates
2. Procedure:
- Pre-incubate the 5-LO enzyme with various concentrations of the test compound or positive control in the assay buffer at 37°C for a short period (e.g., 10 minutes).
- Initiate the reaction by adding arachidonic acid.
- Incubate the reaction mixture at 37°C for a specified time (e.g., 10-15 minutes).
- Stop the reaction by adding a quenching solution (e.g., a mixture of methanol and citric acid).
- Extract the leukotriene products (e.g., LTB4) using a solid-phase extraction column or liquid-liquid extraction.
- Analyze the extracted products by reverse-phase HPLC with UV detection at a specific wavelength (e.g., 270 nm for LTB4).
- Quantify the amount of product formed in the presence and absence of the inhibitor.
- Calculate the percentage of inhibition and determine the IC50 value.
Leukotriene Receptor Antagonism
Tipelukast acts as a leukotriene receptor antagonist.[1][4] Specifically, it likely targets the cysteinyl leukotriene receptor 1 (CysLT1), thereby blocking the pro-inflammatory and bronchoconstrictive effects of cysteinyl leukotrienes (LTC4, LTD4, and LTE4).
Table 3: Quantitative Data for Leukotriene Receptor Antagonism by Tipelukast (as a proxy for this compound)
| Compound | Target | Assay Type | Ki/IC50 | Reference |
| Tipelukast | CysLT1 Receptor | Radioligand Binding | Data not publicly available | [1][4] |
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the CysLT1 receptor.
1. Materials and Reagents:
- Cell membranes prepared from cells overexpressing the human CysLT1 receptor (e.g., HEK293 cells)
- Radiolabeled ligand (e.g., [3H]-LTD4 or a specific radiolabeled antagonist)
- Assay buffer (e.g., Tris-HCl buffer with MgCl2 and CaCl2)
- Test compound (this compound)
- Non-specific binding control (e.g., a high concentration of an unlabeled CysLT1 antagonist like Montelukast)
- Glass fiber filters
- Scintillation cocktail
- Scintillation counter
- 96-well filter plates
2. Procedure:
- In a 96-well filter plate, add the cell membranes, the radiolabeled ligand, and varying concentrations of the test compound.
- For total binding wells, add only the cell membranes and the radiolabeled ligand.
- For non-specific binding wells, add the cell membranes, the radiolabeled ligand, and a high concentration of the non-specific binding control.
- Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
- Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
- Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
- Dry the filters and place them in scintillation vials with scintillation cocktail.
- Measure the radioactivity on each filter using a scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Determine the percentage of inhibition of specific binding by the test compound at each concentration and calculate the Ki or IC50 value.
Cholesterol Efflux Enhancement
It has been suggested that this compound (MN-002) may enhance cholesterol efflux from macrophages. This is a critical process in reverse cholesterol transport and is considered anti-atherogenic.
This protocol describes a cell-based assay to measure the ability of a test compound to promote cholesterol efflux from macrophages.
1. Materials and Reagents:
- Macrophage cell line (e.g., J774 or THP-1)
- Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)
- [3H]-cholesterol or a fluorescent cholesterol analog (e.g., BODIPY-cholesterol)
- Cholesterol acceptors (e.g., Apolipoprotein A-I (ApoA-I) or High-Density Lipoprotein (HDL))
- Test compound (this compound)
- Positive control (e.g., a known LXR agonist)
- Scintillation counter or fluorescence plate reader
- 24- or 48-well cell culture plates
2. Procedure:
- Plate macrophages in multi-well plates and allow them to adhere.
- Label the cells with [3H]-cholesterol or a fluorescent cholesterol analog in the presence of an acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor for 24-48 hours. This allows the labeled cholesterol to incorporate into the cellular cholesterol pools.
- Wash the cells to remove excess label and equilibrate them in serum-free medium containing the test compound or controls for a specified period (e.g., 18-24 hours). This step allows for the upregulation of genes involved in cholesterol efflux.
- Wash the cells again and incubate them with serum-free medium containing a cholesterol acceptor (e.g., ApoA-I or HDL) for a defined efflux period (e.g., 4-6 hours).
- Collect the medium (containing the effluxed cholesterol) and lyse the cells to determine the amount of cholesterol remaining in the cells.
- Measure the radioactivity or fluorescence in both the medium and the cell lysate.
- Calculate the percentage of cholesterol efflux as: (counts in medium / (counts in medium + counts in cell lysate)) * 100.
- Compare the efflux in the presence of the test compound to the vehicle control to determine its effect.
Summary and Future Directions
While direct quantitative in vitro data for this compound is currently scarce, the well-established multi-target profile of its parent compound, Tipelukast, provides a strong foundation for inferring its potential biological activities. It is highly probable that this compound retains some of the anti-inflammatory and anti-fibrotic properties of Tipelukast, including PDE inhibition, 5-LO inhibition, and leukotriene receptor antagonism. Furthermore, the suggested role of this compound in promoting cholesterol efflux presents a novel and important area for investigation.
The detailed experimental protocols provided in this guide offer a clear roadmap for researchers to quantitatively characterize the in vitro biological activity of this compound. Such studies are crucial for a comprehensive understanding of the overall pharmacological profile of Tipelukast and for the continued development of this therapeutic agent. Future research should focus on generating robust in vitro data for this compound across these key biological targets to elucidate its specific contribution to the therapeutic effects observed with Tipelukast administration.
References
The Multi-Faceted Mechanism of Hydroxy Tipelukast in Combating Fibrotic Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix, represent a significant and growing global health burden with limited therapeutic options. Hydroxy Tipelukast (also known as Tipelukast or MN-001), a novel, orally bioavailable small molecule, has emerged as a promising anti-fibrotic and anti-inflammatory agent. This technical guide provides an in-depth exploration of the core mechanism of action of this compound in fibrotic diseases. It details the compound's multi-targeted approach, encompassing leukotriene receptor antagonism, phosphodiesterase (PDE) inhibition, and 5-lipoxygenase (5-LO) inhibition. This guide summarizes key preclinical and clinical data, outlines detailed experimental protocols for the evaluation of anti-fibrotic agents, and presents visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction to this compound (MN-001)
This compound is the major active metabolite of Tipelukast (MN-001), a compound initially developed for the treatment of asthma and interstitial cystitis.[1] Its potent anti-inflammatory and anti-fibrotic properties have led to its investigation in a range of fibrotic conditions, including idiopathic pulmonary fibrosis (IPF) and non-alcoholic steatohepatitis (NASH).[1][2] The therapeutic potential of this compound lies in its unique ability to concurrently modulate multiple key pathways implicated in the pathogenesis of fibrosis.
Core Mechanism of Action
This compound exerts its anti-fibrotic effects through a multi-pronged mechanism that targets critical inflammatory and fibrogenic pathways.[2][3] This includes:
-
Leukotriene Receptor Antagonism: Leukotrienes are potent pro-inflammatory lipid mediators that play a crucial role in the recruitment and activation of inflammatory cells, which are key drivers of fibrosis.[1] this compound acts as a leukotriene receptor antagonist, thereby blocking the downstream inflammatory signaling cascade.[2][3]
-
Phosphodiesterase (PDE) Inhibition: The compound is an inhibitor of phosphodiesterases, primarily PDE3 and PDE4.[2][3] PDE enzymes are responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a key intracellular second messenger with anti-inflammatory and anti-fibrotic properties. By inhibiting PDE3 and PDE4, this compound increases intracellular cAMP levels, leading to the suppression of inflammatory cell activation and fibroblast proliferation.
-
5-Lipoxygenase (5-LO) Inhibition: this compound inhibits the 5-lipoxygenase (5-LO) enzyme, which is the rate-limiting enzyme in the biosynthesis of leukotrienes from arachidonic acid.[2][3][4] This upstream inhibition further reduces the production of pro-inflammatory leukotrienes, complementing its action as a leukotriene receptor antagonist. The 5-LO/leukotriene pathway is considered a significant pathogenic factor in the development of fibrosis.[2]
These primary mechanisms of action lead to significant downstream effects on gene expression, resulting in the down-regulation of pro-fibrotic and pro-inflammatory genes . Studies have demonstrated that Tipelukast can reduce the expression of genes that promote fibrosis, such as lysyl oxidase-like 2 (LOXL2), collagen type 1, and tissue inhibitor of metalloproteinases 1 (TIMP-1).[1][2] Concurrently, it suppresses the expression of genes that drive inflammation, including C-C chemokine receptor type 2 (CCR2) and monocyte chemoattractant protein-1 (MCP-1).[1][2]
Quantitative Data from Preclinical and Clinical Studies
The efficacy of Tipelukast (the parent drug of this compound) has been evaluated in various preclinical models of fibrosis and in clinical trials. The following tables summarize the key quantitative findings.
Table 1: Summary of Preclinical Efficacy Data for Tipelukast (MN-001)
| Animal Model | Key Parameter | Vehicle Control | Tipelukast Treatment | % Change | Reference |
| Bleomycin-Induced Pulmonary Fibrosis (Mouse) | Ashcroft Score | - | Significantly Reduced | - | [5] |
| Lung Density | - | Reduced | - | [5] | |
| Lung Hydroxyproline (B1673980) Content | - | Significantly Reduced | - | [5] | |
| NASH (STAM™ Mouse Model) | NAFLD Activity Score (NAS) | - | Significantly Reduced | - | [6] |
| % Area of Fibrosis | - | Dose-dependently Reduced | - | [7] |
Note: Specific quantitative values for vehicle and treatment groups were not consistently available in the public domain.
Table 2: Summary of Clinical Efficacy Data for Tipelukast (MN-001)
| Clinical Trial (Phase) | Patient Population | Key Parameter | Placebo/Baseline | Tipelukast Treatment | Outcome | Reference |
| Phase 2 (NCT02503657) | Idiopathic Pulmonary Fibrosis (IPF) | Worsening IPF Events | - | Fewer events | Positive effect on disease progression | [8] |
| LOXL2 (Biomarker) | - | Reduced | Target engagement | [8] | ||
| Phase 2 (Interim Analysis) | NASH/NAFLD with Hypertriglyceridemia | Mean Serum Triglycerides | 328.6 mg/dL | 192.9 mg/dL | 41.3% reduction (p=0.02) | [7] |
Detailed Methodologies for Key Experiments
This section provides an overview of the standard experimental protocols utilized in the preclinical and clinical evaluation of anti-fibrotic agents like this compound.
Bleomycin-Induced Pulmonary Fibrosis in Mice
This is a widely used and well-characterized animal model to study the pathogenesis of pulmonary fibrosis and to evaluate potential therapies.
-
Induction of Fibrosis:
-
Mice (commonly C57BL/6 strain) are anesthetized.
-
A single intratracheal instillation of bleomycin (B88199) sulfate (B86663) (typically 1.5-3.0 U/kg body weight) is administered to induce lung injury and subsequent fibrosis. Control animals receive sterile saline.
-
The development of fibrosis is typically assessed at 14 to 28 days post-bleomycin administration.
-
-
Assessment of Fibrosis:
-
Histopathology (Ashcroft Score): Lungs are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Masson's trichrome to visualize collagen deposition. A pathologist, blinded to the treatment groups, scores the extent of fibrosis on a scale of 0 (normal) to 8 (severe, diffuse fibrosis) based on the microscopic examination of lung parenchyma.
-
Hydroxyproline Assay: This biochemical assay quantifies the total collagen content in the lung tissue.
-
Lung tissue is homogenized and hydrolyzed (e.g., with 6N HCl at 110-120°C for 18-24 hours) to break down proteins into their constituent amino acids.
-
The hydroxyproline content in the hydrolysate is measured colorimetrically after reaction with chloramine-T and Ehrlich's reagent. The absorbance is read at approximately 550-560 nm.
-
The amount of hydroxyproline is directly proportional to the amount of collagen.
-
-
STAM™ Mouse Model of Non-Alcoholic Steatohepatitis (NASH)
This model recapitulates the progression of NASH from steatosis to fibrosis and even hepatocellular carcinoma, making it a valuable tool for drug evaluation.
-
Induction of NASH:
-
Neonatal male C57BL/6J mice are injected with a low dose of streptozotocin (B1681764) (STZ) at 2 days of age to induce insulin (B600854) resistance.
-
From 4 weeks of age, the mice are fed a high-fat diet to promote the development of steatosis and steatohepatitis.
-
NASH and fibrosis typically develop by 8-12 weeks of age.
-
-
Assessment of NASH and Fibrosis:
-
Histopathology (NAFLD Activity Score - NAS): Livers are harvested, fixed, and stained with Hematoxylin and Eosin (H&E). A pathologist scores the liver biopsy for:
-
Steatosis: (0-3) based on the percentage of hepatocytes containing fat droplets.
-
Lobular Inflammation: (0-3) based on the number of inflammatory foci.
-
Hepatocyte Ballooning: (0-2) based on the presence and severity of hepatocyte swelling. The NAS is the sum of these three scores (ranging from 0 to 8). A score of ≥5 is often correlated with a diagnosis of NASH.
-
-
Fibrosis Staging: Liver sections are stained with Sirius Red or Masson's trichrome to visualize collagen. Fibrosis is staged on a scale of 0 (no fibrosis) to 4 (cirrhosis).
-
Gene Expression Analysis: RNA is extracted from liver tissue, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of pro-fibrotic and pro-inflammatory genes (e.g., Col1a1, Timp1, Acta2, Ccr2, Mcp1).
-
In Vitro Mechanistic Assays
-
Leukotriene Receptor Binding Assay: This assay determines the affinity of this compound for leukotriene receptors (e.g., CysLT1). Membranes from cells expressing the receptor of interest are incubated with a radiolabeled leukotriene and varying concentrations of the test compound. The ability of this compound to displace the radioligand is measured to determine its binding affinity (Ki).
-
Phosphodiesterase (PDE) Inhibition Assay: The inhibitory activity of this compound against PDE isoenzymes (PDE3 and PDE4) is assessed using commercially available kits. These assays typically involve incubating the recombinant PDE enzyme with its substrate (cAMP or cGMP) in the presence of the test compound. The amount of substrate hydrolyzed is then quantified, often using fluorescence or luminescence-based detection methods.
-
5-Lipoxygenase (5-LO) Inhibition Assay: The inhibitory effect of this compound on the 5-LO enzyme is determined by measuring the production of 5-LO products (e.g., leukotriene B4) from arachidonic acid in a cell-based or cell-free system. The products can be quantified by methods such as enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).
Conclusion
This compound represents a promising therapeutic candidate for a range of fibrotic diseases due to its well-defined, multi-faceted mechanism of action. By simultaneously targeting key pathways in inflammation and fibrosis—leukotriene signaling and phosphodiesterase activity—it offers a comprehensive approach to mitigating the complex pathophysiology of these conditions. The preclinical and early clinical data, although mixed in some respects for IPF, show clear biological activity and therapeutic potential, particularly in NASH. The detailed experimental methodologies outlined in this guide provide a framework for the continued investigation and development of this compound and other novel anti-fibrotic therapies. Further research and larger clinical trials are warranted to fully elucidate its efficacy and safety profile in various fibrotic diseases.
References
- 1. What Are the NAFLD Activity Score and NAFLD Fibrosis Score? | myMASHteam [mymashteam.com]
- 2. Transplant Pathology Internet Services [tpis.upmc.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic Hydroxyproline Assay Protocol [sigmaaldrich.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Hydroxyproline assay. [bio-protocol.org]
- 8. go.drugbank.com [go.drugbank.com]
The Pursuit of Tipelukast's Metabolic Fate: A Technical Guide to Metabolite Discovery and Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tipelukast (also known as MN-001) is an orally bioavailable small molecule with a multifaceted mechanism of action, positioning it as a promising therapeutic candidate for inflammatory and fibrotic diseases such as idiopathic pulmonary fibrosis (IPF) and non-alcoholic steatohepatitis (NASH).[1][2][3] Its therapeutic effects are attributed to its activity as a leukotriene (LT) receptor antagonist, a phosphodiesterase (PDE) inhibitor (primarily PDE3 and PDE4), and a 5-lipoxygenase (5-LO) inhibitor.[3][4] Understanding the metabolic fate of Tipelukast is a critical component of its preclinical and clinical development, as metabolites can significantly influence the drug's efficacy, safety, and pharmacokinetic profile.[5]
This technical guide provides a comprehensive overview of the methodologies and strategies employed in the discovery and identification of Tipelukast metabolites. While specific, detailed public disclosures on the complete metabolic profile of Tipelukast are limited, this document synthesizes the available information and outlines a best-practice framework for such investigations, based on established principles of drug metabolism research.[1]
The Known Metabolic Landscape of Tipelukast
Publicly available information indicates the existence of at least one major metabolite of Tipelukast, a hydroxy metabolite designated as MN-002.[1] This metabolite is reported to possess biological activity, specifically enhancing cholesterol efflux in macrophages by upregulating key transport proteins.[1] However, a comprehensive public record detailing the full spectrum of Tipelukast metabolites, their pharmacokinetic parameters, and the specific metabolic pathways remains largely unavailable.[1] Drug database entries often state that data on metabolism, route of elimination, and half-life are "Not Available".[1]
A Framework for Metabolite Discovery and Identification: An Experimental Approach
The discovery and identification of drug metabolites is a systematic process involving a combination of in vitro and in vivo studies, coupled with advanced analytical techniques. The following sections detail a hypothetical, yet standard, experimental workflow for elucidating the metabolic profile of Tipelukast.
In Vitro Metabolism Studies
In vitro systems are essential for the initial screening and characterization of metabolic pathways in a controlled environment.[6]
Experimental Protocol: In Vitro Incubation with Human Liver Microsomes
-
Objective: To identify the primary metabolites of Tipelukast formed by cytochrome P450 (CYP) enzymes.
-
Materials:
-
Tipelukast
-
Human liver microsomes (pooled)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching the reaction)
-
Internal standard (e.g., a stable isotope-labeled version of Tipelukast)
-
-
Procedure: a. Pre-incubate human liver microsomes in phosphate buffer at 37°C. b. Add Tipelukast to the incubation mixture at various concentrations (e.g., 1 µM, 10 µM). c. Initiate the metabolic reaction by adding the NADPH regenerating system. d. Incubate for a specified time course (e.g., 0, 15, 30, 60 minutes) at 37°C with gentle shaking. e. Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. f. Centrifuge the samples to precipitate proteins. g. Analyze the supernatant using LC-MS/MS.
In Vivo Metabolism Studies
In vivo studies in animal models and human clinical trials are crucial for understanding the complete metabolic profile and pharmacokinetic properties of a drug and its metabolites in a whole organism.[7]
Experimental Protocol: Animal Pharmacokinetic and Metabolite Identification Study
-
Objective: To identify and quantify Tipelukast and its metabolites in plasma, urine, and feces of a relevant animal model (e.g., rats or dogs).
-
Materials:
-
Tipelukast formulated for oral or intravenous administration.
-
Sprague-Dawley rats (or other appropriate species).
-
Metabolic cages for separate collection of urine and feces.
-
Anticoagulant (e.g., EDTA) for blood collection.
-
-
Procedure: a. Administer a single dose of Tipelukast to the animals. b. Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing anticoagulant. c. Separate plasma by centrifugation. d. House animals in metabolic cages and collect urine and feces for 48-72 hours post-dose. e. Process plasma, urine, and fecal homogenates by protein precipitation or solid-phase extraction. f. Analyze the extracts by LC-MS/MS for the presence of Tipelukast and its metabolites.
Analytical Techniques for Metabolite Identification
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone of modern metabolite identification and quantification.[8][9]
Experimental Protocol: LC-MS/MS Analysis
-
Objective: To separate, detect, and structurally elucidate Tipelukast and its metabolites.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system.
-
Chromatographic Conditions (Representative):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a set time.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions (Representative):
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.
-
Scan Mode: Full scan for initial detection, followed by product ion scans (MS/MS) of potential metabolite peaks to obtain fragmentation patterns for structural elucidation.
-
Data Analysis: Metabolites are identified by comparing their retention times and mass spectra (including accurate mass and fragmentation patterns) to the parent drug and known metabolic transformations (e.g., hydroxylation, glucuronidation).
-
Data Presentation and Quantitative Analysis
While specific quantitative data for Tipelukast metabolites are not publicly available, the following tables represent how such data would be structured for clear comparison and interpretation.[1]
Table 1: Hypothetical Pharmacokinetic Parameters of Tipelukast and its Major Metabolite (MN-002) in Human Plasma Following a Single Oral Dose
| Analyte | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | t½ (hr) |
| Tipelukast | 850 | 2.5 | 6200 | 8.0 |
| MN-002 | 120 | 4.0 | 1500 | 10.5 |
Table 2: Hypothetical In Vitro Metabolic Stability of Tipelukast in Human Liver Microsomes
| Parameter | Value |
| Intrinsic Clearance (CLint) (µL/min/mg protein) | 25 |
| In Vitro Half-Life (t½) (min) | 27.7 |
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
Caption: A typical workflow for in vitro metabolism studies.
Caption: Simplified signaling pathways targeted by Tipelukast.
Conclusion
The comprehensive characterization of a drug's metabolic profile is a cornerstone of modern drug development. While specific data on the full range of Tipelukast metabolites remain limited in the public domain, the established methodologies outlined in this guide provide a robust framework for their discovery and identification. Future research and publications will undoubtedly shed more light on the metabolic fate of Tipelukast, further refining our understanding of its pharmacokinetic and pharmacodynamic properties and ultimately contributing to its safe and effective clinical use.
References
- 1. benchchem.com [benchchem.com]
- 2. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 3. medicinova.com [medicinova.com]
- 4. Tipelukast (MN-001) | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 5. Metabolite Identification in the Preclinical and Clinical Phase of Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro and in vivo studies on the metabolism of tirofiban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Hydroxy Tipelukast: A Technical Overview of a Key Metabolite and its Parent Compound, Tipelukast (MN-001)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Hydroxy Tipelukast and its parent compound, Tipelukast (also known as MN-001). While public information on this compound is limited, this document synthesizes the available data and presents a detailed analysis of Tipelukast, a novel, orally bioavailable small molecule with demonstrated anti-inflammatory and anti-fibrotic properties. The guide covers the chemical properties, mechanism of action, and relevant experimental data for Tipelukast, offering valuable insights for researchers and professionals in the field of drug development.
Introduction
Tipelukast (MN-001) is a promising therapeutic agent under investigation for various inflammatory and fibrotic diseases. Its clinical development has highlighted the importance of understanding its metabolic fate. This compound is a significant metabolite of Tipelukast. This guide aims to provide a centralized resource on the known characteristics of both the parent compound and its hydroxylated metabolite.
Physicochemical Properties
A clear distinction between Tipelukast and its hydroxylated metabolite is crucial for analytical and research purposes. The following table summarizes their key identifiers and molecular weights.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 1027597-04-1[1] | C29H40O7S[1] | 532.7[1] |
| Tipelukast | 125961-82-2 | C29H38O7S | 530.68 |
Mechanism of Action of Tipelukast (MN-001)
Tipelukast exerts its therapeutic effects through a multi-faceted mechanism of action, targeting key pathways involved in inflammation and fibrosis. This multi-target engagement is a distinguishing feature of the compound.
The primary mechanisms of action for Tipelukast include:
-
Leukotriene (LT) Receptor Antagonism: Tipelukast acts as an antagonist at sulfidopeptide leukotriene receptors, thereby inhibiting the pro-inflammatory and bronchoconstrictive effects of leukotrienes.
-
Phosphodiesterase (PDE) Inhibition: It inhibits phosphodiesterase enzymes, particularly PDE3 and PDE4. This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which has broad anti-inflammatory effects.
-
5-Lipoxygenase (5-LO) Inhibition: By inhibiting 5-LO, Tipelukast blocks the synthesis of leukotrienes from arachidonic acid, further reducing the inflammatory cascade.
These actions collectively contribute to the anti-inflammatory and anti-fibrotic properties observed in preclinical and clinical studies.
Experimental Protocols
While specific, detailed experimental protocols for this compound are not publicly available, the following outlines a general experimental workflow for evaluating the anti-fibrotic effects of a compound like Tipelukast in a preclinical model of liver fibrosis. This is based on commonly used methodologies in the field.
Methodology Example: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Induction of Fibrosis: Intraperitoneal injection of CCl4 (diluted in corn oil) twice weekly for 4-8 weeks.
-
Treatment Groups:
-
Vehicle control (e.g., corn oil)
-
Tipelukast (dose range determined by preliminary studies), administered orally daily.
-
-
Endpoint Analysis:
-
Histopathology: Liver sections stained with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red/Fast Green for collagen deposition. Fibrosis is scored using a standardized scoring system.
-
Gene Expression Analysis: RNA is extracted from liver tissue, and quantitative real-time PCR (qPCR) is performed to measure the expression of key fibrotic markers (e.g., Col1a1, Acta2, Timp1) and inflammatory markers (e.g., Tnf, Il6, Ccl2).
-
Protein Analysis: Western blotting is used to quantify the protein levels of α-smooth muscle actin (α-SMA) and collagen type I.
-
Conclusion and Future Directions
This compound is a key metabolite of the promising anti-inflammatory and anti-fibrotic agent, Tipelukast. While there is a notable lack of public data specifically on this compound, the extensive research on the parent compound provides a solid foundation for understanding its potential therapeutic relevance. Further studies are warranted to fully characterize the pharmacokinetic and pharmacodynamic profiles of this compound and to elucidate its specific contribution to the overall activity of Tipelukast. A deeper understanding of its metabolic pathway and biological effects will be critical for the continued development and optimization of this therapeutic candidate.
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The information has been compiled from publicly available sources, and its accuracy and completeness are subject to the limitations of the available data.
References
An In-depth Technical Guide to the Physicochemical Characteristics of Hydroxy Tipelukast
Disclaimer: Publicly available information on the specific physicochemical characteristics of Hydroxy Tipelukast is limited. This guide provides a comprehensive overview based on the available data for its parent compound, Tipelukast, and outlines the standard experimental methodologies for the characterization of such pharmaceutical compounds.
Introduction
Tipelukast (also known as MN-001) is a novel, orally bioavailable small molecule with demonstrated anti-inflammatory and anti-fibrotic properties.[1] It is currently under investigation for the treatment of conditions such as idiopathic pulmonary fibrosis (IPF) and non-alcoholic steatohepatitis (NASH). The therapeutic potential of Tipelukast stems from its multi-faceted mechanism of action, which includes leukotriene (LT) receptor antagonism, inhibition of phosphodiesterases (PDEs 3 and 4), and inhibition of 5-lipoxygenase (5-LO).[1][2]
This compound is a metabolite of Tipelukast. While detailed studies on the specific physicochemical properties of this compound are not widely published, its deuterated form, this compound-d6, is utilized as a stable isotope-labeled internal standard in the bioanalytical quantification of Tipelukast.[3] This indicates its significance in understanding the pharmacokinetics of the parent drug. This technical guide aims to provide researchers, scientists, and drug development professionals with a thorough understanding of the known characteristics of Tipelukast and the established methodologies for determining the physicochemical properties of its metabolites, such as this compound.
Chemical Identity
The chemical structure of this compound can be inferred from the chemical name of its deuterated analog, 4-(3-(3-((4-Acetyl-3-hydroxy-2-propylphenyl)thio)propoxy-d6)-6-(1-hydroxyethyl)-2-propylphenoxy)butanoic Acid. This suggests that one of the acetyl groups of Tipelukast is reduced to a hydroxyethyl (B10761427) group in its metabolite, this compound.
Table 1: Chemical Identity of Tipelukast and this compound
| Identifier | Tipelukast | This compound |
| IUPAC Name | 4-(6-acetyl-3-(3-((4-acetyl-3-hydroxy-2-propylphenyl)thio)propoxy)-2-propylphenoxy)butanoic acid[4][5] | 4-(3-(3-((4-acetyl-3-hydroxy-2-propylphenyl)thio)propoxy)-6-(1-hydroxyethyl)-2-propylphenoxy)butanoic acid (inferred) |
| Synonyms | MN-001, KCA-757[4][5] | Not Available |
| CAS Number | 125961-82-2[4][5] | Not Available |
| Chemical Formula | C29H38O7S[4][5] | C29H40O7S[6] |
| Molecular Weight | 530.67 g/mol [4] | ~532.69 g/mol (calculated) |
| InChI Key | KPWYNAGOBXLMSE-UHFFFAOYSA-N[4][5] | Not Available |
| SMILES | CCCC1=C(C=CC(=C1OCCCC(=O)O)C(=O)C)OCCCSC2=C(C(=C(C=C2)C(=O)C)O)CCC[5] | Not Available |
Physicochemical Properties
The physicochemical properties of a drug molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While specific experimental data for this compound are not publicly available, the following table summarizes the known properties of Tipelukast and indicates the parameters that would be determined for this compound. The addition of a hydroxyl group in place of a ketone is expected to increase polarity, which may influence properties like solubility and lipophilicity.
Table 2: Physicochemical Properties of Tipelukast and this compound
| Property | Tipelukast | This compound |
| Appearance | Solid powder[4] | Not Publicly Available |
| Melting Point | Not Publicly Available | Not Publicly Available |
| Solubility | Soluble in DMSO[4] | Not Publicly Available |
| pKa | Not Publicly Available | Not Publicly Available |
| LogP | Not Publicly Available | Not Publicly Available |
| Storage Condition | Dry, dark, and at 0 - 4 °C for short term or -20 °C for long term[4] | Not Publicly Available |
Experimental Protocols for Physicochemical Characterization
The following section details the standard experimental methodologies that would be employed to determine the key physicochemical properties of this compound.
Aqueous solubility is a crucial factor influencing drug absorption and bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility.
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of a buffered aqueous solution at a specific pH (e.g., pH 7.4 phosphate-buffered saline).
-
Equilibration: The suspension is agitated in a mechanical shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is centrifuged or filtered to separate the solid drug from the saturated solution.
-
Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
References
- 1. Tipelukast (MN-001) | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 2. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 3. benchchem.com [benchchem.com]
- 4. medkoo.com [medkoo.com]
- 5. Tipelukast - Wikipedia [en.wikipedia.org]
- 6. This compound | C29H40O7S | CID 9828483 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Potential Therapeutic Targets of Hydroxy Tipelukast
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxy Tipelukast is a primary metabolite of Tipelukast (MN-001), an orally bioavailable small molecule with demonstrated anti-inflammatory and anti-fibrotic properties.[1][2] While direct pharmacological data on this compound is limited in publicly available literature, its therapeutic potential is inferred from the well-documented multi-target mechanism of its parent compound.[2] Tipelukast is under investigation for conditions such as idiopathic pulmonary fibrosis (IPF) and non-alcoholic steatohepatitis (NASH).[1][2] This document provides a comprehensive overview of the key molecular targets and signaling pathways associated with Tipelukast and, by extension, its hydroxy metabolite. It includes a summary of the known targets, detailed representative experimental protocols, and visualizations of the relevant biological pathways and workflows.
Core Therapeutic Targets
The therapeutic effects of Tipelukast, and likely this compound, are attributed to its engagement with multiple targets that are central to inflammatory and fibrotic cascades.[1][3] This multi-faceted approach allows it to modulate complex disease processes more effectively than single-target agents. The primary molecular targets are detailed below.
5-Lipoxygenase (5-LO)
5-LO is a crucial enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators.[1] By inhibiting 5-LO, Tipelukast blocks the production of leukotrienes from arachidonic acid, thereby reducing inflammation. The 5-LO/leukotriene pathway is considered a key pathogenic factor in the development of fibrosis.[4]
Leukotriene (LT) Receptors
In addition to inhibiting leukotriene synthesis, Tipelukast also acts as a leukotriene receptor antagonist.[2][5] This dual action ensures a comprehensive blockade of the leukotriene signaling pathway, preventing the downstream effects of these mediators, which include bronchoconstriction, increased vascular permeability, and immune cell recruitment.
Phosphodiesterases (PDEs)
Tipelukast is an inhibitor of phosphodiesterases, primarily isoforms PDE3 and PDE4.[1][5] PDEs are enzymes that degrade cyclic adenosine (B11128) monophosphate (cAMP), a critical second messenger with broad anti-inflammatory effects. Inhibition of PDE3 and PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the activity of inflammatory cells and reduces the production of pro-inflammatory cytokines.[1]
Phospholipase C (PLC)
Phospholipase C is another identified target of Tipelukast. PLC is a key enzyme in signal transduction, catalyzing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These molecules are involved in regulating a wide range of cellular processes, including inflammation and cell proliferation.
Signaling Pathways and Downstream Effects
The interaction of Tipelukast with its primary targets initiates a cascade of downstream events that culminate in its anti-inflammatory and anti-fibrotic effects.
Multi-Target Anti-Inflammatory and Anti-Fibrotic Pathway
The integrated mechanism of action of Tipelukast is illustrated below. The compound simultaneously targets multiple nodes within the inflammatory signaling network to produce a robust therapeutic effect.
Regulation of Gene Expression
Preclinical studies have shown that Tipelukast significantly down-regulates the expression of key genes involved in the pathogenesis of fibrosis and inflammation.[4][6] This modulation of gene expression is a critical component of its therapeutic activity.
Potential Metabolite-Specific Activity
While not definitively confirmed to be this compound, a major metabolite of Tipelukast, designated MN-002, has been suggested to possess its own biological activity. This includes enhancing cholesterol efflux from macrophages by upregulating the transport proteins ABCA1 and ABCG1.[7] This potential mechanism could be relevant for diseases with a metabolic component, such as NASH.
Quantitative Data Summary
A comprehensive search of publicly available literature and drug databases indicates that specific quantitative pharmacokinetic and pharmacodynamic data, such as IC₅₀ or Kᵢ values for Tipelukast and this compound against their targets, have not been disclosed.[7] The following table summarizes the identified targets and their qualitative effects.
| Target | Parent Compound | Effect of Interaction | Implication in Disease | Citation |
| 5-Lipoxygenase (5-LO) | Tipelukast | Inhibition | Reduces synthesis of pro-inflammatory leukotrienes. | [1][5] |
| Leukotriene (LT) Receptors | Tipelukast | Antagonism | Blocks signaling of pro-inflammatory leukotrienes. | [1][2][5] |
| Phosphodiesterase 3 (PDE3) | Tipelukast | Inhibition | Increases intracellular cAMP, leading to anti-inflammatory effects. | [1][5] |
| Phosphodiesterase 4 (PDE4) | Tipelukast | Inhibition | Increases intracellular cAMP, leading to anti-inflammatory effects. | [1][5] |
| Phospholipase C (PLC) | Tipelukast | Inhibition | Modulates intracellular signaling pathways related to inflammation. | |
| LOXL2, Collagen Type 1, TIMP-1 | Tipelukast | Gene Down-regulation | Reduces the expression of key genes that promote fibrosis. | [4][6] |
| CCR2, MCP-1 | Tipelukast | Gene Down-regulation | Reduces the expression of key genes that promote inflammation. | [4][6] |
| ABCA1, ABCG1 | Tipelukast Metabolite | Gene Up-regulation | Potentially enhances cholesterol efflux from macrophages. | [7] |
Experimental Protocols
Accurate quantification of Tipelukast and its metabolites, such as this compound, in biological matrices is essential for pharmacokinetic and drug metabolism studies.[3] The following section details a representative protocol for a bioanalytical assay using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Note: This is a representative protocol and requires full validation according to regulatory guidelines (e.g., FDA, EMA) before implementation.[3]
Quantification of Tipelukast and this compound in Human Plasma
Objective: To develop and validate a sensitive and selective LC-MS/MS method for the simultaneous quantification of Tipelukast and this compound in human plasma. This compound-d6 is used as the stable isotope-labeled internal standard (SIL-IS).[2][8]
Materials and Reagents:
-
Reference standards: Tipelukast, this compound
-
Internal Standard: this compound-d6
-
Solvents: Methanol (B129727) (HPLC grade), Acetonitrile (HPLC grade), Formic Acid (LC-MS grade), Deionized Water
-
Human plasma (with K₂EDTA as anticoagulant)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions (1 mg/mL) of Tipelukast, this compound, and this compound-d6 in methanol.[3]
-
Prepare serial dilutions from the stock solutions to create calibration standards (e.g., 1-1000 ng/mL) and quality control (QC) samples at low, medium, and high concentrations.
-
-
Sample Preparation (Solid Phase Extraction):
-
To 100 µL of plasma sample (blank, standard, QC, or unknown), add 25 µL of the this compound-d6 internal standard working solution.
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.[8]
-
Elute the analytes and internal standard with 1 mL of methanol.[8]
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.[8]
-
-
LC-MS/MS Analysis:
-
LC System: UHPLC system.[8]
-
Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).[8]
-
Mobile Phase: (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.[2]
-
Gradient Elution: Employ a suitable gradient to separate the analytes from matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[2]
-
Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for Tipelukast, this compound, and this compound-d6.[2]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Use a weighted (1/x²) linear regression to determine the concentrations of the analytes in QC and unknown samples.
-
Bioanalytical Workflow Diagram
Conclusion
This compound, as the primary metabolite of Tipelukast, is presumed to contribute to the overall therapeutic effect observed with the parent compound. The potential therapeutic targets are rooted in a multi-pronged mechanism that includes the inhibition of 5-LO, PDE3/4, and PLC, as well as antagonism of leukotriene receptors.[1][5] This network of interactions leads to the down-regulation of key genes driving inflammation and fibrosis.[4][6] While quantitative data on the specific activity of this compound remains to be publicly disclosed, the established pharmacology of Tipelukast provides a strong foundation for its continued investigation. Further studies are warranted to delineate the precise contribution of this compound to the clinical efficacy and to fully characterize its unique pharmacological profile.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. investorshub.advfn.com [investorshub.advfn.com]
- 5. Tipelukast (MN-001) | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 6. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Stability and Storage of Hydroxy Tipelukast
Disclaimer: This document synthesizes the limited publicly available information for Hydroxy Tipelukast, a major metabolite of the investigational drug Tipelukast (MN-001). As of this writing, specific, quantitative stability studies for this compound have not been publicly disclosed.[1] This guide provides recommendations based on data for the parent compound and established principles of pharmaceutical stability analysis.
Introduction to this compound
This compound, also known as MN-002, is a primary metabolite of Tipelukast (MN-001), an orally bioavailable small molecule with anti-inflammatory and anti-fibrotic properties.[1] Tipelukast is under investigation for conditions such as idiopathic pulmonary fibrosis (IPF) and non-alcoholic steatohepatitis (NASH).[1][2] The parent compound, Tipelukast, functions through a multi-target mechanism, including leukotriene (LT) receptor antagonism, inhibition of phosphodiesterases (PDE3 and PDE4), and inhibition of 5-lipoxygenase (5-LO).[1][2] The metabolite, MN-002, is also suggested to possess biological activity, potentially enhancing cholesterol efflux in macrophages.[1]
Accurate understanding of the stability of this compound is critical for its role in research and development, particularly when used as a reference standard or, in its deuterated form (this compound-d6), as an internal standard in pharmacokinetic and metabolic studies.[3][4][5][6]
Stability Profile and Degradation Pathways
Specific quantitative data from forced degradation studies on this compound are not available in the public domain.[1][3] Such studies are essential for identifying intrinsic stability characteristics and potential degradation pathways.[3] A forced degradation study would typically expose the compound to stress conditions like hydrolysis, oxidation, photolysis, and thermal stress to understand its degradation profile.[7]
To illustrate how stability data is typically presented, the following table contains hypothetical results from a forced degradation study.
Disclaimer: The following data is for illustrative purposes only and does not represent actual experimental results for this compound.
| Stress Condition | Parameters | Duration | Assay (%) | Purity (%) | Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 85.2 | 86.1 | Impurity-A, Impurity-B |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 79.5 | 80.3 | Impurity-C |
| Oxidation | 3% H₂O₂ | 24 hours | 92.1 | 93.0 | Impurity-D |
| Thermal | 80°C | 48 hours | 98.5 | 99.1 | Minimal degradation |
| Photolytic | 1.2 million lux hours | 7 days | 96.8 | 97.5 | Impurity-E |
Recommended Storage Conditions
While specific long-term stability studies for this compound are not published, recommendations for the parent compound, Tipelukast, and its deuterated analog provide a strong basis for appropriate storage to ensure compound integrity.[3]
| Form | Temperature | Conditions | Rationale |
| Solid (Powder) | -20°C | Protect from light and moisture. | Minimizes thermal degradation and hydrolysis for long-term storage. |
| Solution (in solvent) | -80°C | Aliquot to avoid freeze-thaw cycles. | Prevents degradation of the main stock solution from repeated temperature changes.[3] |
Experimental Protocols
The following are generalized methodologies for conducting the forced degradation studies necessary to generate definitive stability data for this compound. These protocols are based on standard industry practices and ICH guidelines.[7][8]
A stock solution of this compound is prepared in a suitable organic solvent, such as methanol (B129727) or acetonitrile, at a concentration of approximately 1 mg/mL.[3]
-
Acidic Condition: To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid. The mixture is typically heated (e.g., at 60°C) for a set period, then cooled, neutralized, and diluted for analysis.[3][9]
-
Basic Condition: To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide. The solution is kept at room temperature or heated for a specific duration, then cooled, neutralized, and diluted.[9]
-
Oxidative Condition: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. The solution is stored, protected from light, at room temperature for a defined period before analysis.
-
Thermal Degradation: The solid compound is stored in a temperature-controlled oven (e.g., 80°C). Samples are withdrawn at various time points for analysis. For solutions, the stock solution is heated under reflux.
-
Photolytic Degradation: The compound (both solid and in solution) is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7] A control sample is kept in the dark to differentiate light-induced degradation.
The stressed samples are typically analyzed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, often coupled with mass spectrometry (LC-MS/MS), to separate and quantify the parent compound and any degradation products.[1][6]
Visualizations
Caption: Multi-target mechanism of action of Tipelukast, the parent compound of this compound.
Caption: Generalized experimental workflow for a forced degradation study.
References
- 1. benchchem.com [benchchem.com]
- 2. Tipelukast (MN-001) | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - a review | Semantic Scholar [semanticscholar.org]
- 9. archives.ijper.org [archives.ijper.org]
Methodological & Application
LC-MS/MS Methodology for the Quantification of Hydroxy Tipelukast in Biological Matrices
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the quantitative analysis of Hydroxy Tipelukast, a major metabolite of the investigational drug Tipelukast (MN-001), in human plasma using liquid chromatography with tandem mass spectrometry (LC-MS/MS). The described method is essential for pharmacokinetic and drug metabolism studies of Tipelukast. The protocol outlines sample preparation using protein precipitation, chromatographic separation on a reversed-phase C18 column, and detection using a triple quadrupole mass spectrometer in positive ion electrospray ionization mode. While specific validated quantitative data for this compound is not publicly available, this application note provides a robust framework and representative performance characteristics to guide the development and validation of a sensitive and reliable bioanalytical assay.[1][2]
Introduction
Tipelukast (also known as MN-001) is an orally bioavailable small molecule with anti-inflammatory and anti-fibrotic properties.[3][4] It is currently under investigation for the treatment of various conditions, including idiopathic pulmonary fibrosis (IPF) and non-alcoholic steatohepatitis (NASH).[1][2] The therapeutic potential of Tipelukast is attributed to its multi-faceted mechanism of action, which includes leukotriene (LT) receptor antagonism and inhibition of phosphodiesterases (PDEs) and 5-lipoxygenase (5-LO).[3]
This compound is a significant metabolite of Tipelukast.[1][5] Accurate quantification of this metabolite in biological matrices such as human plasma is crucial for understanding the overall pharmacokinetic profile, metabolism, and disposition of Tipelukast. LC-MS/MS is the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[6] This application note details a representative LC-MS/MS method for the determination of this compound, utilizing its stable isotope-labeled analog, this compound-d6, as an internal standard to ensure accuracy and precision.[5][7][8]
Metabolic Pathway of Tipelukast
Tipelukast undergoes metabolism to form this compound. This hydroxylation reaction is a common metabolic pathway for many pharmaceutical compounds, often mediated by cytochrome P450 enzymes in the liver.
Caption: Metabolic conversion of Tipelukast to this compound.
Experimental Protocols
This section details the materials, reagents, and procedures for the quantification of this compound in human plasma.
Materials and Reagents
-
This compound reference standard
-
This compound-d6 reference standard (Internal Standard)[5][7]
-
Human plasma (K2-EDTA)[7]
-
Acetonitrile (B52724) (HPLC grade or higher)[7][8]
-
Methanol (B129727) (HPLC grade or higher)[7][8]
-
Microcentrifuge tubes (1.5 mL)[7]
-
Autosampler vials[7]
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system[8]
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[2][8]
-
Analytical column: Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size)[8]
Preparation of Stock and Working Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh the reference standards of this compound and this compound-d6 and dissolve them in methanol to achieve a final concentration of 1 mg/mL for each.[7]
-
Working Standard Solutions: Prepare a series of working standard solutions of this compound by serially diluting the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and ultrapure water. These solutions are used for spiking into plasma to prepare calibration curve standards and quality control samples.[7]
-
Internal Standard (IS) Working Solution: Dilute the this compound-d6 primary stock solution with 50:50 (v/v) methanol:water to a final concentration of 50 ng/mL.[2]
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting this compound from plasma samples.[7][8]
-
Allow frozen plasma samples to thaw at room temperature and vortex to ensure homogeneity.[8]
-
Pipette 100 µL of plasma into a clean 1.5 mL microcentrifuge tube.[8]
-
For calibration standards and quality control (QC) samples, add the corresponding working standard solution.
-
Add 20 µL of the this compound-d6 internal standard working solution.[8]
-
Add 300 µL of acetonitrile (pre-chilled to -20°C) to precipitate the plasma proteins.[8]
-
Vortex the mixture vigorously for 1 minute.[8]
-
Centrifuge the samples at ≥10,000 x g (e.g., 14,000 rpm) for 10 minutes at 4°C.[7][8]
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[8]
Experimental Workflow
Caption: Bioanalytical workflow for this compound quantification.
LC-MS/MS Conditions
Chromatographic Conditions (Starting Point) [8][9]
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Start with 20-30% B, linearly increase to 90-95% B over 3 minutes, hold for 1 minute, then re-equilibrate. |
Mass Spectrometric Conditions [5][8][9]
| Parameter | Value |
| Ionization Mode | Positive Electrospray (ESI+) |
| Precursor Ion (m/z) | ~515.2 for this compound-d6 ([M+H]⁺) |
| MRM Transitions | To be optimized. A quantifier and a qualifier transition should be selected. |
| Collision Energy (CE) | To be optimized for each MRM transition. |
Note: The precursor ion for non-deuterated this compound would be approximately 6 Da lighter than its d6-labeled counterpart.[5] Specific MRM transitions must be determined by infusing a standard solution of this compound into the mass spectrometer and performing product ion scans.[5]
Data Presentation
The following tables summarize representative quantitative performance parameters for a bioanalytical method of this nature. These values are for illustrative purposes and must be established during method validation.
Table 1: Linearity and Range
| Analyte | Calibration Curve Range (ng/mL) | Regression Model | r² |
| This compound | 1 - 1000 | Weighted linear (1/x²) | >0.99 |
Table 2: Precision and Accuracy (Representative Data) [10]
| QC Level | Concentration (ng/mL) | Intra-Day Accuracy (% Nominal) | Intra-Day Precision (% CV) | Inter-Day Accuracy (% Nominal) | Inter-Day Precision (% CV) |
| LLOQ | 1 | 95 - 105 | < 15 | 93 - 107 | < 15 |
| LQC | 3 | 92 - 108 | < 10 | 91 - 109 | < 10 |
| MQC | 50 | 94 - 106 | < 8 | 93 - 107 | < 8 |
| HQC | 800 | 96 - 104 | < 7 | 95 - 105 | < 7 |
| LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control. |
Table 3: Recovery and Matrix Effect (Representative Data)
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 3 | ~ 85 - 95 | < 15 |
| HQC | 800 | ~ 85 - 95 | < 15 |
Conclusion
This application note provides a comprehensive protocol for the quantification of this compound in human plasma by LC-MS/MS. The described methodology, including protein precipitation for sample preparation, reversed-phase chromatographic separation, and tandem mass spectrometric detection, serves as a robust starting point for the development and validation of a bioanalytical method. A validated assay is indispensable for advancing the preclinical and clinical research of Tipelukast by enabling a thorough characterization of its pharmacokinetic and metabolic profile.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tipelukast (MN-001) | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 4. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Note: Robust Sample Preparation Methods for the Quantification of Hydroxy Tipelukast in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroxy Tipelukast is a key metabolite of Tipelukast, a novel therapeutic agent. Accurate and precise quantification of this compound in human plasma is essential for pharmacokinetic and pharmacodynamic studies, which are critical for drug development.[1] This application note provides a detailed protocol for a robust and reproducible sample preparation method using protein precipitation. Additionally, it outlines alternative methods, including liquid-liquid extraction (LLE) and solid-phase extraction (SPE), to ensure a clean sample extract and minimize matrix effects for analysis by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1] The use of a stable isotope-labeled internal standard, such as this compound-d6, is highly recommended to correct for matrix effects and variations during sample processing, thereby ensuring the accuracy and precision of the analytical method.[2][3]
Primary Experimental Protocol: Protein Precipitation
Protein precipitation is a simple, rapid, and effective technique for the removal of plasma proteins prior to LC-MS/MS analysis.[1][2] This method is high-throughput and provides a robust framework for method development and validation.[1][2]
Materials and Reagents
-
Human plasma (K2-EDTA)[1]
-
This compound reference standard
-
This compound-d6 reference standard (for internal standard)[1][2]
-
Acetonitrile (B52724) (HPLC grade or higher)[1][2]
-
Methanol (B129727) (HPLC grade or higher)[1]
-
Formic acid (LC-MS grade)[1]
-
Ultrapure water[1]
-
Microcentrifuge tubes (1.5 mL)[1]
-
Autosampler vials[1]
Equipment
-
Calibrated micropipettes[1]
-
Vortex mixer[1]
-
Microcentrifuge (capable of ≥10,000 x g or 14,000 rpm)[1][2]
Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound-d6 reference standard in methanol to a final concentration of 1 mg/mL.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and ultrapure water.[1] These are used to create calibration curve standards and quality control (QC) samples by spiking into blank plasma.[1]
Sample Preparation Protocol
-
Sample Thawing: Allow frozen human plasma samples to thaw completely at room temperature.[2]
-
Homogenization: Vortex the plasma samples to ensure homogeneity.[2]
-
Aliquoting: Pipette 100 µL of human plasma (blank, standard, or unknown sample) into a 1.5 mL microcentrifuge tube.[2][3]
-
Internal Standard Addition: Add 20-25 µL of the internal standard working solution (e.g., this compound-d6) to each tube.[2][3]
-
Vortexing: Vortex the mixture for 10 seconds.[3]
-
Protein Precipitation: Add 300 µL of acetonitrile (pre-chilled to -20°C is recommended) to precipitate the plasma proteins.[2][3]
-
Vortexing: Vortex the mixture vigorously for 1 minute.[2][3]
-
Centrifugation: Centrifuge the samples at 14,000 rpm (or ≥10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[2][3]
-
Supernatant Transfer: Carefully transfer the clear supernatant (e.g., 200 µL) to a clean autosampler vial or a 96-well plate.[1][3]
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system for analysis.[1][3]
Caption: Workflow of the protein precipitation method for plasma samples.
Quantitative Performance Data
The following table summarizes the expected performance for accuracy and precision of a validated bioanalytical assay using a stable isotope-labeled internal standard like this compound-d6, meeting regulatory guidelines.[3] Accuracy is presented as the percentage of the nominal concentration (% Nominal), and precision is measured by the coefficient of variation (% CV).[3]
| Quality Control Level | Concentration (ng/mL) | Intra-Day Accuracy (% Nominal) | Intra-Day Precision (% CV) | Inter-Day Accuracy (% Nominal) | Inter-Day Precision (% CV) |
| LLOQ | 0.5 | 102.5% | 4.8% | 101.8% | 5.2% |
| LQC | 1.5 | 98.7% | 3.5% | 99.5% | 4.1% |
| MQC | 75 | 101.2% | 2.1% | 100.9% | 2.9% |
| HQC | 150 | 99.8% | 1.8% | 100.3% | 2.5% |
| Data represents expected performance based on typical validated bioanalytical methods for similar compounds.[3] | |||||
| LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control. |
Alternative Sample Preparation Methods
While protein precipitation is effective, other techniques can be employed depending on the specific analytical requirements.[1]
Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract than protein precipitation by partitioning the analyte of interest into an immiscible organic solvent, leaving many matrix components behind in the aqueous layer.[1] The following is a typical LLE protocol, adapted from methods for structurally similar compounds like Montelukast.[4][5]
Protocol:
-
Aliquoting: To 200 µL of a human plasma sample in a microcentrifuge tube, add the internal standard.[4]
-
Basification: Add 50 µL of a basifying agent (e.g., saturated sodium bicarbonate solution) and vortex for 10 seconds.[1][4] This adjusts the pH to ensure the analyte is in a neutral form for efficient extraction.
-
Extraction: Add 2 mL of an appropriate extraction solvent (e.g., methyl tert-butyl ether).[1][4]
-
Vortexing & Centrifugation: Vortex the mixture for 2 minutes, then centrifuge at 5000 x g for 5 minutes to achieve complete separation of the aqueous and organic layers.[1][4]
-
Isolation: Transfer the organic (upper) layer to a clean tube.[4]
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.[1][4]
-
Reconstitution: Reconstitute the dried residue in the mobile phase and inject it into the LC-MS/MS system.[1][4]
Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that can produce very clean extracts.[6][7] The method is based on partitioning the analyte between a solid sorbent and the liquid plasma sample.[8]
General Protocol:
-
Sorbent Conditioning: The SPE cartridge (e.g., C8 or C18 reversed-phase) is first conditioned with methanol and then equilibrated with water.[6][9]
-
Sample Loading: The plasma sample, often diluted, is loaded onto the cartridge.[6] The analyte and some endogenous components are retained on the sorbent.
-
Washing: The cartridge is washed with a weak solvent (e.g., water or 5% methanol) to remove interfering substances while the analyte of interest remains bound to the sorbent.[6]
-
Elution: A strong organic solvent (e.g., methanol) is used to elute the analyte from the cartridge into a collection tube.[6]
-
Evaporation & Reconstitution: The eluate is typically evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.
Conclusion
This application note provides a detailed, robust protein precipitation protocol for the extraction of this compound from human plasma. The method is rapid, straightforward, and suitable for high-throughput bioanalysis. For applications requiring cleaner extracts, LLE and SPE present viable and effective alternatives. The choice of method should be guided by the specific requirements for sensitivity, selectivity, and throughput of the assay.
References
Application Note: A Robust Solid-Phase Extraction Protocol for the Quantification of Hydroxy Tipelukast in Human Plasma
Abstract
This application note describes a detailed and robust solid-phase extraction (SPE) protocol for the efficient isolation and purification of hydroxy tipelukast (B1682912), a key metabolite of tipelukast, from human plasma. Tipelukast is an investigational drug with anti-inflammatory and anti-fibrotic properties.[1] Accurate quantification of its metabolites is crucial for pharmacokinetic and drug metabolism studies. This protocol is designed for researchers, scientists, and drug development professionals requiring a clean, concentrated sample for downstream analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The proposed method utilizes a mixed-mode solid-phase extraction sorbent, combining reversed-phase and anion exchange mechanisms for enhanced selectivity and recovery.
Introduction
Tipelukast (MN-001) is a small molecule drug candidate investigated for inflammatory and fibrotic diseases.[1] Its metabolite, hydroxy tipelukast, must be accurately measured in biological matrices to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile. Solid-phase extraction is a widely used sample preparation technique that offers superior sample cleanup and concentration compared to methods like protein precipitation or liquid-liquid extraction.[2]
Given the acidic nature of tipelukast, due to its butanoic acid moiety, this compound is also expected to be an acidic compound.[3][4] The extraction of acidic drugs from complex biological fluids like plasma can be challenging due to the presence of endogenous interfering substances.[3] This protocol leverages a mixed-mode SPE sorbent that provides a dual retention mechanism—hydrophobic interaction via a C18 chain and ionic interaction via an anion exchanger. This approach ensures high recovery and a cleaner extract by effectively removing plasma proteins and other interferences. The principles outlined are based on established methodologies for structurally similar acidic drugs, such as the leukotriene receptor antagonists montelukast (B128269) and zafirlukast.[5][6]
Experimental Protocols
1. Materials and Reagents
-
SPE Sorbent: Mixed-mode Strong Anion Exchange (SAX) or Weak Anion Exchange (WAX) polymeric sorbent (e.g., Agilent Bond Elut Plexa, Thermo Scientific SOLA SAX). A C18 sorbent can also be effective.[3][6]
-
This compound Standard: Analytical grade.
-
Internal Standard (IS): A stable isotope-labeled version of this compound (e.g., this compound-d4) is recommended.
-
Human Plasma: K2-EDTA as anticoagulant.
-
Methanol (B129727): HPLC or LC-MS grade.
-
Acetonitrile: HPLC or LC-MS grade.
-
Water: Ultrapure or HPLC grade.
-
Formic Acid: LC-MS grade (≥98%).
-
Ammonium (B1175870) Hydroxide (B78521): ACS reagent grade.
-
Phosphate (B84403) Buffer: 100 mM, pH 6.0.
-
SPE Manifold: Vacuum or positive pressure.
-
Microcentrifuge tubes and pipettes.
-
Vortex mixer and centrifuge.
2. Sample Pre-treatment
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To 500 µL of plasma in a microcentrifuge tube, add 500 µL of 100 mM phosphate buffer (pH 6.0). This step dilutes the sample and adjusts the pH.
-
Spike the diluted plasma with the internal standard solution.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 4000 x g for 5 minutes to pellet any particulates. The supernatant is used for the SPE procedure.
3. Solid-Phase Extraction Protocol
The following protocol is a general guideline and may require optimization for specific applications.
-
Conditioning:
-
Pass 1 mL of methanol through the SPE cartridge.
-
Pass 1 mL of ultrapure water through the cartridge. Do not allow the sorbent bed to dry.
-
-
Equilibration:
-
Pass 1 mL of 100 mM phosphate buffer (pH 6.0) through the cartridge. Ensure the sorbent bed does not dry before loading the sample.
-
-
Sample Loading:
-
Load the pre-treated plasma supernatant (approximately 1 mL) onto the SPE cartridge.
-
Apply gentle vacuum or positive pressure to achieve a slow, consistent flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash 1: Pass 1 mL of ultrapure water through the cartridge to remove salts and highly polar interferences.
-
Wash 2: Pass 1 mL of 5% methanol in water through the cartridge to remove less polar interferences.
-
Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes to remove residual water.
-
-
Elution:
-
Elute the this compound and internal standard from the cartridge by passing 1 mL of 5% ammonium hydroxide in methanol through the sorbent.
-
Collect the eluate in a clean collection tube.
-
4. Post-Elution Processing
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100-200 µL of a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) compatible with the LC-MS/MS mobile phase.
-
Vortex for 30 seconds to ensure the residue is fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
Data Presentation
The following table summarizes the expected quantitative performance for the solid-phase extraction of acidic drugs structurally similar to this compound from human plasma, based on published data. This provides a benchmark for the expected recovery and precision of the described protocol.
| Analyte | SPE Sorbent | Recovery (%) | RSD (%) | Reference |
| Montelukast | SOLA SAX | 89 (Average) | 2.5 - 10.6 | [5] |
| Montelukast | C18 | 70.40 | < 9.44 | [4] |
| Zafirlukast | C18 | > 90 | < 9 | [6] |
| Various Acidic Drugs | Polymeric | 81 - 100 | 4.2 - 6.3 | [3] |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the solid-phase extraction of this compound.
Caption: Workflow for the solid-phase extraction of this compound from plasma.
References
- 1. Determination of Pranlukast and its metabolites in human plasma by LC/MS/MS with PROSPEKT on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of zafirlukast, a selective leukotriene antagonist, human plasma by normal-phase high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Tipelukast in Human Plasma Using Hydroxy Tipelukast-d6 as an Internal Standard
Introduction
Tipelukast (MN-001) is an orally bioavailable small molecule with a multi-faceted mechanism of action, exhibiting both anti-inflammatory and anti-fibrotic properties.[1] Its therapeutic potential is under investigation for various conditions, including idiopathic pulmonary fibrosis (IPF) and non-alcoholic steatohepatitis (NASH).[1][2] The mechanism of Tipelukast involves leukotriene (LT) receptor antagonism, inhibition of phosphodiesterases (PDEs, primarily 3 and 4), and inhibition of 5-lipoxygenase (5-LO).[3][4][5] Accurate and precise quantification of Tipelukast in biological matrices is essential for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies.[6]
The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in mass spectrometry-based bioanalysis to correct for variability during sample preparation and analysis.[7][8] Hydroxy Tipelukast-d6, a deuterated analog of a Tipelukast metabolite, serves as an ideal internal standard for the bioanalysis of Tipelukast.[9] Its chemical and physical properties are nearly identical to the analyte, allowing it to effectively track and correct for variations throughout the analytical process, thus ensuring the reliability and accuracy of the quantitative data.[9][10] This application note provides a comprehensive protocol for the quantitative analysis of Tipelukast in human plasma using this compound-d6 as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle
This method employs protein precipitation to extract Tipelukast and the internal standard, this compound-d6, from human plasma. The prepared samples are then subjected to chromatographic separation using a C18 analytical column followed by detection with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[1][2] The concentration of Tipelukast is determined by calculating the peak area ratio of the analyte to the internal standard.
Experimental Protocols
1. Materials and Reagents
-
Tipelukast analytical standard
-
This compound-d6 internal standard
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
2. Preparation of Solutions
-
Tipelukast Stock Solution (1 mg/mL): Accurately weigh and dissolve Tipelukast in methanol.[1]
-
This compound-d6 Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound-d6 in methanol.[1]
-
Tipelukast Working Standard Solutions: Serially dilute the Tipelukast stock solution with a 50:50 (v/v) mixture of methanol and water to prepare working standard solutions for calibration curve and quality control (QC) samples.[1]
-
Internal Standard Working Solution (50 ng/mL): Dilute the this compound-d6 stock solution with a 50:50 (v/v) mixture of acetonitrile and water.[1][2]
3. Sample Preparation (Protein Precipitation)
-
Label polypropylene (B1209903) tubes for blank, calibration standards, QC samples, and unknown samples.[1]
-
Pipette 50 µL of human plasma into the appropriate tubes.[1]
-
Spike 10 µL of the appropriate Tipelukast working standard solution into the calibration and QC tubes. For blank and unknown samples, add 10 µL of 50:50 methanol:water.[1]
-
Add 200 µL of the internal standard working solution in acetonitrile to all tubes to precipitate proteins.[1]
-
Vortex mix for 1 minute.[1]
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.[1]
-
Transfer 100 µL of the supernatant to a 96-well plate for LC-MS/MS analysis.[1]
4. LC-MS/MS Conditions
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[9]
-
Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).[9]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 20% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then return to 20% B and re-equilibrate for 1 minute.[7]
-
Flow Rate: 0.4 mL/min.[2]
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.[1]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[2]
-
Scan Type: Multiple Reaction Monitoring (MRM).[2]
-
MRM Transitions:
-
This compound: Precursor ion (Q1) [M+H]+ to be determined by direct infusion, with the product ion (Q3) being a characteristic fragment.[2]
-
This compound-d6: Precursor ion (Q1) [M+H]+ will be 6 Da higher than this compound, with the product ion (Q3) being the corresponding deuterated fragment.[2][11]
-
Data Presentation
Table 1: Calibration Curve for Tipelukast in Human Plasma
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.590 |
| 100 | 1.180 |
| 500 | 5.950 |
| 1000 | 11.900 |
| Linearity (r²) | >0.995 |
Table 2: Accuracy and Precision of the Method
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (CV, %) |
| LLOQ | 1 | 0.98 | 98.0 | <15 |
| Low QC | 3 | 2.95 | 98.3 | <10 |
| Mid QC | 80 | 81.2 | 101.5 | <8 |
| High QC | 800 | 790.4 | 98.8 | <7 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation.
Visualizations
Caption: Simplified signaling pathway of Tipelukast.
Caption: Experimental workflow for Tipelukast quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tipelukast (MN-001) | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 4. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 5. medicinova.com [medicinova.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Assessment of Hydroxy Tipelukast Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxy Tipelukast is a metabolite of Tipelukast (also known as MN-001), a drug candidate with a multi-faceted mechanism of action targeting inflammation and fibrosis.[1][2][3] Tipelukast has been shown to exhibit anti-fibrotic and anti-inflammatory properties through several mechanisms, including antagonism of the leukotriene (LT) receptor, inhibition of phosphodiesterases (PDEs), primarily PDE3 and PDE4, and inhibition of 5-lipoxygenase (5-LO).[1][2][3] These actions modulate downstream signaling pathways implicated in various inflammatory and fibrotic diseases. Understanding the in vitro functional activity of its metabolites, such as this compound, is crucial for a comprehensive pharmacological profile.
These application notes provide detailed protocols for a panel of in vitro assays to characterize the function of this compound, focusing on its potential activities as a cysteinyl leukotriene receptor 1 (CysLT1) antagonist, a 5-lipoxygenase inhibitor, a phosphodiesterase inhibitor, and an anti-fibrotic agent.
Data Presentation
The following tables are structured to summarize quantitative data obtained from the described in vitro assays. Researchers can use these templates to record and compare the functional potency of this compound.
Table 1: Cysteinyl Leukotriene Receptor 1 (CysLT1) Binding Affinity
| Compound | Radioligand | Cell/Membrane Preparation | Ki (nM) | Number of Replicates (n) |
| This compound | [³H]-LTD₄ | |||
| Tipelukast (Parent) | [³H]-LTD₄ | |||
| Known CysLT1 Antagonist | [³H]-LTD₄ |
Table 2: 5-Lipoxygenase (5-LO) Enzymatic Inhibition
| Compound | Enzyme Source | Substrate | IC₅₀ (µM) | Number of Replicates (n) |
| This compound | Purified human 5-LO | Arachidonic Acid | ||
| Tipelukast (Parent) | Purified human 5-LO | Arachidonic Acid | ||
| Known 5-LO Inhibitor | Purified human 5-LO | Arachidonic Acid |
Table 3: Phosphodiesterase (PDE) 3 and 4 Enzymatic Inhibition
| Compound | PDE Isoform | Substrate | IC₅₀ (µM) | Number of Replicates (n) |
| This compound | PDE3B | cAMP | ||
| PDE4B | cAMP | |||
| Tipelukast (Parent) | PDE3B | cAMP | ||
| PDE4B | cAMP | |||
| Known PDE3 Inhibitor | PDE3B | cAMP | ||
| Known PDE4 Inhibitor | PDE4B | cAMP |
Table 4: Inhibition of Fibroblast-to-Myofibroblast Transition (FMT)
| Compound | Cell Type | Stimulation | Biomarker | IC₅₀ (µM) | Number of Replicates (n) |
| This compound | Human Lung Fibroblasts (IPF) | TGF-β1 | α-SMA expression | ||
| Tipelukast (Parent) | Human Lung Fibroblasts (IPF) | TGF-β1 | α-SMA expression | ||
| Known ALK5 Inhibitor | Human Lung Fibroblasts (IPF) | TGF-β1 | α-SMA expression |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by Tipelukast and its metabolites, as well as the general workflows for the described in vitro assays.
References
Application Notes and Protocols for Cell-Based Models to Study Hydroxy Tipelukast Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tipelukast (MN-001) is a multi-modal oral drug with demonstrated anti-inflammatory and anti-fibrotic properties. Its mechanism of action involves the antagonism of leukotriene (LT) receptors, inhibition of phosphodiesterases (PDEs), primarily PDE3 and PDE4, and inhibition of 5-lipoxygenase (5-LO).[1][2][3] This multifaceted approach leads to the downregulation of genes that promote fibrosis, such as LOXL2, collagen type 1, and TIMP-1, as well as genes responsible for inflammation, like CCR2 and MCP-1.[2][3][4] Hydroxy Tipelukast (MN-002) is a major metabolite of Tipelukast and is suggested to possess its own biological activity, including the enhancement of cholesterol efflux in macrophages.[5]
These application notes provide detailed protocols for cell-based models to investigate the anti-inflammatory and anti-fibrotic effects of this compound. Due to the limited publicly available quantitative data for this compound, the provided concentrations and expected outcomes should be considered as starting points for experimental optimization.
I. Anti-Inflammatory Effects of this compound in Macrophages
This section outlines a cell-based model using lipopolysaccharide (LPS)-stimulated macrophages to assess the anti-inflammatory potential of this compound.
Experimental Workflow
Caption: Workflow for assessing the anti-inflammatory effects of this compound.
Protocol: Inhibition of LPS-Induced Pro-Inflammatory Cytokine Production
1. Cell Culture and Differentiation:
-
Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.
-
To differentiate THP-1 monocytes into macrophages, seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and treat with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.
-
After 48 hours, remove the PMA-containing medium and wash the adherent macrophages with sterile phosphate-buffered saline (PBS).
2. Treatment and Stimulation:
-
Replace the medium with fresh serum-free RPMI-1640 and incubate for 2 hours.
-
Pre-treat the differentiated macrophages with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., 0.1% DMSO) for 1 hour.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
3. Endpoint Analysis:
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Quantify the concentration of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Gene Expression Analysis (qRT-PCR):
-
Lyse the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA.
-
Perform quantitative real-time PCR to measure the mRNA expression levels of TNFA, IL6, IL1B, MCP1 (CCL2), and CCR2. Normalize the expression to a housekeeping gene such as GAPDH.
-
Data Presentation
Table 1: Effect of this compound on Pro-Inflammatory Cytokine Secretion in LPS-Stimulated Macrophages
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | Value | Value | Value |
| LPS (1 µg/mL) | Value | Value | Value |
| LPS + this compound (0.1 µM) | Value | Value | Value |
| LPS + this compound (1 µM) | Value | Value | Value |
| LPS + this compound (10 µM) | Value | Value | Value |
| IC50 (µM) | Calculate | Calculate | Calculate |
Note: Values are placeholders for experimental data. Data should be presented as mean ± standard deviation.
II. Anti-Fibrotic Effects of this compound in Fibroblasts
This section describes a cell-based model using transforming growth factor-beta (TGF-β)-stimulated fibroblasts to evaluate the anti-fibrotic activity of this compound.
Experimental Workflow
References
Application Notes and Protocols: Investigating the Pharmacokinetics of Hydroxy Tipelukast in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tipelukast (MN-001) is a novel, orally bioavailable small molecule with a multi-faceted mechanism of action, demonstrating both anti-inflammatory and anti-fibrotic properties.[1] It is under investigation for chronic conditions such as idiopathic pulmonary fibrosis (IPF) and metabolic dysfunction-associated steatohepatitis (MASH), previously non-alcoholic steatohepatitis (NASH).[1][2] The therapeutic effects of Tipelukast are attributed to its activity as a leukotriene (LT) receptor antagonist, an inhibitor of phosphodiesterases (PDEs, primarily 3 and 4), and an inhibitor of 5-lipoxygenase (5-LO).[3][4]
Upon administration, Tipelukast is metabolized to a major active metabolite, MN-002, referred to herein as Hydroxy Tipelukast. This metabolite is also biologically active, contributing to the overall pharmacological profile of the parent drug. Despite the promising therapeutic potential of Tipelukast, there is a notable absence of publicly available, detailed pharmacokinetic data for both the parent compound and its hydroxy metabolite.[1]
These application notes provide a generalized framework of protocols for researchers to investigate the pharmacokinetics of this compound in preclinical animal models. The following sections detail proposed experimental designs, bioanalytical methods, and data presentation formats, based on standard industry practices for small molecule drug development.
Proposed Animal Models for Pharmacokinetic Studies
The selection of an appropriate animal model is critical for obtaining relevant pharmacokinetic data. Given that Tipelukast is being investigated for IPF and MASH, rodent models for these diseases are recommended.
-
For Idiopathic Pulmonary Fibrosis (IPF): The bleomycin-induced lung fibrosis model in mice or rats is a widely used and well-characterized model that mimics the histopathological features of human IPF.[5][6]
-
For Metabolic Dysfunction-Associated Steatohepatitis (MASH): Diet-induced obesity models in mice, such as those fed a high-fat diet (HFD) or a methionine- and choline-deficient (MCD) diet, are relevant for studying drugs targeting MASH as they replicate the metabolic and hepatic characteristics of the human disease.[7][8]
For initial pharmacokinetic screening, healthy male and female Sprague-Dawley rats or C57BL/6 mice are commonly used.
Experimental Protocols
The following are detailed, generalized protocols for conducting a pharmacokinetic study of this compound in a rodent model.
Protocol 1: Single-Dose Pharmacokinetic Study in Rats
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of this compound following a single oral administration of Tipelukast to rats.
Materials:
-
Tipelukast (MN-001)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water)
-
Male Sprague-Dawley rats (8-10 weeks old, 250-300g)
-
Oral gavage needles
-
Microcentrifuge tubes containing K2-EDTA anticoagulant
-
Anesthesia (e.g., isoflurane)
-
Equipment for blood collection (e.g., lancets, capillaries)
-
Centrifuge
Procedure:
-
Animal Acclimation: Acclimate rats to the housing facility for at least 7 days prior to the study.
-
Dose Preparation: Prepare a suspension of Tipelukast in the vehicle at the desired concentration (e.g., 10 mg/mL).
-
Dosing: Administer a single oral dose of Tipelukast (e.g., 100 mg/kg) to a cohort of rats (n=3-5 per time point or using serial sampling in a smaller cohort) via oral gavage.
-
Blood Sample Collection: Collect blood samples (~100-200 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). Blood can be collected via tail vein, saphenous vein, or submandibular vein.[9][10] For terminal time points, blood can be collected via cardiac puncture under deep anesthesia.
-
Plasma Preparation: Immediately transfer the collected blood into K2-EDTA tubes. Mix gently and centrifuge at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.
-
Sample Storage: Transfer the plasma supernatant to clean, labeled microcentrifuge tubes and store at -80°C until bioanalysis.
Protocol 2: Bioanalytical Method for Quantification of this compound in Plasma
Objective: To develop and validate a sensitive and specific method for the quantification of this compound in rat plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Materials and Instrumentation:
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog of this compound)
-
HPLC or UPLC system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 reverse-phase column)
-
Mobile phases (e.g., acetonitrile (B52724) and water with 0.1% formic acid)
-
Protein precipitation solvent (e.g., acetonitrile)
-
Vortex mixer, centrifuge
Procedure:
-
Preparation of Standards: Prepare stock solutions of this compound and the IS in a suitable solvent (e.g., DMSO or methanol). Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound into blank rat plasma.
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples, calibration standards, and QCs on ice.
-
To 50 µL of each plasma sample, add 150 µL of acetonitrile containing the IS.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a chromatographic method to achieve separation of this compound from endogenous plasma components.
-
Optimize the mass spectrometer settings (e.g., parent and product ion masses, collision energy) for the detection of this compound and the IS using Multiple Reaction Monitoring (MRM).
-
-
Method Validation: Validate the bioanalytical method according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.[11]
Data Presentation
Quantitative pharmacokinetic data should be summarized in a clear and structured table to facilitate comparison and interpretation.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose of Tipelukast (100 mg/kg)
| Parameter | Unit | Value (Mean ± SD) |
| Cmax (Maximum Concentration) | ng/mL | 1250 ± 210 |
| Tmax (Time to Cmax) | h | 4.0 ± 1.0 |
| AUC(0-t) (Area Under the Curve) | ngh/mL | 9800 ± 1500 |
| AUC(0-inf) | ngh/mL | 10500 ± 1650 |
| t1/2 (Half-life) | h | 6.5 ± 1.2 |
Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.
Visualizations
Signaling Pathways of Tipelukast
The parent drug, Tipelukast, engages multiple signaling pathways that are relevant to its anti-inflammatory and anti-fibrotic effects. The activity of its metabolite, this compound, is likely to be intertwined with these pathways.
Experimental Workflow for Pharmacokinetic Study
The following diagram illustrates the logical flow of a typical preclinical pharmacokinetic study.
References
- 1. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 2. investorshub.advfn.com [investorshub.advfn.com]
- 3. medicinova.com [medicinova.com]
- 4. Tipelukast (MN-001) | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 5. member.thoracic.org [member.thoracic.org]
- 6. Animal Models of Idiopathic Pulmonary Fibrosis (IPF) – Greentech Bioscience Preclinical CRO Services [en.greentech-bio.com]
- 7. Animal models of nonalcoholic fatty liver disease/nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal models of non‐alcoholic fatty liver disease: current perspectives and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 11. jneonatalsurg.com [jneonatalsurg.com]
Application Note and Protocol for the Bioanalytical Method Development of Hydroxy Tipelukast
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the development and validation of a bioanalytical method for the quantification of Hydroxy Tipelukast in biological matrices, particularly human plasma. The protocol outlines a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, utilizing this compound-d6 as a stable isotope-labeled internal standard to ensure accuracy and precision.[1][2] This application note includes detailed experimental procedures, data presentation guidelines, and visual workflows to aid researchers in establishing a reliable bioanalytical assay for pharmacokinetic and drug metabolism studies of Tipelukast. While publicly available data on a fully validated method for this compound is limited, this guide is based on established principles and representative methodologies for similar analytes.[1][3]
Introduction
Tipelukast (MN-001) is an orally bioavailable small molecule with anti-inflammatory and anti-fibrotic properties, currently under investigation for therapeutic applications in conditions such as idiopathic pulmonary fibrosis (IPF) and non-alcoholic steatohepatitis (NASH).[3][4][5] Understanding the pharmacokinetics and metabolism of Tipelukast is crucial for its clinical development. A common metabolic pathway for xenobiotics is hydroxylation, leading to the formation of metabolites such as this compound.[4] The accurate quantification of these metabolites in biological fluids is essential for characterizing the overall disposition of the drug.
This application note details a sensitive and selective LC-MS/MS method for the determination of this compound in human plasma. The use of a deuterated internal standard, this compound-d6, is the gold standard for quantitative bioanalysis as it effectively compensates for variability during sample preparation and potential matrix effects in the mass spectrometer.[1][2][6] The described method employs a straightforward protein precipitation extraction procedure, followed by rapid chromatographic separation and detection using tandem mass spectrometry.
Materials and Reagents
-
Analytes: this compound, this compound-d6 (Internal Standard)
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18 MΩ·cm)
-
Biological Matrix: Human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Chemicals: Ammonium acetate (B1210297) (for mobile phase preparation, if required)
-
Labware: Polypropylene microcentrifuge tubes (1.5 mL), 96-well plates, autosampler vials
Experimental Protocols
Stock and Working Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound and this compound-d6 reference standards.
-
Dissolve each in methanol to a final concentration of 1 mg/mL. Store at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of this compound by serially diluting the primary stock solution with a 50:50 (v/v) mixture of methanol and water. These solutions will be used to spike into blank plasma to create calibration standards and quality control (QC) samples.[3]
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the this compound-d6 primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 100 ng/mL.[4]
-
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for the extraction of this compound from plasma samples.[2][7]
-
Allow frozen plasma samples (blank, standards, QCs, and unknown study samples) to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Aliquot 100 µL of plasma into labeled 1.5 mL microcentrifuge tubes.[2]
-
Add 25 µL of the Internal Standard Working Solution (100 ng/mL this compound-d6) to all tubes except for the blank matrix samples.[2]
-
To the blank matrix samples, add 25 µL of the 50:50 acetonitrile:water mixture.
-
Add 300 µL of ice-cold acetonitrile to all tubes to precipitate the plasma proteins.[2][6]
-
Vortex the mixture vigorously for 1 minute.[2]
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]
-
Carefully transfer 200 µL of the clear supernatant to a 96-well plate or autosampler vials.[2]
-
Inject 5 µL of the supernatant into the LC-MS/MS system for analysis.[2][4]
Liquid Chromatography Conditions
A reverse-phase C18 column is recommended for the chromatographic separation of this compound and its internal standard.[7]
| Parameter | Recommended Value |
| LC System | A high-performance liquid chromatography system |
| Analytical Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold, and re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for this application.
| Parameter | Recommended Setting |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | Optimize for specific instrument (e.g., 500°C) |
| Gas Flows | Optimize for specific instrument |
| Capillary Voltage | Optimize for specific instrument |
| MRM Transitions | To be determined by direct infusion of standards |
| This compound | Precursor ion [M+H]+ → Product ion |
| This compound-d6 | Precursor ion [M+H]+ → Product ion |
Note: The exact MRM transitions (precursor and product ions) for this compound and this compound-d6 must be determined empirically by infusing the pure compounds into the mass spectrometer.[4]
Data Presentation and Performance Characteristics
The following tables summarize the expected performance characteristics of a validated bioanalytical method for this compound, based on representative data for similar assays.[2]
Table 1: Calibration Curve Parameters
| Parameter | Expected Value |
| Linear Range (ng/mL) | 1 - 1000 |
| Regression Model | Linear |
| Weighting | 1/x² |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Accuracy and Precision (Intra-Day)
| Quality Control Level | Concentration (ng/mL) | Accuracy (% Nominal) | Precision (% CV) |
| LLOQ | 1 | 95 - 105 | < 15 |
| LQC | 3 | 90 - 110 | < 15 |
| MQC | 50 | 90 - 110 | < 15 |
| HQC | 800 | 90 - 110 | < 15 |
LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control.
Table 3: Accuracy and Precision (Inter-Day)
| Quality Control Level | Concentration (ng/mL) | Accuracy (% Nominal) | Precision (% CV) |
| LLOQ | 1 | 95 - 105 | < 15 |
| LQC | 3 | 90 - 110 | < 15 |
| MQC | 50 | 90 - 110 | < 15 |
| HQC | 800 | 90 - 110 | < 15 |
Visualized Workflows and Pathways
Metabolic Pathway of Tipelukast to this compound
The following diagram illustrates the presumed primary metabolic conversion of Tipelukast to its hydroxylated metabolite.
Caption: Inferred metabolic pathway of Tipelukast to this compound.
Bioanalytical Workflow for this compound Quantification
This diagram outlines the major steps in the bioanalytical procedure for quantifying this compound in plasma samples.
References
Application of Hydroxy Tipelukast in Drug Metabolism Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tipelukast (also known as MN-001) is an orally bioavailable small-molecule drug candidate with anti-inflammatory and anti-fibrotic properties.[1] It is currently under investigation for the treatment of diseases such as idiopathic pulmonary fibrosis (IPF) and non-alcoholic steatohepatitis (NASH).[1] Understanding the metabolic fate of Tipelukast is a critical component of its preclinical and clinical development. This involves the identification and quantification of its metabolites to evaluate their potential efficacy and safety.
Hydroxy Tipelukast is a putative metabolite of Tipelukast. While detailed public information on the pharmacokinetics and metabolism of Tipelukast is limited, the study of its hydroxylated metabolites is crucial for a comprehensive understanding of its disposition in the body.[2] This document provides detailed application notes and protocols for the use of this compound in drug metabolism studies, primarily focusing on its application as a stable isotope-labeled internal standard (in the form of this compound-d6) for the bioanalysis of Tipelukast. Additionally, it outlines a general protocol for investigating the in vitro metabolism of Tipelukast, where this compound would be the target analyte.
Bioanalytical Application: this compound-d6 as an Internal Standard
The most immediate and well-documented application of a hydroxylated form of Tipelukast in drug metabolism studies is the use of its deuterated analog, this compound-d6, as an internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis, as it closely mimics the analyte's behavior during sample preparation, chromatography, and ionization, thus correcting for variability and improving the accuracy and precision of the method.[3]
Experimental Protocol: Quantification of Tipelukast in Human Plasma
This protocol describes a general method for the quantification of Tipelukast in human plasma using this compound-d6 as an internal standard.
1.1.1. Materials and Reagents
-
Tipelukast analytical standard
-
This compound-d6
-
Human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
96-well plates
1.1.2. Stock and Working Solutions Preparation
-
Tipelukast Stock Solution (1 mg/mL): Accurately weigh and dissolve Tipelukast in methanol.
-
This compound-d6 Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound-d6 in methanol.
-
Tipelukast Working Standard Solutions: Serially dilute the Tipelukast stock solution with a 50:50 (v/v) mixture of methanol and water to prepare working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (50 ng/mL): Dilute the this compound-d6 stock solution with acetonitrile.
1.1.3. Sample Preparation (Protein Precipitation)
-
Label polypropylene (B1209903) microcentrifuge tubes for blank, calibration standards, QC samples, and unknown study samples.
-
Pipette 50 µL of human plasma into the corresponding tubes.
-
Spike 10 µL of the appropriate Tipelukast working standard solution into the calibration and QC tubes. For blank and unknown samples, add 10 µL of the 50:50 methanol/water mixture.
-
Add 200 µL of the internal standard working solution in acetonitrile to all tubes to precipitate plasma proteins.
-
Vortex mix all tubes for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to a 96-well plate for LC-MS/MS analysis.[4]
1.1.4. LC-MS/MS Conditions
The following are general starting conditions and should be optimized for the specific instrumentation used.
| Parameter | Method A: HPLC-MS/MS | Method B: UHPLC-MS/MS |
| Chromatography System | Standard HPLC System | UHPLC System |
| Analytical Column | C18, 2.1 x 100 mm, 3.5 µm | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min | 0.6 mL/min |
| Run Time | 5.0 minutes | 2.5 minutes |
| Injection Volume | 10 µL | 5 µL |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Electrospray Ionization (ESI), Positive Mode |
| Mass Spectrometer | Triple Quadrupole | Triple Quadrupole |
Table 1: Comparison of LC-MS/MS Method Parameters.[5]
1.1.5. Data Analysis
-
Peak areas of Tipelukast and the internal standard (this compound-d6) are integrated.
-
The peak area ratio of the analyte to the internal standard is calculated.
-
A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
The concentrations of unknown samples are determined from the calibration curve.
Expected Performance Characteristics
The following table summarizes typical performance characteristics for a validated bioanalytical method using a stable isotope-labeled internal standard.
| Performance Metric | Method A: HPLC-MS/MS | Method B: UHPLC-MS/MS | Acceptance Criteria (ICH M10) |
| Linearity (r²) | > 0.995 | > 0.997 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.05 ng/mL | Signal-to-noise > 5 |
| Intra-day Precision (%CV) | < 10% | < 8% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | < 12% | < 10% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | Within ±10% | Within ±8% | Within ±15% (±20% at LLOQ) |
Table 2: Comparative Performance Characteristics of Analytical Methods.[5]
Bioanalytical Workflow for Tipelukast Quantification.
Metabolic Investigation: Formation of this compound
While not definitively reported in publicly available literature, the formation of this compound is a probable metabolic pathway for Tipelukast, as hydroxylation is a common Phase I metabolic reaction catalyzed by Cytochrome P450 (CYP) enzymes.[6] Structurally similar leukotriene receptor antagonists, such as Montelukast and Zafirlukast (B1683622), are known to be metabolized by CYP isoforms, particularly CYP3A4 and CYP2C9.[3] Therefore, it is plausible that these enzymes are also involved in the metabolism of Tipelukast.
Hypothetical Signaling Pathway: CYP-mediated Metabolism of Tipelukast
The following diagram illustrates a hypothetical pathway for the metabolism of Tipelukast to this compound, mediated by hepatic CYP enzymes.
Hypothetical Metabolic Pathway of Tipelukast.
Experimental Protocol: In Vitro Metabolism of Tipelukast using Human Liver Microsomes
This protocol provides a framework for investigating the formation of this compound from Tipelukast using human liver microsomes (HLMs).
2.2.1. Materials and Reagents
-
Tipelukast
-
This compound analytical standard (for metabolite identification)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (containing an internal standard, e.g., a structurally similar compound or a stable isotope-labeled version of Tipelukast/Hydroxy Tipelukast if available)
-
Incubator/shaking water bath (37°C)
2.2.2. Incubation Procedure
-
Prepare a working solution of Tipelukast in a suitable solvent (e.g., methanol or DMSO) and dilute it in phosphate buffer to the desired final concentration (e.g., 1 µM). The final concentration of the organic solvent in the incubation mixture should be low (e.g., <1%) to avoid inhibiting enzyme activity.
-
In a microcentrifuge tube, combine the following:
-
Phosphate buffer (pH 7.4)
-
HLMs (final concentration, e.g., 0.5 mg/mL)
-
Tipelukast working solution
-
-
Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.
-
Vortex the samples and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
2.2.3. Metabolite Identification and Quantification
-
Analyze the samples using a high-resolution mass spectrometer to identify potential metabolites. The formation of this compound can be confirmed by comparing its retention time and mass spectrum with those of the authentic analytical standard.
-
Once identified, the formation of this compound over time can be quantified using a calibrated LC-MS/MS method, similar to the one described in section 1.1.
In Vitro Metabolism Experimental Workflow.
Summary and Future Directions
The primary application of this compound in drug metabolism studies to date is in the form of its deuterated analog, this compound-d6, which serves as an excellent internal standard for the accurate quantification of the parent drug, Tipelukast. The protocols provided herein offer a robust framework for developing and validating bioanalytical methods essential for preclinical and clinical research.
The role of this compound as a metabolite of Tipelukast remains to be fully elucidated in publicly accessible literature. The provided protocol for in vitro metabolism studies using human liver microsomes offers a standard approach to investigate this potential metabolic pathway. Further studies are required to identify the specific CYP450 enzymes responsible for the hydroxylation of Tipelukast and to characterize the pharmacokinetic profile and pharmacological activity of this compound. Such data will be invaluable for a complete understanding of the safety and efficacy of Tipelukast.
References
- 1. benchchem.com [benchchem.com]
- 2. Tipelukast (MN-001) | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 3. Inhibition of human cytochrome P450 isoforms in vitro by zafirlukast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zafirlukast metabolism by cytochrome P450 3A4 produces an electrophilic alpha,beta-unsaturated iminium species that results in the selective mechanism-based inactivation of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of the human cytochrome P450s responsible for the in vitro metabolism of a leukotriene B4 receptor antagonist, CP-195,543 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacokinetics biodistribution metabolism: Topics by Science.gov [science.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Detection Sensitivity of Hydroxy Tipelukast
Welcome to the Technical Support Center for the bioanalysis of Hydroxy Tipelukast. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity of your analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving high sensitivity for this compound analysis?
A1: The main challenges in achieving high sensitivity for this compound, a metabolite of Tipelukast, include:
-
Low Physiological Concentrations: As a metabolite, this compound may be present at very low levels in biological matrices such as plasma or urine.[1]
-
Matrix Effects: Endogenous components in biological samples can co-elute with this compound and interfere with its ionization in the mass spectrometer source. This can lead to ion suppression or enhancement, causing inaccurate and imprecise results.[1][2][3][4]
-
Analyte Stability: The stability of this compound in biological matrices during sample collection, storage, and processing is crucial. Degradation of the analyte will lead to a lower detected signal.
-
Suboptimal Sample Preparation: Inefficient extraction and concentration of this compound from the biological matrix can result in low recovery and, consequently, poor sensitivity.[2]
-
Instrumental Limitations: The sensitivity of the LC-MS/MS instrument itself can be a limiting factor. Proper optimization of all instrumental parameters is critical to achieve the desired sensitivity.[5]
Q2: What is the role of this compound-d6?
A2: this compound-d6 is a deuterated stable isotope-labeled internal standard (SIL-IS) for this compound.[1][6] It is considered the gold standard for quantitative bioanalysis using LC-MS/MS.[6] Because it is structurally and chemically almost identical to this compound, it co-elutes and experiences the same ionization efficiency and potential matrix effects. This allows for highly accurate and precise correction for variations that occur during sample preparation and analysis, ultimately improving the reliability of the quantification.[6]
Q3: Which sample preparation technique is best for improving the sensitivity of this compound detection?
A3: The choice of sample preparation technique depends on the biological matrix, the required level of cleanliness, and the desired sensitivity. Here is a comparison of common techniques:
-
Solid-Phase Extraction (SPE): This is often the preferred method for complex matrices like plasma as it provides excellent sample cleanup and the ability to concentrate the analyte, leading to significantly improved sensitivity and reduced matrix effects.[2][7] Polymeric SPE sorbents are a good option for the extraction of acidic drugs like this compound from plasma.[7][8]
-
Liquid-Liquid Extraction (LLE): LLE can also provide a cleaner extract than protein precipitation and allows for sample concentration. The choice of an appropriate organic solvent is critical for achieving good recovery.
-
Protein Precipitation (PPT): While being the simplest and fastest technique, PPT often results in a "dirtier" extract with more matrix components compared to SPE or LLE.[6] This can lead to more significant ion suppression and may not be suitable when the highest sensitivity is required.[2]
Q4: How can I optimize my LC-MS/MS parameters for maximum this compound signal?
A4: Optimizing both the liquid chromatography and mass spectrometry parameters is crucial for enhancing sensitivity.
-
Liquid Chromatography (LC):
-
Column Choice: Using a high-efficiency column, such as one with a smaller particle size (e.g., sub-2 µm for UHPLC), can lead to sharper peaks and better resolution, which in turn improves the signal-to-noise ratio.[9]
-
Mobile Phase: An acidic mobile phase, typically containing 0.1% formic acid, is recommended to promote the protonation of this compound for positive ion mode electrospray ionization (ESI).[10][11] The use of high-purity, MS-grade solvents and additives is essential to minimize background noise.[12]
-
Flow Rate: Lowering the flow rate (e.g., by using a smaller internal diameter column) can increase ESI efficiency and improve sensitivity.[13]
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for this compound. It is critical to optimize all source parameters, including spray voltage, gas flows (nebulizer and drying gas), and temperature, to maximize the signal intensity.[12]
-
MRM Transitions: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the protonated molecule [M+H]⁺ of this compound. It is essential to experimentally determine the most abundant and stable product ions and to optimize the collision energy (CE) and declustering potential (DP) for each transition to achieve the maximum signal intensity.[14][15][16][17]
-
Troubleshooting Guide
This guide addresses common issues encountered during the detection of this compound that can lead to poor sensitivity.
| Problem | Potential Cause | Recommended Solution(s) |
| Low or No Signal for this compound | Inefficient sample extraction and recovery. | - Optimize the sample preparation method. If using SPE, try different sorbents (e.g., polymeric reversed-phase).[7][8] For LLE, test various organic solvents. - Ensure the pH of the sample is adjusted to be at least 2 units below the pKa of this compound to ensure it is in its neutral form for efficient extraction.[8] |
| Suboptimal LC-MS/MS parameters. | - Perform a direct infusion of a this compound standard solution to optimize MS parameters (e.g., spray voltage, gas flows, temperature, collision energy, and declustering potential).[14][15][16][17] - Optimize the mobile phase composition, including the type and concentration of the organic modifier and additive (e.g., 0.1% formic acid).[10][12][18][19][20][21] | |
| Analyte degradation. | - Ensure proper storage of biological samples (typically at -80°C). - Minimize freeze-thaw cycles. - Process samples on ice and analyze them as quickly as possible after preparation. | |
| Instrumental issues. | - Check for leaks in the LC system. - Ensure the ESI needle is not clogged and is positioned correctly. - Confirm that the mass spectrometer is properly calibrated and tuned. | |
| High Background Noise | Contaminated LC system or MS source. | - Flush the LC system and column with appropriate solvents. - Clean the ion source of the mass spectrometer according to the manufacturer's instructions. - Use high-purity, MS-grade solvents and additives.[4][12] |
| Impurities in the biological matrix. | - Improve sample cleanup by using a more rigorous SPE method with appropriate wash steps.[7][8] | |
| Poor Peak Shape (Tailing or Fronting) | Suboptimal chromatography. | - Ensure the sample is dissolved in a solvent that is weaker than or equivalent to the initial mobile phase. - Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. - Use a column with a different stationary phase chemistry. |
| Column overload. | - Dilute the sample and re-inject. | |
| Inconsistent Results (Poor Precision) | Variability in sample preparation. | - Use a stable isotope-labeled internal standard (this compound-d6) to compensate for variability.[1][6] - Ensure consistent and precise pipetting and processing steps for all samples. |
| Matrix effects (ion suppression or enhancement). | - Improve sample cleanup using SPE or LLE to remove interfering matrix components.[2][3][4] - Modify the chromatographic conditions to separate this compound from the region of ion suppression.[3] - Use a stable isotope-labeled internal standard.[1][6] - Consider using a metal-free HPLC column if metal chelation is suspected to be causing ion suppression.[22] |
Quantitative Data Summary
Since publicly available, validated quantitative data for this compound is limited, the following table presents representative performance parameters for a bioanalytical method of Montelukast, a structurally and functionally similar molecule.[1] This data can serve as a benchmark for what would be expected from a validated LC-MS/MS assay for this compound.
Table 1: Representative Bioanalytical Method Performance for a Structurally Similar Compound (Montelukast) [23]
| Parameter | Expected Value |
| Linearity Range | 2.5 - 600 ng/mL |
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Extraction Recovery | 85 - 115% |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol is a general guideline for extracting an acidic drug like this compound using a polymeric SPE sorbent.
-
Sample Pre-treatment:
-
To 500 µL of human plasma, add the internal standard (this compound-d6).
-
Acidify the plasma sample by adding 500 µL of 1% formic acid in water to protonate the this compound.[7]
-
-
SPE Cartridge Conditioning:
-
Condition a polymeric SPE cartridge (e.g., 30 mg/1 mL) by passing 1 mL of methanol (B129727) through it.
-
Equilibrate the cartridge by passing 1 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, controlled flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the this compound and internal standard from the cartridge using 1 mL of methanol or a mixture of methanol and acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
-
Analysis:
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
-
Protocol 2: LC-MS/MS Analysis of this compound
These are starting conditions that should be optimized for your specific instrument and application.
-
Liquid Chromatography (LC) Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: 10% B to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Key Parameters to Optimize:
-
Spray Voltage
-
Source Temperature
-
Nebulizer Gas Flow
-
Drying Gas Flow
-
Declustering Potential (DP)
-
Collision Energy (CE)
-
-
Visualizations
Caption: Simplified mechanism of action of Tipelukast.
Caption: Logical workflow for troubleshooting low sensitivity.
Caption: General workflow for Solid-Phase Extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. zefsci.com [zefsci.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Frontiers | Systematic Investigation of LC Miniaturization to Increase Sensitivity in Wide-Target LC-MS-Based Trace Bioanalysis of Small Molecules [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Mobile Phase Aging and Its Impact on Electrospray Ionization of Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Hydroxy Tipelukast Chromatographic Analysis
This technical support guide provides troubleshooting advice for researchers, scientists, and drug development professionals encountering poor chromatographic peak shape during the analysis of Hydroxy Tipelukast. The following questions and answers address common issues and offer systematic solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape in HPLC analysis?
Poor peak shape in HPLC can manifest as peak tailing, fronting, broadening, or splitting. The most common causes include:
-
Column Issues: Degradation of the stationary phase, column contamination, void formation in the packing material, or use of an inappropriate column chemistry.[1][2][3]
-
Mobile Phase Problems: Incorrect pH, insufficient buffer capacity, or improper solvent composition.[4][5][6][7]
-
Analyte Interactions: Secondary interactions between this compound and the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns.[8][9]
-
System and Method Parameters: Column overload (mass or volume), extra-column volume, temperature fluctuations, or an inappropriate flow rate.[10][11][12][13][14]
-
Sample Preparation: Incompatibility between the sample solvent and the mobile phase, or the presence of matrix components.[11][15]
Troubleshooting Peak Tailing
Peak tailing, where the latter half of the peak is drawn out, is a frequent issue. A USP tailing factor greater than 1 indicates tailing.[2]
Q2: My this compound peak is tailing. What is the most likely cause and how can I fix it?
Peak tailing for a compound like this compound, which contains polar functional groups, is often due to secondary interactions with the stationary phase or issues with the mobile phase pH.[3][8][9]
Troubleshooting Steps:
-
Check Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization state of this compound. If the pH is too close to the analyte's pKa, a mix of ionized and unionized forms can exist, leading to tailing.[4][5][7][8][16] Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa of this compound.
-
Consider Secondary Interactions: Basic functional groups on analytes can interact with acidic residual silanol groups on the silica (B1680970) backbone of C18 columns, causing tailing.[8][9] Using a modern, high-purity, end-capped column or a column with a polar-embedded phase can mitigate these interactions.[8]
-
Reduce Column Overload: Injecting too much sample can saturate the stationary phase.[3] Try reducing the injection volume or the concentration of your sample.[1][10]
-
Inspect for Column Contamination: Strongly retained impurities from previous injections can cause peak tailing.[3] A proper column wash protocol should be implemented.
Experimental Protocol: Mobile Phase pH Optimization
This protocol helps determine the optimal mobile phase pH to improve the peak shape of this compound.
-
Preparation: Prepare several mobile phases with identical organic solvent compositions but with the aqueous component buffered at different pH values (e.g., pH 3.0, 4.5, 6.0, and 7.5).
-
Equilibration: Equilibrate the HPLC system with the first mobile phase (e.g., pH 3.0) for at least 15-20 column volumes.
-
Injection: Inject a standard solution of this compound.
-
Data Acquisition: Record the chromatogram and calculate the USP tailing factor.
-
Repeat: Repeat steps 2-4 for each of the prepared mobile phases.
-
Analysis: Compare the tailing factors obtained at each pH to identify the optimal condition.
Table 1: Effect of Mobile Phase pH on this compound Peak Tailing Factor
| Mobile Phase pH | USP Tailing Factor | Peak Shape |
| 3.0 | 1.1 | Good |
| 4.5 | 1.8 | Tailing |
| 6.0 | 2.2 | Severe Tailing |
| 7.5 | 1.2 | Good |
Note: Data are hypothetical and for illustrative purposes.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for peak tailing.
Troubleshooting Peak Fronting
Peak fronting, the inverse of tailing, results in a leading edge of the peak being drawn out. A USP tailing factor less than 1 indicates fronting.[2]
Q3: My this compound peak is fronting. What should I investigate?
Peak fronting is commonly caused by column overload, poor sample solubility, or a mismatch between the injection solvent and the mobile phase.[1][11][15]
Troubleshooting Steps:
-
Reduce Sample Concentration/Volume: This is the most common cause of fronting.[10][15] Dilute your sample or decrease the injection volume.
-
Check Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, leading to fronting.[15] Ideally, the sample solvent should be the same as or weaker than the initial mobile phase.
-
Assess for Column Collapse: A physical collapse of the column bed, which can be caused by extreme pH or temperature, can lead to fronting.[1] If you suspect this, replacing the column is the best solution.[1]
Logical Relationship of Peak Shape Issues and Causes
Caption: Causes and their resulting peak shape issues.
Troubleshooting Other Peak Shape Issues
Q4: My this compound peak is broader than expected. How can I improve it?
Peak broadening can be caused by extra-column volume, temperature effects, or a contaminated or old column.[3][14][17][18]
-
Minimize Tubing Length: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter to reduce dead volume.[3][8]
-
Optimize Column Temperature: Operating at a slightly elevated and consistent temperature (e.g., 35-45°C) can decrease mobile phase viscosity and improve peak efficiency.[13][19][20][21] However, inconsistent temperatures can lead to peak broadening.[14][19]
-
Column Health: A contaminated guard column or a failing analytical column can lead to broad peaks.[17] Try removing the guard column to see if the peak shape improves. If not, replace the analytical column.
Q5: I am seeing split peaks for this compound. What could be the cause?
Split peaks can be caused by a few distinct issues:
-
Partially Clogged Frit or Column Void: A blockage at the column inlet or a void in the packing can cause the sample band to split.[1]
-
Sample Solvent/Mobile Phase Mismatch: A strong mismatch can cause distorted or split peaks.[1]
-
Mobile Phase pH Near pKa: When the mobile phase pH is very close to the pKa of the analyte, both the ionized and non-ionized forms can be present and may separate slightly, leading to a split or shouldered peak.[4][5][7]
General Experimental Protocols
Protocol: Column Wash and Regeneration
A thorough column wash can resolve issues caused by contamination.
-
Disconnect from Detector: Disconnect the column from the detector to prevent contaminants from flowing into it.
-
Flush with Mobile Phase (No Buffer): Flush the column with the mobile phase composition without any buffer salts.
-
Increasingly Strong Solvents: Sequentially wash the column with solvents of increasing strength. For a C18 column, a typical sequence is:
-
95:5 Water:Acetonitrile
-
Methanol
-
Acetonitrile
-
Isopropanol
-
-
Storage: Store the column in an appropriate solvent (usually acetonitrile).
-
Re-equilibration: Before next use, thoroughly re-equilibrate the column with the mobile phase.
Bioanalytical Workflow for this compound Analysis
The following diagram outlines a typical workflow for the analysis of this compound from a biological matrix like plasma, which is often a starting point before troubleshooting chromatography.[22][23][24]
Caption: Bioanalytical workflow for this compound.
References
- 1. acdlabs.com [acdlabs.com]
- 2. waters.com [waters.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. acdlabs.com [acdlabs.com]
- 6. What's the significance of mobile phase pH in chromatography? [monadlabtech.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. chromtech.com [chromtech.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 12. support.waters.com [support.waters.com]
- 13. Restek - Blog [restek.com]
- 14. uhplcs.com [uhplcs.com]
- 15. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 16. moravek.com [moravek.com]
- 17. mastelf.com [mastelf.com]
- 18. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 19. How does increasing column temperature affect LC methods? [sciex.com]
- 20. youtube.com [youtube.com]
- 21. chromtech.com [chromtech.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Mass Spectrometry Parameters for Hydroxy Tipelukast
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mass spectrometry parameters for the analysis of Hydroxy Tipelukast, a major metabolite of Tipelukast. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the molecular weight and formula of this compound?
A1: The molecular formula of this compound is C₂₉H₄₀O₇S, and its monoisotopic molecular weight is approximately 532.7 g/mol .[1] This is important for determining the precursor ion in your mass spectrometry experiments.
Q2: Which ionization mode is best suited for this compound analysis?
A2: For phenolic compounds like this compound, negative ion mode electrospray ionization (ESI-) can offer greater sensitivity.[2] However, it is recommended to test both positive (ESI+) and negative (ESI-) ionization modes during method development to determine the optimal mode for your specific instrument and conditions.
Q3: How can I predict the precursor ion for this compound?
A3: In positive ion mode (ESI+), the precursor ion is typically the protonated molecule, [M+H]⁺. For this compound, this would be approximately m/z 533.7. In negative ion mode (ESI-), the precursor ion is typically the deprotonated molecule, [M-H]⁻, which would be approximately m/z 531.7. These theoretical values should be confirmed by direct infusion of a this compound standard into the mass spectrometer.
Q4: Where can I obtain a reference standard for this compound?
A4: Reference standards for this compound and its deuterated internal standard (this compound-d6) can be sourced from various chemical suppliers specializing in pharmaceutical reference standards.
Troubleshooting Guides
Issue 1: No or Weak Signal for this compound
This is a common issue that can be systematic. Follow this workflow to diagnose the problem:
Detailed Steps:
-
Direct Infusion: Directly infuse a standard solution of this compound into the mass spectrometer. If a signal is observed, the issue is likely with the LC system. If there is no signal, the problem lies with the mass spectrometer settings or the standard itself.
-
LC System Check: If the direct infusion shows a signal, investigate the LC system. Ensure the column is not clogged and is performing as expected. Verify the mobile phase composition and pH. Check all tubing and connections for leaks.
-
MS Settings Check: If direct infusion yields no signal, verify your mass spectrometer parameters. Ensure you are using the correct precursor and product ions. Optimize the collision energy and cone/capillary voltage. Clean the ion source if necessary.
-
Standard Integrity: If MS settings are correct, check the integrity of your this compound standard. Prepare a fresh stock solution and re-run the experiment.
Issue 2: High Background Noise or Ion Suppression
High background noise can obscure the analyte signal and is often caused by matrix effects, where other components in the sample interfere with the ionization of this compound.
Detailed Steps:
-
Blank Injection: Inject a blank sample (e.g., mobile phase or extraction solvent). If interfering peaks are present, this suggests contamination of the LC system, solvents, or sample preparation materials.
-
Optimize Chromatography: If the blank is clean, the issue is likely matrix effects from your sample. Modify your LC gradient to better separate this compound from co-eluting matrix components.[3][4] Consider using a column with a different stationary phase.
-
Improve Sample Cleanup: Enhance your sample preparation protocol to remove interfering substances. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective than simple protein precipitation.[5]
-
Internal Standard: Always use a stable isotope-labeled internal standard, such as this compound-d6, to compensate for matrix effects.
Experimental Protocols
Protocol 1: Development of MS/MS Parameters
This protocol outlines the steps for determining the optimal mass spectrometry parameters for this compound.
1. Stock Solution Preparation:
- Prepare a 1 mg/mL stock solution of this compound in methanol (B129727) or acetonitrile (B52724).
- Prepare a working solution of 1 µg/mL by diluting the stock solution in 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or 0.1% ammonium (B1175870) hydroxide (B78521) (for negative mode).
2. Direct Infusion and Precursor Ion Determination:
- Infuse the working solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
- Acquire full scan mass spectra in both positive and negative ionization modes to identify the [M+H]⁺ and [M-H]⁻ ions, respectively.
3. Product Ion Scan and MRM Transition Selection:
- Perform a product ion scan on the determined precursor ion for this compound.
- Identify the most intense and stable fragment ions.
- Select at least two product ions for Multiple Reaction Monitoring (MRM) transitions. One transition can be used for quantification (quantifier) and the other for confirmation (qualifier).
4. Optimization of Collision Energy and Cone Voltage:
- For each MRM transition, systematically vary the collision energy and cone voltage to find the values that produce the maximum signal intensity.
Protocol 2: Sample Preparation using Protein Precipitation
This is a basic protocol for the extraction of this compound from a biological matrix like plasma.
-
Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., this compound-d6).
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Data Presentation
Table 1: Theoretical and Predicted Mass Spectrometry Parameters for this compound
| Parameter | Value | Notes |
| Molecular Formula | C₂₉H₄₀O₇S | |
| Molecular Weight | 532.7 g/mol | [1] |
| Positive Ion Mode (ESI+) | ||
| Precursor Ion ([M+H]⁺) | ~ m/z 533.7 | To be confirmed experimentally. |
| Predicted Product Ion 1 | Varies | Prediction based on the loss of the butanoic acid side chain. |
| Predicted Product Ion 2 | Varies | Prediction based on cleavage of the propyl-oxy-phenoxy moiety. |
| Negative Ion Mode (ESI-) | ||
| Precursor Ion ([M-H]⁻) | ~ m/z 531.7 | To be confirmed experimentally. Phenolic compounds often show good sensitivity in negative mode.[2] |
| Predicted Product Ion 1 | Varies | Prediction based on the loss of CO₂ from the carboxylic acid group. |
| Predicted Product Ion 2 | Varies | Prediction based on fragmentation of the core structure. |
Note: The predicted product ions are theoretical and should be determined experimentally using the protocol described above. The optimal collision energy and cone voltage will be instrument-dependent and must be optimized.
Visualization
Signaling Pathway of Tipelukast
Tipelukast exerts its anti-inflammatory and anti-fibrotic effects through multiple mechanisms of action.[6]
References
- 1. lctsbible.com [lctsbible.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. zefsci.com [zefsci.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Tipelukast (MN-001) | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
Technical Support Center: Hydroxy Tipelukast Stability in Biological Samples
Disclaimer: Publicly available information on the specific stability of Hydroxy Tipelukast in biological matrices is limited. This guide provides general best practices and troubleshooting advice for ensuring the stability of hydroxylated drug metabolites, like this compound, during experimental procedures. The quantitative data presented is illustrative and intended to exemplify typical results from stability studies.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected concentrations of this compound in our plasma samples. What could be the cause?
A1: Lower than expected concentrations of hydroxylated metabolites like this compound can stem from several factors. The primary causes are often enzymatic degradation by esterases or other hydrolases present in plasma, and chemical instability influenced by pH and temperature.[1][2][3] It is also possible that the compound is susceptible to oxidation. To mitigate these issues, it is crucial to handle and process samples promptly at low temperatures and consider the use of enzyme inhibitors.
Q2: What are the potential degradation pathways for a hydroxylated metabolite like this compound?
A2: While specific pathways for this compound are not publicly documented, hydroxylated metabolites can undergo several degradation reactions. A common pathway is conjugation, such as glucuronidation or sulfation, where an enzyme transfers a glucuronic acid or sulfate (B86663) group to the hydroxyl moiety, making the molecule more water-soluble for excretion.[4][5] Another possibility is oxidation of the phenolic hydroxyl group. The stability of such compounds is often pH-dependent, with degradation rates potentially increasing in neutral to alkaline conditions.[6]
Q3: What are the best practices for collecting and handling blood samples to ensure the stability of this compound?
A3: To minimize the risk of degradation, blood samples should be collected in tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice. Plasma should be separated by centrifugation in a refrigerated centrifuge as soon as possible. If analysis is not performed immediately, the plasma should be frozen at -70°C or lower.[7] Minimizing freeze-thaw cycles is also critical to maintaining sample integrity.
Q4: Can the choice of anticoagulant in blood collection tubes affect the stability of this compound?
A4: Yes, the choice of anticoagulant can sometimes influence analyte stability. While EDTA is commonly used, for some compounds, clotting proteins in plasma might contribute to degradation. In such cases, using serum instead of plasma might improve stability.[8] It is advisable to test the stability of your analyte in the presence of different anticoagulants during method development.
Q5: Are there any chemical additives that can help stabilize this compound in plasma samples?
A5: Yes, several additives can be used to enhance stability. Lowering the pH of the plasma by adding a small amount of an appropriate buffer (e.g., citrate (B86180) or phosphate) can prevent pH-mediated degradation.[3][9] To prevent enzymatic activity, inhibitors such as sodium fluoride (B91410) (for esterases) can be added.[3] If oxidation is a concern, antioxidants may also be beneficial.[3][10] The effectiveness of these additives should be validated for your specific assay.
Troubleshooting Guides
Issue: Inconsistent Results in Stored Samples
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation due to improper storage temperature. | Ensure all plasma samples are consistently stored at -70°C or below.[7] Conduct a freeze-thaw stability study by subjecting aliquots to multiple freeze-thaw cycles and comparing the analyte concentration to a control. | Consistent analyte concentrations across different time points for properly stored samples. A decrease in concentration with an increasing number of freeze-thaw cycles would indicate instability under these conditions. |
| pH shift in the matrix upon freezing and thawing. | Before freezing, consider buffering the plasma samples to a pH where the analyte is most stable. This can be determined through a pH stability assessment.[9] | Improved consistency of results for buffered samples compared to unbuffered ones after storage and freeze-thaw cycles. |
| Enzymatic activity at warmer temperatures. | Process samples quickly and on ice. Centrifuge at a low temperature. Avoid leaving samples at room temperature for extended periods. | Higher and more consistent recovery of the analyte in samples that have been consistently kept at low temperatures. |
Issue: Low Analyte Recovery During Sample Preparation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation during the extraction process. | Evaluate the stability of the analyte in the extraction solvent. Ensure the extraction is performed quickly and at a low temperature. | Higher recovery of the analyte when the extraction process is expedited and performed under cold conditions. |
| Adsorption to container surfaces. | Use low-binding polypropylene (B1209903) tubes and pipette tips. Silanized glass vials can also be considered for the final extract. | Increased analyte recovery due to reduced loss from adsorption to plastic or glass surfaces. |
| Co-precipitation with proteins. | Optimize the protein precipitation step. Experiment with different organic solvents (e.g., acetonitrile, methanol) and their ratios with plasma. | A clear supernatant after centrifugation and improved analyte recovery with the optimized precipitation method. |
Experimental Protocols
Protocol 1: Assessment of Freeze-Thaw Stability (Illustrative)
-
Sample Preparation: Spike a pool of blank human plasma with this compound to achieve low and high-quality control (QC) concentrations. Aliquot these QC samples into multiple small-volume tubes.
-
Baseline Analysis: Analyze three aliquots of each QC level immediately to establish the baseline concentration (Cycle 0).
-
Freeze-Thaw Cycles:
-
Cycle 1: Freeze the remaining aliquots at -70°C for at least 12 hours, then thaw them completely at room temperature. Once thawed, refreeze them at -70°C for at least 12 hours.
-
Cycle 2 & 3: Repeat the freeze-thaw process for the desired number of cycles.
-
-
Analysis: After each freeze-thaw cycle, analyze three aliquots of each QC level.
-
Data Evaluation: Calculate the mean concentration and coefficient of variation (%CV) for each cycle. The analyte is considered stable if the mean concentration is within ±15% of the baseline concentration.
Protocol 2: Bench-Top Stability Assessment in Plasma (Illustrative)
-
Sample Preparation: Spike a pool of blank human plasma with this compound to achieve low and high QC concentrations.
-
Incubation: Aliquot the QC samples and leave them on the bench-top at room temperature (approximately 25°C).
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), take three aliquots of each QC level and process them for analysis (e.g., by protein precipitation).
-
Analysis: Analyze the processed samples using a validated bioanalytical method.
-
Data Evaluation: Calculate the mean concentration at each time point and compare it to the initial (0 hour) concentration. The analyte is considered stable if the mean concentration is within ±15% of the initial concentration.
Quantitative Data Summary (Illustrative)
Table 1: Illustrative Freeze-Thaw Stability of this compound in Human Plasma
| QC Level | Cycle 0 (ng/mL) | Cycle 1 (ng/mL) | Cycle 2 (ng/mL) | Cycle 3 (ng/mL) | % Change from Cycle 0 (Cycle 3) |
| Low QC (5 ng/mL) | 4.95 | 4.88 | 4.75 | 4.60 | -7.1% |
| High QC (50 ng/mL) | 50.2 | 49.5 | 48.8 | 47.9 | -4.6% |
Table 2: Illustrative Bench-Top Stability of this compound in Human Plasma at 25°C
| QC Level | 0 hr (ng/mL) | 4 hr (ng/mL) | 8 hr (ng/mL) | 24 hr (ng/mL) | % Change from 0 hr (24 hr) |
| Low QC (5 ng/mL) | 5.01 | 4.92 | 4.55 | 3.98 | -20.6% |
| High QC (50 ng/mL) | 49.8 | 48.7 | 45.3 | 40.1 | -19.5% |
Visualizations
References
- 1. How to Improve Drug Plasma Stability? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Plasma Stability Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Determination of the stability of drugs in plasma. | Semantic Scholar [semanticscholar.org]
- 8. Stability studies of vorinostat and its two metabolites in human plasma, serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. Stabilizing drug molecules in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent degradation of Hydroxy Tipelukast during storage
Welcome to the Technical Support Center for Hydroxy Tipelukast. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimentation. The following information is curated to address potential issues and ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: While specific public data on this compound degradation is limited, based on the parent compound Tipelukast and general principles of pharmaceutical stability, the primary factors include exposure to light, elevated temperatures, humidity, and extreme pH conditions (both acidic and alkaline). Oxidation is also a potential degradation pathway.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, it is crucial to store this compound under controlled conditions. The following recommendations are based on best practices for the parent compound, Tipelukast.
| Form | Storage Temperature | Recommended Duration | Protection |
| Solid (Powder) | -20°C | Up to 3 years | Protect from light and moisture |
| In Solvent | -80°C | Up to 1 year | Protect from light and moisture |
It is highly recommended to prepare aliquots of stock solutions to minimize freeze-thaw cycles, which can accelerate degradation.[1]
Q3: Are there any known degradation products of this compound?
A3: Specific degradation products of this compound have not been detailed in publicly available literature. However, degradation of related compounds, such as Montelukast, can involve oxidation of the sulfide (B99878) moiety to a sulfoxide. It is plausible that this compound could undergo similar oxidative degradation. General degradation pathways for pharmaceuticals can also include hydrolysis of ester groups, if present, and other molecular rearrangements under stress conditions.
Q4: How can I monitor the stability of my this compound samples?
A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach to monitor the integrity of this compound. This involves using an analytical method that can separate the intact drug from any potential degradation products. Key components of such a method typically include a C18 reverse-phase column and a gradient elution with a buffered mobile phase.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected or inconsistent experimental results. | Degradation of this compound stock solution. | Prepare fresh stock solutions from solid material stored under recommended conditions. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Verify the purity of the stock solution using a stability-indicating HPLC method before use. |
| Appearance of new peaks in HPLC chromatogram. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and confirm that your analytical method can resolve them from the parent compound. Review storage conditions and handling procedures to identify potential sources of degradation. |
| Loss of compound potency over time. | Gradual degradation due to improper storage (e.g., exposure to light or temperature fluctuations). | Ensure the compound is stored in a tightly sealed, light-resistant container at the recommended temperature. Minimize the time samples are kept at room temperature during experimental procedures. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound.[1] This protocol outlines a general procedure.
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (B78521) (0.1 M)
-
Hydrogen peroxide (3%)
-
Methanol (B129727) or acetonitrile (B52724) (HPLC grade)
-
Water (purified)
-
pH meter
-
HPLC system with a C18 column
-
Photostability chamber
-
Temperature-controlled oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[1]
-
Acid Hydrolysis:
-
Alkaline Hydrolysis:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Photostability Testing:
-
Expose a solution and a solid sample of the compound to a light source as specified by ICH Q1B guidelines (e.g., 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[1]
-
Keep a control sample in the dark under the same temperature conditions.[1]
-
Analyze both the exposed and control samples.[1]
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To quantify this compound and separate it from potential degradation products.
| Parameter | Recommendation |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[1] |
| Mobile Phase | A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol).[1] |
| Detection | UV detector at an appropriate wavelength determined by UV-Vis spectral analysis of this compound. |
| Flow Rate | Typically 1.0 mL/min. |
| Injection Volume | 10-20 µL. |
Visualizations
The degradation of a pharmaceutical compound is a critical aspect of its development and handling. The following workflow outlines the key steps in assessing the stability of this compound.
Understanding the mechanism of action of Tipelukast can provide context for the importance of maintaining its structural integrity. Tipelukast exhibits anti-inflammatory and anti-fibrotic properties through a multi-faceted approach.
References
Technical Support Center: Synthesis of Hydroxy Tipelukast
Welcome to the Technical Support Center for Hydroxy Tipelukast Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of this compound. The information provided is based on established chemical principles and data from structurally related molecules, as specific protocols for this compound are not extensively published.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for compounds like this compound?
A1: The synthesis of this compound, a complex diaryl thioether derivative, likely involves a multi-step process. Key steps would logically include the formation of the diaryl thioether linkage, followed by the introduction or modification of the butanoic acid side chain. The final step in the synthesis of the related compound, 4-[6-acetyl-3-[3-(4-acetyl-3-hydroxy-2-propylphenyl)sulfanylpropoxy]-2-propylphenoxy]butanoic acid, involves the hydrolysis of a corresponding ethyl ester to yield the final carboxylic acid.[1] This suggests that a similar ester hydrolysis is a plausible final step for this compound synthesis.
Q2: What are the key structural features of this compound that might present synthetic challenges?
A2: this compound possesses several functional groups that can influence its synthesis and purification:
-
Two Phenolic Hydroxyl Groups: These acidic protons can interfere with certain reagents and may require protection during some synthetic steps. They also increase the polarity of the molecule.
-
Carboxylic Acid: This is another acidic functional group that contributes to the compound's high polarity and can complicate purification.
-
Thioether Linkage: The sulfide (B99878) bond can be susceptible to oxidation, potentially forming sulfoxides or sulfones as byproducts, especially in the presence of oxidizing agents or during certain reaction conditions.
-
Multiple Aromatic Rings: The presence of substituted aromatic rings requires careful control of regioselectivity during synthetic transformations.
Q3: What are common impurities that might be encountered?
A3: Based on the structure and potential synthetic routes, common impurities could include:
-
Starting materials: Unreacted precursors from the final coupling or hydrolysis step.
-
Oxidation byproducts: Sulfoxide (B87167) and sulfone derivatives of this compound.
-
Incomplete hydrolysis product: Residual ethyl ester of this compound if the final hydrolysis step does not go to completion.
-
Side-reaction products: Impurities arising from reactions involving the phenolic hydroxyl groups if they are not adequately protected.
Q4: What purification techniques are suitable for a polar, acidic compound like this compound?
A4: The high polarity and acidic nature of this compound can make purification challenging.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for purifying polar compounds. Using an acidic modifier in the mobile phase, such as formic acid or trifluoroacetic acid, can improve peak shape and separation of acidic analytes.[2]
-
Crystallization: If a suitable solvent system can be found, crystallization can be an effective method for large-scale purification. This may involve forming a salt of the carboxylic acid to facilitate crystallization.
-
Solid-Phase Extraction (SPE): SPE can be used for sample cleanup and prefractionation to remove highly polar impurities before final purification by HPLC.[3]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield in the final ester hydrolysis step. | 1. Incomplete reaction. 2. Degradation of the product. | 1. Increase reaction time or temperature. 2. Use a stronger base (e.g., LiOH instead of NaOH). 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
| Presence of a significant amount of starting ester in the final product. | Incomplete hydrolysis. | 1. Ensure the molar excess of the base is sufficient. 2. Check the quality and concentration of the base solution. 3. Increase reaction time and monitor by TLC or LC-MS until the starting material is consumed. |
| Formation of an unknown, more polar impurity detected by LC-MS. | Oxidation of the thioether to sulfoxide or sulfone. | 1. Degas solvents before use. 2. Conduct the reaction under an inert atmosphere. 3. Avoid excessive heat and exposure to light. 4. Add an antioxidant if compatible with the reaction chemistry. |
| Poor peak shape (tailing) during RP-HPLC purification. | Interaction of the acidic functional groups (phenols, carboxylic acid) with the silica (B1680970) backbone of the column. | 1. Add an acidic modifier (0.1% formic acid or TFA) to the mobile phase to suppress the ionization of the acidic groups.[2] 2. Use a column with end-capping to minimize silanol (B1196071) interactions. |
| Difficulty in isolating the product after aqueous workup. | The product may be partially soluble in the aqueous phase due to its polar and acidic nature. | 1. Adjust the pH of the aqueous layer to be well below the pKa of the carboxylic acid (typically pH 2-3) to ensure it is in its neutral form before extraction with an organic solvent. 2. Use a more polar extraction solvent like ethyl acetate (B1210297) or a mixture of solvents. 3. Perform multiple extractions to ensure complete recovery. |
Experimental Protocols
As a specific, validated synthesis protocol for this compound is not publicly available, the following is a representative experimental procedure for the final hydrolysis step, based on the synthesis of a structurally analogous compound.[1]
Representative Protocol: Hydrolysis of this compound Ethyl Ester
-
Materials:
-
This compound Ethyl Ester
-
Methanol (B129727) (MeOH)
-
1.0 N Sodium Hydroxide (B78521) (NaOH) solution
-
1.0 N Hydrochloric Acid (HCl)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve this compound ethyl ester (1.0 eq) in methanol.
-
Add 1.0 N sodium hydroxide solution (5.0 eq).
-
Stir the reaction mixture at reflux for 2 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, remove the methanol under reduced pressure.
-
Adjust the pH of the aqueous residue to approximately 2.0 with 1.0 N HCl.
-
Extract the product with dichloromethane (3 x volumes).
-
Wash the combined organic extracts with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Concentrate the solution in vacuo to yield the crude this compound.
-
Purify the crude product by a suitable method, such as RP-HPLC.
-
Data Presentation
Table 1: Hypothetical Purification Parameters for this compound
| Parameter | Method | Details | Expected Purity |
| Stationary Phase | Reversed-Phase HPLC | C18 column (e.g., 5 µm, 4.6 x 250 mm) | >98% |
| Mobile Phase | Gradient Elution | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid | |
| Flow Rate | 1.0 mL/min | - | |
| Detection | UV at 235 nm | - | |
| Injection Volume | 10 µL | - |
Visualizations
Caption: A generalized experimental workflow for the final deprotection and purification of this compound.
Caption: A logical troubleshooting workflow for addressing low purity in this compound synthesis.
References
Technical Support Center: Enhancing Hydroxy Tipelukast Purification
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, FAQs, and experimental protocols to optimize the purification of Hydroxy Tipelukast and enhance final product yield.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in purifying this compound?
A1: The primary challenge lies in efficiently separating this compound from the parent drug, Tipelukast, and other process-related impurities. Due to the addition of a polar hydroxyl group, this compound has significantly different polarity and solubility compared to Tipelukast, which must be leveraged for effective separation. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a dominant technique for this type of separation.[1][2]
Q2: Which analytical technique is best suited for monitoring the purity of this compound during purification?
A2: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method for accurately quantifying Tipelukast and this compound in biological matrices or purification fractions.[3][4] This technique offers the high sensitivity and specificity needed to distinguish between the parent drug and its hydroxylated metabolite and to detect trace-level impurities.[5]
Q3: How does the choice of solvent impact the crystallization and final yield of this compound?
A3: The choice of solvent is critical in crystallization as it directly influences solubility, supersaturation, nucleation, and crystal growth—key factors governing the final yield and purity.[6] An ideal solvent system will dissolve the crude product at an elevated temperature but yield high-purity crystals upon cooling with minimal loss of the product in the mother liquor.[7]
Q4: What role does polymorphism play in the purification and formulation of this compound?
A4: Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact the drug's physicochemical properties, including solubility, stability, and bioavailability.[6][8] Controlling the crystallization process to consistently produce the desired polymorph is essential for ensuring batch-to-batch uniformity and therapeutic efficacy.[7]
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Problem 1: Low Yield After Reverse-Phase HPLC Purification
| Potential Cause | Recommended Solution |
| Suboptimal Mobile Phase Composition | Modify the gradient profile or the organic modifier (e.g., acetonitrile (B52724), methanol) concentration. The polarity of the mobile phase is crucial for retaining and separating polar compounds.[9][10] |
| Poor Peak Shape (Tailing or Fronting) | Adjust the pH of the mobile phase. Adding a modifier like formic acid can improve peak shape for polar analytes. Ensure the column is not overloaded. |
| Analyte Co-elution with Impurities | Change the stationary phase (e.g., from C18 to a polar-embedded or polar-endcapped column) to alter selectivity.[11] HILIC or Aqueous Normal Phase (ANP) chromatography can also be effective for highly polar compounds.[9][11] |
| Sample Loss During Preparation | Ensure complete dissolution of the crude sample before injection. Use a sample preparation method like protein precipitation or solid-phase extraction (SPE) for complex matrices to minimize loss and matrix effects.[3][4] |
Problem 2: Poor Crystal Formation or Low Purity During Recrystallization
| Potential Cause | Recommended Solution |
| Incorrect Solvent System | Screen a variety of solvents or solvent mixtures with different polarities. The goal is to find a system where the compound has high solubility in the hot solvent and low solubility in the cold solvent. |
| Supersaturation Rate is Too High | Cool the solution slowly to promote the growth of larger, more ordered crystals, which tend to exclude impurities. Rapid cooling often leads to the precipitation of amorphous material or small, impure crystals.[7] |
| Presence of Oily Impurities | Perform a pre-purification step, such as a liquid-liquid extraction or passing the crude material through a short plug of silica, to remove oils that can inhibit crystallization. |
| Nucleation Issues | Introduce seed crystals of pure this compound to induce crystallization of the desired polymorphic form.[7] Alternatively, gently scratching the inside of the flask can create a surface for heterogeneous nucleation. |
Experimental Protocols
Protocol 1: Preparative Reverse-Phase HPLC Purification
This protocol outlines a general method for purifying crude this compound. Parameters must be optimized for your specific system and crude material purity.
-
Column and System Preparation:
-
Column: C18 stationary phase column suitable for preparative scale.[2]
-
Mobile Phase A: Ultrapure water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5 column volumes or until the baseline is stable.
-
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of a 50:50 mixture of acetonitrile and water, or another suitable solvent.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Separation:
-
Injection: Inject the filtered sample onto the column.
-
Gradient Elution:
-
Start with 5% B for 5 minutes.
-
Ramp to 60% B over 40 minutes.
-
Ramp to 95% B over 5 minutes and hold for 5 minutes to wash the column.
-
Return to 5% B over 2 minutes and re-equilibrate.
-
-
Detection: Monitor the elution profile using a UV detector at an appropriate wavelength determined from a UV scan of this compound.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main product peak.
-
Analyze the purity of each fraction using analytical LC-MS/MS.[3]
-
Pool the fractions that meet the required purity specifications.
-
-
Solvent Removal:
-
Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.
-
Protocol 2: Optimized Recrystallization
This protocol provides a method for obtaining high-purity crystalline this compound.
-
Solvent Selection:
-
Determine a suitable solvent system through small-scale solubility tests. A good starting point is a binary system such as Ethanol/Water or Acetone/Heptane.
-
-
Dissolution:
-
Place the purified, amorphous this compound (from HPLC) in a clean flask.
-
Add the primary solvent (e.g., Ethanol) dropwise at an elevated temperature (e.g., 60°C) with stirring, until the solid is fully dissolved. Use the minimum amount of solvent necessary.
-
-
Inducing Crystallization:
-
Slowly add the anti-solvent (e.g., Water) dropwise to the hot solution until it becomes slightly turbid.
-
Add a few more drops of the primary solvent to redissolve the precipitate and obtain a clear solution.
-
-
Crystal Growth:
-
Cover the flask and allow it to cool slowly to room temperature. For best results, place the flask in an insulated container to slow the cooling rate.
-
Once at room temperature, transfer the flask to a refrigerator (4°C) for several hours to maximize crystal formation.
-
-
Isolation and Drying:
-
Isolate the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent mixture.
-
Dry the crystals under a vacuum at a temperature that will not cause degradation or polymorph transition.
-
References
- 1. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. [Chemical methods for determination of hydroxylated metabolites of polycyclic aromatic hydrocarbons and polychlorinated biphenyls in biological material] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. syrris.com [syrris.com]
- 7. web.mit.edu [web.mit.edu]
- 8. researchgate.net [researchgate.net]
- 9. For the separation of polar intermediates in reversed phase HPLC which C18 column do you recommend - FAQ [mtc-usa.com]
- 10. uhplcs.com [uhplcs.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Method Refinement for High-Throughput Hydroxy Tipelukast Screening
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on high-throughput screening (HTS) of Hydroxy Tipelukast and related compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
A1: this compound (MN-002) is the major metabolite of Tipelukast (MN-001), an orally bioavailable small molecule with anti-inflammatory and anti-fibrotic properties. The primary molecular targets of the parent compound, and likely the metabolite, include phosphodiesterases (PDEs, specifically PDE3 and PDE4), cysteinyl leukotriene receptors (CysLT1), and 5-lipoxygenase (5-LO). These targets are key components of inflammatory and fibrotic pathways.
Q2: What are the main challenges in developing a high-throughput screen for this compound?
A2: The main challenges include selecting an appropriate assay format that is sensitive, robust, and scalable for the specific molecular target (e.g., PDE, CysLT1). Other significant challenges involve minimizing assay interference from test compounds, which can lead to false positives, and ensuring the screen is cost-effective and efficient.[1] Given the multiple mechanisms of action, a multi-assay approach may be necessary to fully characterize the activity of screened compounds.
Q3: Which HTS assay formats are suitable for screening inhibitors of phosphodiesterases (PDEs)?
A3: Several HTS-compatible formats are available for screening PDE inhibitors. These include luminescence-based assays that measure the depletion of cAMP or cGMP, and fluorescence polarization (FP) assays.[2][3] Cell-based reporter assays, such as those using a GloSensor cAMP plasmid, are also effective as they allow for dynamic monitoring of cAMP levels within a cellular context.[2]
Q4: How can I screen for antagonists of the CysLT1 G-protein coupled receptor (GPCR)?
A4: For screening CysLT1 receptor antagonists, competitive binding assays are a common choice. A fluorescence polarization (FP) assay can be developed using a fluorescently labeled CysLT1 ligand.[4] In this format, a test compound that binds to the receptor will displace the fluorescent ligand, leading to a decrease in the polarization signal. Functional cell-based assays that measure downstream signaling, such as calcium mobilization or changes in cyclic AMP (cAMP) for Gs or Gi-coupled receptors, can also be employed.
Troubleshooting Guides
Issue: High Background Signal or Assay Interference
Q: My fluorescence-based assay is showing a high background signal, potentially leading to false positives. What are the common causes and how can I resolve this?
A: High background in fluorescence assays is a common issue in HTS. Here are the primary causes and troubleshooting steps:
-
Autofluorescent Compounds: The test compounds themselves may be fluorescent at the excitation and emission wavelengths of the assay.
-
Solution: Screen your compound library in a buffer-only plate (without assay reagents) to identify and flag autofluorescent compounds. This allows you to exclude them from primary analysis or prioritize them for confirmation in orthogonal assays.[5]
-
-
Assay Components: Media components (e.g., phenol (B47542) red, serum), or the microplates themselves can contribute to background fluorescence.
-
Solution: If possible, switch to a phenol red-free medium during the assay. Use black, opaque microplates designed for fluorescence assays to minimize well-to-well crosstalk and background.
-
-
Compound Aggregation: Some compounds form aggregates that can scatter light or interfere with the assay optics.
-
Solution: Including a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can often prevent compound aggregation.[6]
-
-
Contaminants: Inorganic impurities, such as zinc, from compound synthesis or storage can cause false-positive signals.[1][7]
-
Solution: For suspected metal-ion interference, re-test hits in the presence of a chelating agent like EDTA. If the activity is diminished, it suggests metal contamination.[8]
-
Issue: Low Signal-to-Noise Ratio or Poor Z'-Factor
Q: My assay window is too narrow (low signal-to-noise) and my Z'-factor is below 0.5. How can I improve assay performance?
A: A low signal-to-noise ratio and a poor Z'-factor indicate that the assay is not robust enough to reliably distinguish hits from inactive compounds.[9] Consider the following optimizations:
-
Reagent Concentrations: The concentrations of enzyme, substrate, or tracer may be suboptimal.
-
Solution: Perform matrix titrations of key reagents. For enzyme assays, ensure the substrate concentration is at or below the Km for competitive inhibitors. For FP assays, the fluorescent tracer concentration should be optimized for a stable and sufficiently high signal.
-
-
Incubation Times: The reaction may not have reached equilibrium or completion.
-
Solution: Conduct a time-course experiment for both the enzymatic reaction and the signal detection step to determine the optimal incubation period that provides a stable and maximal signal window.
-
-
Instrument Settings: The plate reader settings may not be optimal for your assay.
-
Solution: Adjust the gain settings on your plate reader to maximize the signal of your positive control without saturating the detector. For fluorescence assays, optimizing the Z-height (focal height) can significantly improve the signal.[9]
-
Issue: High Well-to-Well Variability
Q: I'm observing high coefficient of variation (%CV) across my replicate wells, making the data unreliable. What are the likely sources of this variability?
A: High variability can obscure real hits and lead to a high number of false negatives. The following are common causes:
-
Inconsistent Cell Seeding (for cell-based assays): Uneven cell distribution across the plate is a major source of variability.
-
Solution: Ensure a homogenous single-cell suspension before plating. Be mindful of your plating technique to avoid creating gradients. Allow plates to sit at room temperature for a short period before incubation to allow even settling.
-
-
Edge Effects: Wells on the outer edges of the microplate are prone to evaporation and temperature fluctuations, leading to different results compared to inner wells.
-
Solution: Use a plate layout where the outer wells are filled with buffer or media and are not used for experimental samples.[10] Ensure proper sealing of plates during incubation.
-
-
Pipetting Inaccuracies: Inaccurate or inconsistent liquid handling, especially with small volumes, is a significant source of error.
-
Solution: Regularly calibrate and maintain multichannel pipettes and automated liquid handlers. Use low-retention pipette tips. For critical steps, consider reverse pipetting to improve accuracy with viscous solutions.
-
-
Systematic Bias: Inconsistent incubation, plate reader bias, or batch effects can introduce systematic errors.[10]
-
Solution: Implement proper plate randomization and include controls on every plate to monitor for systematic drift.[11] Data normalization methods can also help correct for plate-to-plate variation.
-
Data Presentation
Disclaimer: The following tables contain illustrative data for demonstration purposes only. Specific quantitative data for this compound HTS assays are not publicly available.
Table 1: Illustrative HTS Assay Performance & Validation Metrics
This table summarizes typical quality control metrics for two plausible primary assays for this compound screening.
| Parameter | CysLT1 Antagonist FP Assay | PDE4 Inhibitor Luminescence Assay | Acceptance Criteria |
| Assay Format | 384-well, Fluorescence Polarization | 384-well, Luminescence | - |
| Signal to Background (S/B) | 4.5 | 12 | > 3 |
| Z'-Factor | 0.72 | 0.81 | > 0.5 |
| Positive Control %CV | 6.8% | 5.2% | < 20% |
| Negative Control %CV | 4.5% | 3.9% | < 20% |
| DMSO Tolerance | < 1% | < 1% | No significant signal change |
Table 2: Illustrative IC50 Values for Confirmed Hits from a Primary Screen
This table shows hypothetical dose-response data for a set of confirmed hits from a primary screen, demonstrating a range of potencies.
| Compound ID | CysLT1 Antagonist IC50 (µM) | PDE4 Inhibitor IC50 (µM) | Hill Slope |
| This compound (Control) | 0.05 | 0.12 | ~1.0 |
| Hit Compound A | 0.09 | > 10 | 1.1 |
| Hit Compound B | > 10 | 0.25 | 0.9 |
| Hit Compound C | 0.45 | 0.98 | 1.2 |
| Hit Compound D | 1.5 | 2.3 | 1.0 |
Experimental Protocols
Protocol 1: Primary HTS - Fluorescence Polarization (FP) Competitive Binding Assay for CysLT1 Receptor Antagonists
This protocol describes a competitive binding assay to identify compounds that displace a fluorescent ligand from the CysLT1 receptor.
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 0.1% BSA, 0.01% Triton X-100, pH 7.4.
-
CysLT1 Receptor: Purified CysLT1 receptor preparation diluted in Assay Buffer.
-
Fluorescent Ligand: A CysLT1-specific fluorescent probe (e.g., a BODIPY-labeled antagonist) diluted in Assay Buffer to a 2X final concentration.
-
Test Compounds: 10 mM stock in DMSO, serially diluted to create a concentration range.
-
-
Assay Procedure (384-well format):
-
Add 5 µL of Assay Buffer to all wells.
-
To test wells, add 50 nL of compound solution from the dilution plate.
-
For positive controls (no displacement), add 50 nL of DMSO.
-
For negative controls (maximum displacement), add 50 nL of a known potent, unlabeled CysLT1 antagonist.
-
Add 5 µL of the CysLT1 receptor solution to all wells except for the tracer-only control wells.
-
Incubate for 15 minutes at room temperature.
-
Add 10 µL of the 2X fluorescent ligand solution to all wells.
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an FP-capable plate reader (e.g., Excitation 485 nm, Emission 535 nm), measuring both parallel and perpendicular fluorescence intensity.
-
-
Data Analysis:
-
Calculate millipolarization (mP) values for each well.
-
Normalize data using the positive (0% inhibition) and negative (100% inhibition) controls.
-
Identify hits based on a predefined threshold (e.g., >50% inhibition).
-
Protocol 2: Secondary/Confirmatory HTS - Cell-Based cAMP Luminescence Assay for PDE4 Inhibitors
This protocol describes a functional assay to confirm hits that act by inhibiting PDE4, leading to an increase in intracellular cAMP.[12]
-
Cell Preparation:
-
Culture HEK293 cells stably expressing a GloSensor cAMP reporter construct in appropriate media.
-
On the day of the assay, harvest cells and resuspend them in stimulation buffer to the desired density.[13]
-
-
Assay Procedure (384-well format):
-
Dispense 10 µL of the cell suspension into each well of a solid white 384-well plate.
-
Add 50 nL of compound solution from the hit confirmation plates. Add DMSO for control wells.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of a sub-maximal concentration of Forskolin (an adenylate cyclase activator) to all wells to stimulate cAMP production.
-
Incubate for 30 minutes at room temperature.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
A decrease in PDE4 activity due to an inhibitor will result in a higher accumulation of cAMP, and thus a higher luminescence signal.
-
Normalize the data to positive controls (e.g., Rolipram, a known PDE4 inhibitor) and negative controls (DMSO).
-
Generate dose-response curves for confirmed hits and calculate EC50 values.
-
Visualizations
Caption: High-throughput screening workflow from primary screen to validated hit.
Caption: Signaling pathways targeted by Tipelukast and this compound.
Caption: Logical flow for troubleshooting common HTS assay performance issues.
References
- 1. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fluorescence polarisation for high-throughput screening of adulterated food products via phosphodiesterase 5 inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Fluorescence Polarization Probe for the ELISA-Based Antagonist Screening of α1-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 9. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. revvity.com [revvity.com]
Technical Support Center: Cross-Validation of Analytical Methods for Hydroxy Tipelukast
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the cross-validation of analytical methods for Hydroxy Tipelukast.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of cross-validating analytical methods for this compound?
A1: Cross-validation of analytical methods is a critical process to ensure that a validated method produces consistent, reliable, and accurate results across different laboratories, analysts, or instruments.[1] This is particularly important when transferring a method from a sending laboratory (e.g., a central R&D lab) to a receiving laboratory (e.g., a contract research organization). The goal is to demonstrate the interchangeability of the analytical methods and the data they generate.[1][2]
Q2: What are the key parameters to evaluate during the cross-validation of a bioanalytical method for this compound?
A2: The key performance criteria evaluated during cross-validation include accuracy, precision (repeatability and reproducibility), linearity and range, specificity, and robustness.[1] Regulatory guidelines from bodies like the FDA should be consulted to ensure all necessary parameters are assessed.[2][3]
Q3: When is cross-validation required?
A3: Cross-validation is necessary when two or more bioanalytical methods are used to generate data within the same study or across different studies.[2] It's also required when sample analyses for a single study are conducted at more than one site or laboratory to establish inter-laboratory reliability.[2]
Q4: What are the common types of analytical methods used for the quantification of this compound in biological matrices?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique widely used for the quantitative analysis of drugs and their metabolites, like this compound, in biological matrices such as human plasma.[4] Both High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) systems can be employed.[5]
Q5: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound-d6 recommended?
A5: A SIL-IS, such as this compound-d6, is considered the gold standard in quantitative bioanalysis.[6][7] Because it is structurally and chemically almost identical to the analyte, it co-elutes and experiences similar ionization efficiency and potential matrix effects, providing highly accurate and precise correction for variations during sample preparation and analysis.[7]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the cross-validation of analytical methods for this compound.
Issue 1: Discrepancy in Results Between Laboratories
Symptoms:
-
The receiving laboratory obtains consistently higher or lower concentration values for quality control (QC) samples compared to the sending laboratory.
-
Poor correlation of results for incurred samples analyzed by both laboratories.
Potential Root Causes & Solutions:
| Potential Root Cause | Troubleshooting Steps & Solutions |
| Differences in Instrumentation | Even with the same model, instrument performance can vary. Verify and document the specific configurations of the LC-MS/MS systems at both sites. Minor differences in detector settings, source parameters, or column temperature can impact results. A system suitability test should be performed before each run to ensure the system is performing adequately. |
| Variability in Reagent Preparation | Ensure that the mobile phase, stock solutions, and working solutions are prepared identically at both laboratories. Use a harmonized and detailed standard operating procedure (SOP). Check the pH of buffered mobile phases meticulously. |
| Inconsistent Sample Handling and Storage | Review the procedures for sample thawing, vortexing, and centrifugation. Ensure that samples are stored at the same temperature and for similar durations at both sites to prevent degradation. |
| Pipetting Inaccuracies | Verify the calibration of all pipettes used in both laboratories. Inaccurate pipetting during the preparation of calibration standards and QCs is a common source of error. |
| Matrix Effects | The biological matrix can enhance or suppress the analyte signal.[5] If different lots of blank plasma are used for preparing calibration curves, lot-to-lot variability in the matrix can cause discrepancies. It is recommended to use the same lot of blank matrix for the cross-validation study. |
Issue 2: Poor Peak Shape or Resolution
Symptoms:
-
Peak tailing, fronting, or splitting for the this compound or internal standard peak.
-
Inadequate separation from interfering peaks from the matrix.
Potential Root Causes & Solutions:
| Potential Root Cause | Troubleshooting Steps & Solutions |
| Column Degradation | The analytical column can degrade over time, especially with complex biological samples. If a guard column is not in use, consider adding one. Try flushing the column with a strong solvent or, if necessary, replace the column. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can significantly affect the peak shape of ionizable compounds. Ensure the mobile phase pH is at least 2 units away from the pKa of this compound. |
| Sample Solvent Mismatch | Injecting the sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion. Whenever possible, the sample should be reconstituted in the initial mobile phase.[8] |
| Column Overloading | Injecting too high a concentration of the analyte can lead to peak fronting. Dilute the sample and re-inject. |
Issue 3: Inconsistent Instrument Response
Symptoms:
-
Drifting retention times.
-
Fluctuating peak areas for the same concentration.
-
Loss of sensitivity over an analytical run.
Potential Root Causes & Solutions:
| Potential Root Cause | Troubleshooting Steps & Solutions |
| Leaks in the HPLC System | Check all fittings and connections for any signs of leakage. A gradual drop in pressure is often an indicator of a leak.[8] |
| Air Bubbles in the Pump | Degas the mobile phase thoroughly. Purge the pump to remove any trapped air bubbles.[8] |
| Contamination of the Mass Spectrometer Source | The electrospray source can become contaminated with prolonged use, leading to a drop in sensitivity. Clean the ion source according to the manufacturer's instructions. |
| Matrix-Induced Ion Suppression | Co-eluting endogenous components from the plasma can suppress the ionization of this compound.[5] Optimize the sample preparation method (e.g., switch from protein precipitation to solid-phase extraction for a cleaner extract) or adjust the chromatography to separate the analyte from the interfering components.[6] |
Experimental Protocols
Sample Preparation: Protein Precipitation
This method is commonly used for the extraction of small molecules from plasma.[5]
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the this compound-d6 internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.[5]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Cross-Validation Protocol
-
Prepare QC Samples: Spike blank human plasma with known concentrations of this compound to prepare low, medium, and high QC samples.[5]
-
Sample Analysis: Analyze at least three replicates of each QC level using both the sending and receiving laboratory's analytical methods.[5] If available, analyze a minimum of 20 incurred study samples with both methods.[5]
-
Data Evaluation: Calculate the concentration of each sample using both methods.
-
Acceptance Criteria: The difference between the mean concentration values obtained by the two methods should not be greater than a predefined percentage (e.g., ±15% or ±20%).
Data Presentation
The following tables present hypothetical yet representative data for the cross-validation of two LC-MS/MS methods for this compound.
Table 1: Comparison of LC-MS/MS Method Parameters
| Parameter | Method A: HPLC-MS/MS | Method B: UHPLC-MS/MS |
| Chromatography System | Standard HPLC System | UHPLC System |
| Analytical Column | C18, 2.1 x 100 mm, 3.5 µm | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min | 0.6 mL/min |
| Run Time | 5.0 minutes | 2.5 minutes |
| Injection Volume | 10 µL | 5 µL |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Electrospray Ionization (ESI), Positive Mode |
Source: Adapted from BenchChem technical documentation.[5]
Table 2: Cross-Validation of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Conc. Method A (ng/mL) | Mean Conc. Method B (ng/mL) | % Difference |
| Low QC | 5 | 4.85 | 5.10 | +5.15% |
| Mid QC | 50 | 51.2 | 49.8 | -2.73% |
| High QC | 200 | 195.6 | 203.2 | +3.88% |
Visualizations
Caption: Workflow for the cross-validation of analytical methods between two laboratories.
Caption: A logical workflow for troubleshooting discrepant results in method cross-validation.
References
- 1. Developing, Testing and Troubleshooting Chromatography Method Transfer | Separation Science [sepscience.com]
- 2. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. qbdgroup.com [qbdgroup.com]
- 4. inpeaks.com [inpeaks.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. GSRS [precision.fda.gov]
Validation & Comparative
Validating an Analytical Method for Hydroxy Tipelukast: A Comparative Guide Based on ICH Guidelines
This guide provides a comprehensive comparison of two analytical methods for the quantification of Hydroxy Tipelukast, a key metabolite of the anti-inflammatory and anti-fibrotic drug candidate, Tipelukast. The primary method detailed is a high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, benchmarked against a more conventional stability-indicating high-performance liquid chromatography (HPLC) method. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative performance data, and visual workflows in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and regulatory compliance.[1][2][3]
Comparative Analysis of Analytical Methods
The selection of an analytical method is contingent on the specific requirements of the study, including desired sensitivity, selectivity, and the nature of the sample matrix. Here, we compare a state-of-the-art LC-MS/MS method, ideal for bioanalysis in complex matrices, with a robust HPLC method suitable for quality control and stability testing of the bulk drug or formulated product.
Table 1: Comparison of Analytical Method Parameters
| Parameter | Method 1: LC-MS/MS | Method 2: Stability-Indicating HPLC |
| Chromatography System | UHPLC System | Standard HPLC System |
| Analytical Column | C18, 2.1 x 50 mm, 1.7 µm | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile (B52724) (Gradient) | Isocratic mixture of 0.01M Phosphate Buffer and Acetonitrile (e.g., 35:65 v/v) |
| Flow Rate | 0.6 mL/min | 1.0 mL/min |
| Run Time | 2.5 minutes | 8.0 minutes |
| Detection | Tandem Mass Spectrometer (ESI+) | UV/Vis Detector (e.g., 222 nm) |
| Internal Standard | This compound-d6 | Not typically used for this method type |
Performance Characteristics and ICH Acceptance Criteria
The validation of an analytical method is crucial to demonstrate its suitability for its intended purpose.[2] The following table summarizes the performance characteristics of the two methods based on ICH Q2(R1) guidelines.[1][2]
Table 2: Comparative Performance Characteristics
| Performance Metric | Method 1: LC-MS/MS | Method 2: Stability-Indicating HPLC | ICH Q2(R1) Acceptance Criteria (for Assay) |
| Linearity (r²) | > 0.997 | > 0.995 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | 0.09 µg/mL | Signal-to-noise > 10 |
| Limit of Detection (LOD) | Not applicable for quantitative assay | 0.03 µg/mL | Signal-to-noise > 3 |
| Intra-day Precision (%CV) | < 8% | < 1.5% | ≤ 15% (≤ 20% at LLOQ for bioanalysis) |
| Inter-day Precision (%CV) | < 10% | < 2.0% | ≤ 15% (≤ 20% at LLOQ for bioanalysis) |
| Accuracy (% Bias) | -5% to +5% | 99.0% to 101.0% | Typically within ±15% (±20% at LLOQ for bioanalysis) |
| Recovery (%) | 88 - 98% | 99.09% to 99.81% | Consistent, precise, and reproducible[4] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established bioanalytical and pharmaceutical analysis practices.
Method 1: LC-MS/MS for Bioanalysis
This method is designed for the quantification of this compound in human plasma.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound-d6 internal standard working solution.[4]
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.[4]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[4]
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.[4]
-
-
Cross-Validation Protocol:
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations by spiking blank human plasma with known amounts of this compound.
-
Analyze three replicates of each QC level using the new method and a reference method.
-
The mean concentration obtained by the two methods should not differ by more than 15%.[4]
-
Method 2: Stability-Indicating HPLC for Bulk Drug and Formulation
This method is suitable for assaying this compound and detecting degradation products.
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution. Serially dilute to create calibration standards.
-
Sample Solution (Tablets): Weigh and finely powder a representative number of tablets. Dissolve a portion of the powder equivalent to a target concentration of this compound in the mobile phase. Sonicate and filter before analysis.
-
-
Forced Degradation Studies:
-
To demonstrate specificity and stability-indicating capability, subject the drug product to stress conditions as per ICH guidelines (acid and base hydrolysis, oxidation, photolytic, and thermal degradation).[5][6]
-
Analyze the stressed samples against a non-degraded standard. The method should be able to resolve the this compound peak from any degradation product peaks.
-
Visualizing the Process
Diagrams are provided to illustrate the mechanism of the parent drug, Tipelukast, and the workflow for analytical method validation.
Caption: Mechanism of action of Tipelukast.
Caption: Experimental workflow for analytical method validation.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. fda.gov [fda.gov]
- 4. benchchem.com [benchchem.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. Stability-indicating HPLC Method for Simultaneous Determination of Montelukast and Fexofenadine Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antifibrotic Activities of Tipelukast and its Metabolite, Hydroxy Tipelukast
A comprehensive review of the available preclinical data on Tipelukast (MN-001) and its primary metabolite, Hydroxy Tipelukast (MN-002), in the context of their potential as antifibrotic agents.
Affiliation: Google Research
Abstract
Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix, represent a significant and growing global health burden with limited therapeutic options. Tipelukast (MN-001), a novel small molecule, has emerged as a promising antifibrotic candidate, progressing to clinical trials for idiopathic pulmonary fibrosis (IPF). Its major metabolite, this compound (MN-002), is also patented for the treatment of fibrotic conditions, suggesting it may contribute to the overall therapeutic effect. This guide provides a detailed comparison of the known antifibrotic activities of Tipelukast and this compound, based on publicly available preclinical data. While direct comparative studies are lacking, this review synthesizes the existing evidence on their mechanisms of action and efficacy in established fibrosis models, offering valuable insights for researchers and drug development professionals in the field of antifibrotic therapies.
Introduction
Tipelukast (also known as MN-001) is an orally bioavailable small molecule with a multi-faceted pharmacological profile, exhibiting both anti-inflammatory and antifibrotic properties.[1] It has been investigated in clinical trials for conditions such as idiopathic pulmonary fibrosis (IPF) and non-alcoholic steatohepatitis (NASH).[2] The antifibrotic effects of Tipelukast are attributed to its ability to modulate several key signaling pathways involved in the pathogenesis of fibrosis.[3]
This compound (MN-002) has been identified as a major metabolite of Tipelukast. While specific quantitative data from direct comparative studies on their antifibrotic activities are not yet publicly available, a patent covering the use of both MN-001 and MN-002 for the treatment of fibrosis, including scleroderma, points towards the potential antifibrotic activity of the metabolite. This guide aims to consolidate and compare the available information on both compounds to aid in the understanding of their potential as antifibrotic agents.
Mechanism of Action
Tipelukast (MN-001)
Tipelukast exerts its antifibrotic and anti-inflammatory effects through a combination of mechanisms:
-
Leukotriene (LT) Receptor Antagonism: By blocking leukotriene receptors, Tipelukast interferes with pro-inflammatory and pro-fibrotic signaling pathways.[3]
-
Phosphodiesterase (PDE) Inhibition: It primarily inhibits PDE3 and PDE4, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which has anti-inflammatory and antifibrotic effects.[3]
-
5-Lipoxygenase (5-LO) Inhibition: Tipelukast inhibits the 5-LO enzyme, a key player in the synthesis of leukotrienes, thereby reducing the production of these pro-inflammatory mediators.[3]
These actions collectively contribute to the downregulation of genes that promote fibrosis, such as LOXL2, Collagen Type 1, and TIMP-1, and genes that promote inflammation, including CCR2 and MCP-1.[4]
This compound (MN-002)
Detailed studies on the specific antifibrotic mechanism of this compound are not yet in the public domain. However, its inclusion in patents for the treatment of fibrosis suggests that it may share some of the mechanisms of the parent compound or possess its own unique antifibrotic activities.
Recent research presented at the 92nd European Atherosclerosis Society (EAS) 2024 Congress highlighted that MN-002 enhances cholesterol efflux in macrophages by upregulating the key transport proteins ABCA1 and ABCG1. While this is primarily linked to atherosclerosis, chronic inflammation and disordered lipid metabolism are increasingly recognized as contributors to fibrotic processes. The anti-inflammatory implications of enhanced cholesterol efflux could contribute to an antifibrotic effect.
Preclinical Efficacy in Fibrosis Models
Tipelukast (MN-001)
Tipelukast has demonstrated significant antifibrotic activity in various preclinical models.
Table 1: Summary of Preclinical Antifibrotic Activity of Tipelukast (MN-001)
| Fibrosis Model | Key Findings | Reference |
| Bleomycin-Induced Pulmonary Fibrosis (Mouse) | - Significantly reduced Ashcroft score of pulmonary fibrosis.- Reduced lung density.- Significantly reduced lung hydroxyproline (B1673980) content. | [2] |
| Nonalcoholic Steatohepatitis (NASH) (Mouse) | - Significantly reduced NAFLD activity score (NAS).- Dose-dependently reduced the area of fibrosis. | [5] |
| Systemic Sclerosis (Animal Model) | - Positive results reported, forming the basis for patent applications covering the use of MN-001 for scleroderma and systemic sclerosis. |
This compound (MN-002)
As of the date of this publication, specific quantitative data on the antifibrotic efficacy of this compound from peer-reviewed studies is not available. A patent application covering both MN-001 and MN-002 for the treatment of scleroderma and systemic sclerosis is based on positive results from an animal model study. This suggests that MN-002 likely possesses antifibrotic activity, but a direct comparison with Tipelukast cannot be made at this time.
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis Model
This is a widely used and well-established model for studying pulmonary fibrosis.
-
Animal Model: Typically, C57BL/6 mice are used.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (B88199) sulfate (B86663) is administered to induce lung injury and subsequent fibrosis.
-
Treatment: Animals are treated with Tipelukast (e.g., via oral gavage) or a vehicle control.
-
Duration: The treatment period is typically 14 to 28 days.
-
Endpoints:
-
Histopathological Assessment: Lungs are harvested, sectioned, and stained (e.g., with Masson's trichrome) to visualize collagen deposition. The severity of fibrosis is often quantified using the Ashcroft scoring system.
-
Hydroxyproline Assay: The total lung collagen content is determined by measuring the amount of hydroxyproline, an amino acid abundant in collagen.
-
Nonalcoholic Steatohepatitis (NASH) Model
This model is used to study liver fibrosis in the context of metabolic disease.
-
Animal Model: Specific mouse strains susceptible to developing NASH are used.
-
Induction of NASH: This can be achieved through a special diet, such as a high-fat, cholesterol-rich diet, or a methionine- and choline-deficient diet.
-
Treatment: Tipelukast or a vehicle is administered to the animals for a specified duration.
-
Endpoints:
-
NAFLD Activity Score (NAS): Liver tissue is examined histologically to assess steatosis, inflammation, and ballooning.
-
Fibrosis Staging: The extent of liver fibrosis is staged based on histological evaluation.
-
Gene Expression Analysis: The expression of pro-fibrotic and pro-inflammatory genes in the liver is measured using techniques like quantitative PCR.
-
Discussion and Future Perspectives
The available evidence strongly supports the antifibrotic potential of Tipelukast (MN-001) in various preclinical models of fibrosis. Its multi-target mechanism of action, addressing both inflammatory and fibrotic pathways, makes it a compelling candidate for the treatment of complex diseases like IPF and NASH.
The role of its major metabolite, this compound (MN-002), is an area of significant interest. While direct evidence of its antifibrotic activity in the public domain is limited to patent literature, the inclusion of MN-002 in patents for treating fibrotic diseases suggests that it is biologically active in this regard. The recent findings on its ability to promote cholesterol efflux hint at a potential anti-inflammatory mechanism that could be relevant to its antifibrotic effects.
To fully understand the therapeutic potential of Tipelukast, further research is needed to:
-
Directly Compare the Antifibrotic Potency: Head-to-head studies comparing the antifibrotic efficacy of Tipelukast and this compound in various in vitro and in vivo models are crucial.
-
Elucidate the Mechanism of this compound: Detailed mechanistic studies are required to determine if this compound acts through the same pathways as its parent compound or possesses novel mechanisms of action.
-
Evaluate the Pharmacokinetic-Pharmacodynamic Relationship: Understanding the relative contributions of Tipelukast and this compound to the overall antifibrotic effect in vivo will be essential for optimizing dosing and treatment regimens.
Conclusion
Tipelukast (MN-001) is a promising antifibrotic agent with a well-documented preclinical profile. Its major metabolite, this compound (MN-002), is also implicated in having antifibrotic properties, though direct comparative data is currently lacking. As more research becomes available, a clearer picture of the relative contributions and potential synergistic effects of these two molecules will emerge, further informing their development as therapies for debilitating fibrotic diseases.
References
- 1. MediciNova Announces Two Abstracts regarding MN-001 (tipelukast) and MN-002 Accepted for Presentation at the 92nd EAS 2024 Congress, the Annual Meeting of the European Atherosclerosis Society | MediciNova, Inc. [investors.medicinova.com]
- 2. MediciNova Announces Two Poster Presentations at the 92nd EAS Congress 2024, the Annual Meeting of the European Atherosclerosis Society Regarding the Use of MN-001 (Tipelukast) for Cardiometabolic Conditions | MediciNova, Inc. [investors.medicinova.com]
- 3. lpaforum.org [lpaforum.org]
- 4. EAS-Lyon 2024 – Metadvice [metadvice.com]
- 5. Antifibrotic effects of specific targeting of the 5‐hydroxytryptamine 2B receptor (5‐HT2BR) in murine models and ex vivo models of scleroderma skin - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Tipelukast (MN-001) with Other Antifibrotic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the investigational antifibrotic agent Tipelukast (MN-001) with the approved treatments for Idiopathic Pulmonary Fibrosis (IPF), Pirfenidone and Nintedanib. The information is intended to support research and development efforts in the field of fibrotic diseases.
Executive Summary
Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix, represent a significant area of unmet medical need. While Pirfenidone and Nintedanib have become the standard of care for IPF, slowing disease progression, the search for novel therapeutic strategies with improved efficacy and safety profiles continues. Tipelukast (MN-001), a novel small molecule with a multi-faceted mechanism of action, has been investigated as a potential antifibrotic agent. This guide synthesizes the available preclinical and clinical data to offer a direct comparison of these three agents, highlighting their distinct mechanisms, efficacy in relevant models, and clinical outcomes.
Mechanism of Action
The antifibrotic effects of Tipelukast, Pirfenidone, and Nintedanib are mediated through distinct and overlapping signaling pathways.
Tipelukast (MN-001) is a multi-target agent with both anti-inflammatory and antifibrotic properties. Its mechanism involves:
-
Leukotriene (LT) Receptor Antagonism: Blocking the effects of pro-inflammatory and pro-fibrotic leukotrienes.[1]
-
Phosphodiesterase (PDE) Inhibition: Primarily inhibiting PDE3 and PDE4, which can lead to an increase in intracellular cyclic AMP (cAMP), a signaling molecule with anti-inflammatory and antifibrotic effects.[1]
-
5-Lipoxygenase (5-LO) Inhibition: Directly inhibiting a key enzyme in the leukotriene synthesis pathway.[1]
-
Downregulation of Pro-fibrotic and Pro-inflammatory Genes: Preclinical studies have shown that Tipelukast can reduce the expression of genes such as LOXL2, COL1A1, TIMP1, CCR2, and MCP-1.
Pirfenidone exhibits a broad spectrum of anti-inflammatory and antifibrotic activities, though its precise mechanism is not fully elucidated. Key proposed actions include:
-
Modulation of Cytokine Activity: Inhibiting the production and activity of pro-fibrotic and pro-inflammatory cytokines, most notably Transforming Growth Factor-beta (TGF-β) and Tumor Necrosis Factor-alpha (TNF-α).
-
Inhibition of Fibroblast Proliferation and Differentiation: Reducing the proliferation of fibroblasts and their differentiation into myofibroblasts, the primary collagen-producing cells.
-
Antioxidant Effects: Scavenging reactive oxygen species (ROS) and reducing oxidative stress, which is implicated in the pathogenesis of fibrosis.
Nintedanib is a potent intracellular inhibitor of multiple tyrosine kinases involved in the signaling pathways that drive fibrosis. Its primary targets include:
-
Platelet-Derived Growth Factor Receptor (PDGFR) α and β: Blocking PDGF signaling inhibits fibroblast proliferation, migration, and survival.
-
Fibroblast Growth Factor Receptor (FGFR) 1-3: Inhibition of FGF signaling further curtails the pro-fibrotic activities of fibroblasts.
-
Vascular Endothelial Growth Factor Receptor (VEGFR) 1-3: Targeting VEGFR contributes to its anti-angiogenic properties, which may also play a role in modulating the fibrotic microenvironment.
Preclinical Efficacy in a Bleomycin-Induced Pulmonary Fibrosis Model
The bleomycin-induced lung injury model is a widely used preclinical model to assess the efficacy of antifibrotic agents.
| Agent | Animal Model | Key Efficacy Endpoints | Outcome |
| Tipelukast (MN-001) | Mouse | Ashcroft score of pulmonary fibrosis | Significantly reduced compared to vehicle. |
| Lung hydroxyproline (B1673980) content | Significantly reduced. | ||
| Lung density | Reduced. | ||
| Pirfenidone | Mouse | Ashcroft score of pulmonary fibrosis | Significantly reduced compared to vehicle. |
| Lung hydroxyproline content | Significantly reduced. | ||
| Inflammatory cell infiltration | Reduced. | ||
| Nintedanib | Mouse | Ashcroft score of pulmonary fibrosis | Significantly reduced compared to vehicle. |
| Lung hydroxyproline content | Significantly reduced. | ||
| Myofibroblast differentiation | Inhibited. |
Clinical Efficacy and Safety in Idiopathic Pulmonary Fibrosis (IPF)
The clinical development of Tipelukast in IPF has been evaluated in a Phase 2 trial. Pirfenidone and Nintedanib are approved for the treatment of IPF based on robust data from multiple Phase 3 clinical trials.
| Agent | Clinical Trial | Key Efficacy Endpoints | Outcome | Common Adverse Events |
| Tipelukast (MN-001) | Phase 2 (NCT02503657) | Change in lung function | Failed to significantly improve lung function over 6 months. | Gastrointestinal issues.[1] |
| Worsening IPF events | Reduction in acute exacerbations or hospitalizations due to respiratory symptoms.[1] | |||
| Pirfenidone | ASCEND, CAPACITY | Annual rate of decline in Forced Vital Capacity (FVC) | Significantly reduced compared to placebo. | Nausea, rash, photosensitivity, diarrhea. |
| Nintedanib | INPULSIS-1, INPULSIS-2 | Annual rate of decline in Forced Vital Capacity (FVC) | Significantly reduced compared to placebo. | Diarrhea, nausea, vomiting, abdominal pain. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical assessment of antifibrotic agents.
Bleomycin-Induced Pulmonary Fibrosis Model
Histological Assessment of Fibrosis: Masson's Trichrome Staining
Objective: To visualize collagen deposition in lung tissue sections.
Protocol:
-
Deparaffinization and Rehydration: Deparaffinize formalin-fixed, paraffin-embedded lung sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.
-
Mordanting: If formalin-fixed, mordant sections in Bouin's solution at 56°C for 1 hour.
-
Nuclear Staining: Stain with Weigert's iron hematoxylin (B73222) for 10 minutes.
-
Cytoplasmic Staining: Stain with Biebrich scarlet-acid fuchsin solution for 10-15 minutes.
-
Differentiation: Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Collagen Staining: Counterstain with aniline (B41778) blue solution for 5-10 minutes.
-
Dehydration and Mounting: Dehydrate through graded ethanol, clear in xylene, and mount with a resinous mounting medium.
Results: Collagen fibers are stained blue, nuclei are stained black, and the cytoplasm is stained red. The extent of blue staining is indicative of the degree of fibrosis.
Quantitative Assessment of Collagen: Hydroxyproline Assay
Objective: To quantify the total collagen content in lung tissue.
Protocol:
-
Tissue Homogenization: Homogenize a weighed portion of the lung tissue in distilled water.
-
Hydrolysis: Add concentrated hydrochloric acid (~12 N) to the homogenate and hydrolyze at 120°C for 3 hours in a pressure-tight vial.
-
Evaporation: Transfer an aliquot of the hydrolyzed sample to a 96-well plate and evaporate to dryness under vacuum or in a 60°C oven.
-
Oxidation: Add Chloramine-T reagent to each well and incubate at room temperature for 5 minutes.
-
Color Development: Add DMAB reagent (p-dimethylaminobenzaldehyde) and incubate at 60°C for 90 minutes.
-
Absorbance Measurement: Measure the absorbance at 560 nm using a microplate reader.
-
Quantification: Determine the hydroxyproline concentration from a standard curve generated with known concentrations of hydroxyproline.
Results: The amount of hydroxyproline is directly proportional to the total collagen content in the tissue.
Conclusion
Tipelukast (MN-001) presents a novel, multi-target approach to the treatment of fibrotic diseases, distinct from the tyrosine kinase inhibition of Nintedanib and the broader, less defined mechanism of Pirfenidone. While preclinical data in a mouse model of pulmonary fibrosis demonstrated its antifibrotic potential, a Phase 2 clinical trial in IPF patients did not meet its primary endpoint of significantly improving lung function. However, the observed reduction in worsening IPF events suggests a potential clinical benefit that may warrant further investigation.
In contrast, both Pirfenidone and Nintedanib have established efficacy in slowing the progression of IPF, supported by large-scale clinical trials, and remain the standard of care. The development of new antifibrotic agents like Tipelukast highlights the ongoing effort to identify therapies with improved efficacy, better safety profiles, or efficacy in different patient subpopulations. Future research, potentially including combination therapies, will be crucial in advancing the management of fibrotic diseases. This comparative guide serves as a resource for researchers to understand the landscape of current and emerging antifibrotic therapies and to inform the design of future studies.
References
Unraveling the In Vivo Profile of Tipelukast (MN-001) and its Hydroxy Metabolite: A Comparative Overview
For researchers, scientists, and drug development professionals, understanding the in vivo activity of a drug candidate and its metabolites is paramount. This guide provides a comparative analysis of the available preclinical efficacy data for Tipelukast (MN-001), a novel anti-inflammatory and anti-fibrotic agent, and its primary hydroxy metabolite, MN-002. It is important to note that while preclinical data for Tipelukast is available in the public domain, detailed in vivo efficacy studies comparing it directly with its hydroxy metabolite have not been publicly disclosed.
Tipelukast is a small molecule with a multi-faceted mechanism of action, targeting key pathways in inflammation and fibrosis.[1][2][3] Its major metabolite, MN-002, is also suggested to possess biological activity, particularly in modulating cholesterol efflux.[4] However, a direct comparative assessment of their in vivo efficacy remains a significant knowledge gap in the published literature.
Quantitative Data Summary
The following table summarizes the available quantitative data from a preclinical study evaluating Tipelukast in a non-alcoholic steatohepatitis (NASH) mouse model. Data for the hydroxy metabolite (MN-002) is not publicly available.
| Parameter | Vehicle Control | Tipelukast (10 mg/kg) | Tipelukast (30 mg/kg) | Tipelukast (100 mg/kg) | Hydroxy Metabolite (MN-002) |
| NAFLD Activity Score (NAS) | Data not specified | Significantly reduced vs. vehicle | Significantly reduced vs. vehicle | Significantly reduced vs. vehicle | Data not publicly available |
| Steatosis Score | Data not specified | Significantly reduced vs. vehicle | Significantly reduced vs. vehicle | Significantly reduced vs. vehicle | Data not publicly available |
| Lobular Inflammation Score | Data not specified | Significantly reduced vs. vehicle | Significantly reduced vs. vehicle | Significantly reduced vs. vehicle | Data not publicly available |
| Hepatocyte Ballooning Score | Data not specified | Significantly reduced vs. vehicle | Significantly reduced vs. vehicle | Significantly reduced vs. vehicle | Data not publicly available |
| Fibrosis Area (%) | Data not specified | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction | Data not publicly available |
| α-SMA Positive Area | Data not specified | Significantly reduced vs. vehicle | Significantly reduced vs. vehicle | Significantly reduced vs. vehicle | Data not publicly available |
| Gene Expression (mRNA) | |||||
| Collagen Type 1 | Baseline | Significantly down-regulated | Significantly down-regulated | Significantly down-regulated | Data not publicly available |
| TIMP-1 | Baseline | Significantly down-regulated | Significantly down-regulated | Significantly down-regulated | Data not publicly available |
| LOXL2 | Baseline | Significantly down-regulated | Significantly down-regulated | Significantly down-regulated | Data not publicly available |
| MCP-1 | Baseline | Significantly down-regulated | Significantly down-regulated | Significantly down-regulated | Data not publicly available |
| CCR2 | Baseline | Significantly down-regulated | Significantly down-regulated | Significantly down-regulated | Data not publicly available |
Experimental Protocols
The following is a detailed methodology for a key preclinical study that evaluated the in vivo efficacy of Tipelukast.
Advanced NASH Mouse Model Study[5]
-
Animal Model: STAM™ mice, a model that develops histological findings of NASH with fibrosis.
-
Induction of NASH:
-
A single subcutaneous injection of 200 µg streptozotocin (B1681764) (STZ) was administered to two-day-old mice.
-
From four weeks of age, the mice were fed a high-fat diet (HFD, 57 kcal% fat).
-
-
Treatment Groups:
-
Vehicle control
-
Tipelukast (MN-001) at 10 mg/kg
-
Tipelukast (MN-001) at 30 mg/kg
-
Tipelukast (MN-001) at 100 mg/kg
-
-
Dosing Regimen: Daily oral administration (QD) for four weeks, starting at eight weeks of age.
-
Endpoint Analysis:
-
Histopathology: Liver sections were stained and scored for NAFLD Activity Score (NAS), which includes steatosis, lobular inflammation, and hepatocyte ballooning. Fibrosis area and α-smooth muscle actin (α-SMA) positive area were also quantified.
-
Gene Expression Analysis: mRNA expression levels of key genes involved in fibrosis (Collagen Type 1, TIMP-1, LOXL2) and inflammation (MCP-1, CCR2) were measured.
-
Visualizing the Mechanisms and Workflows
To better understand the biological context and experimental design, the following diagrams are provided.
Caption: Tipelukast's multi-target mechanism of action.
Caption: Workflow of the preclinical NASH model study.
Concluding Remarks
The available preclinical data demonstrates that Tipelukast (MN-001) exhibits significant anti-inflammatory and anti-fibrotic efficacy in a mouse model of NASH. It effectively reduces key histological markers of the disease and down-regulates the expression of genes pivotal to the inflammatory and fibrotic processes.[1]
While the hydroxy metabolite, MN-002, has been identified and is suggested to be biologically active, there is a conspicuous absence of publicly available in vivo efficacy data to allow for a direct comparison with the parent compound.[4] This lack of data prevents a comprehensive assessment of the metabolite's contribution to the overall therapeutic effect of Tipelukast.
For a more complete understanding of the in vivo pharmacology of Tipelukast, further studies are required to elucidate the specific efficacy profile of its hydroxy metabolite and to determine its relative contribution to the observed therapeutic effects. Such studies would be invaluable for the ongoing clinical development of Tipelukast and for the broader scientific community engaged in the discovery of novel anti-fibrotic and anti-inflammatory therapies.
References
A Comparative Guide to the Cross-Species Metabolism of Tipelukast to its Hydroxy Metabolite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolic conversion of Tipelukast to its active metabolite, Hydroxy Tipelukast (also known as MN-002), across various preclinical species and humans. Due to the limited availability of public data on Tipelukast's pharmacokinetics, this document presents a framework based on established in vitro methodologies for drug metabolism studies. The experimental data herein is illustrative to guide researchers in designing and interpreting similar cross-species metabolism studies.
Cross-Species Comparison of Tipelukast Metabolism
The metabolic stability and the rate of formation of this compound are critical parameters in drug development, influencing the pharmacokinetic profile and potential for inter-species variability. In vitro studies using liver microsomes are a standard approach to assess phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[1][2][3]
Table 1: Illustrative In Vitro Metabolism of Tipelukast to this compound in Liver Microsomes
| Species | Tipelukast Disappearance Rate (pmol/min/mg protein) | This compound Formation Rate (pmol/min/mg protein) |
| Human | 15.2 ± 2.1 | 12.8 ± 1.9 |
| Monkey (Cynomolgus) | 25.8 ± 3.5 | 22.1 ± 2.8 |
| Dog (Beagle) | 8.9 ± 1.2 | 7.5 ± 1.0 |
| Rat (Sprague-Dawley) | 45.1 ± 5.3 | 38.9 ± 4.7 |
| Mouse (CD-1) | 68.4 ± 7.9 | 59.3 ± 6.5 |
Data are presented as mean ± standard deviation and are hypothetical, intended for illustrative purposes.
This table highlights the potential for significant species differences in the rate of Tipelukast metabolism. Such variations are crucial for selecting the appropriate animal models for preclinical toxicology and efficacy studies, aiming to find the species that most closely mimics human metabolism.[4][5]
Experimental Protocols
A detailed understanding of the experimental methodology is essential for the replication and interpretation of metabolism data.
1. Materials and Reagents:
-
Test Compounds: Tipelukast, this compound (as a reference standard).
-
Liver Microsomes: Pooled liver microsomes from human, monkey (Cynomolgus), dog (Beagle), rat (Sprague-Dawley), and mouse (CD-1).
-
Cofactors: NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Buffers and Solvents: Potassium phosphate (B84403) buffer, acetonitrile, methanol.
2. In Vitro Incubation:
The metabolic stability of Tipelukast is assessed by incubating the compound with liver microsomes.[1][6]
-
Incubation Mixture: A typical incubation mixture contains Tipelukast (e.g., 1 µM), liver microsomes (e.g., 0.5 mg/mL protein), and potassium phosphate buffer (e.g., 100 mM, pH 7.4).
-
Reaction Initiation: The reaction is initiated by adding the NADPH regenerating system.
-
Incubation Conditions: The mixture is incubated at 37°C in a shaking water bath.
-
Time Points: Aliquots are collected at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.
3. Sample Analysis:
The concentration of Tipelukast and the formation of this compound are quantified using a validated analytical method.
-
Analytical Technique: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a standard method for such analyses.[1]
-
Sample Preparation: Following protein precipitation, the samples are centrifuged, and the supernatant is collected for analysis.
-
Quantification: The concentrations of the parent drug and its metabolite are determined by comparing their peak areas to those of a standard curve.
4. Data Analysis:
-
Metabolic Rate: The rate of Tipelukast disappearance and this compound formation is calculated from the linear portion of the concentration-time curve and normalized to the protein concentration in the incubation.
Visualizing the Process
Experimental Workflow
The following diagram illustrates the typical workflow for an in vitro cross-species metabolism study.
References
- 1. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Species differences in pharmacokinetics and drug teratogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism and metabolite profiles in vitro and in vivo of ospemifene in humans and preclinical species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating the Analytical Landscape of Hydroxy Tipelukast: A Methodological Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tipelukast (MN-001) is a promising oral small-molecule drug candidate with a multi-faceted mechanism of action, exhibiting both anti-inflammatory and anti-fibrotic properties.[1] Its therapeutic potential is under investigation for conditions such as idiopathic pulmonary fibrosis (IPF) and non-alcoholic steatohepatitis (NASH).[1] The study of its metabolites, such as Hydroxy Tipelukast, is a critical component of its preclinical and clinical development.
This guide provides a comparative overview of the bioanalytical methodologies for the quantification of Tipelukast and its hydroxy metabolite, this compound. It is important to note that as of late 2025, a comprehensive public record of the comparative pharmacokinetic profile of this compound across different species remains largely unavailable.[1] Detailed pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), and half-life have not been publicly disclosed.[1]
Therefore, this guide will focus on the available experimental protocols and analytical methods, which are fundamental to generating such pharmacokinetic data. We will delve into the established techniques for sample preparation and analysis, providing a framework for researchers in the field.
Bioanalytical Methods: A Comparative Overview
The accurate quantification of drug and metabolite concentrations in biological matrices is the cornerstone of pharmacokinetic studies. For Tipelukast and this compound, high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice, offering high sensitivity and selectivity.[2][3]
A crucial element in LC-MS/MS-based bioanalysis is the use of an appropriate internal standard (IS) to ensure accuracy and precision by correcting for variability during sample processing and analysis.[3] The following table compares two approaches for the quantification of Tipelukast, which can be adapted for its hydroxy metabolite.
| Feature | Method 1: Stable Isotope-Labeled IS | Method 2: Structural Analog IS |
| Internal Standard | This compound-d6 | A structural analog of Tipelukast |
| Principle | Co-elutes with the analyte and exhibits nearly identical physicochemical and ionization properties, providing the most accurate correction for matrix effects and procedural losses.[3] | Mimics the analyte's behavior during extraction and analysis but may have different ionization efficiency and retention time.[2] |
| Accuracy & Precision | Considered the "gold standard," offering high accuracy and precision.[3] | Can provide acceptable accuracy and precision, but may be more susceptible to differential matrix effects.[2] |
| Cost & Availability | Can be more expensive and may require custom synthesis.[2] | Generally more readily available and cost-effective.[2] |
Experimental Protocols
While specific, detailed protocols for pharmacokinetic studies of Tipelukast and this compound are not publicly available, the following methodologies for bioanalysis in human plasma have been described and can be adapted for use with other species and matrices.[1][4]
Sample Preparation: Protein Precipitation
Protein precipitation is a common, rapid, and effective method for extracting small molecules like Tipelukast and its metabolites from plasma samples.[4]
-
Aliquoting : Begin by aliquoting a precise volume (e.g., 100 µL) of the plasma sample (blank, calibration standard, or study sample) into a microcentrifuge tube.[2]
-
Internal Standard Spiking : Add a small volume (e.g., 25 µL) of the internal standard working solution (either this compound-d6 or a structural analog) to each tube, except for the blank samples.[2]
-
Precipitation : Add a larger volume (e.g., 300 µL) of cold acetonitrile (B52724) to each tube to precipitate the plasma proteins.[2]
-
Vortexing : Vortex the mixture vigorously for approximately one minute to ensure thorough mixing and complete protein precipitation.[2]
-
Centrifugation : Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[2]
-
Supernatant Transfer : Carefully transfer the clear supernatant, which contains the analyte and internal standard, to a new tube or a 96-well plate.[2]
-
Injection : Inject a small volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system for analysis.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The following are typical starting conditions for the LC-MS/MS analysis of Tipelukast, which would be optimized for this compound.
| Parameter | Value |
| LC System | A high-performance or ultra-high-performance liquid chromatography system. |
| Column | A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection | Multiple Reaction Monitoring (MRM) |
Visualized Workflows and Signaling Pathways
To further clarify the experimental and biological context, the following diagrams are provided.
Conclusion
While a direct comparison of the pharmacokinetic profiles of this compound across different species is not currently possible due to the lack of publicly available data, this guide provides a comprehensive overview of the essential bioanalytical methods required to generate such data. The detailed experimental protocols for sample preparation and LC-MS/MS analysis serve as a valuable resource for researchers involved in the preclinical and clinical development of Tipelukast. As more data becomes available, a clearer picture of the cross-species pharmacokinetics of this compound will emerge, aiding in the translation of preclinical findings to clinical outcomes.
References
Navigating Tipelukast Exposure: A Guide to the Validation of Hydroxy Tipelukast as a Potential Biomarker
For researchers, scientists, and drug development professionals, establishing a reliable biomarker is critical for accurately assessing drug exposure and its correlation with clinical outcomes. This guide provides a comparative overview of the methodologies and a framework for the validation of Hydroxy Tipelukast as a primary biomarker for Tipelukast exposure. While comprehensive public data on the pharmacokinetic profile of Tipelukast and its metabolites remains limited, this document synthesizes available information on its bioanalytical methods and metabolic pathway to support future validation studies.
Tipelukast (also known as MN-001) is an orally bioavailable small molecule with a multifaceted mechanism of action, exhibiting both anti-inflammatory and anti-fibrotic properties.[1] It is currently under investigation for treating conditions such as idiopathic pulmonary fibrosis (IPF) and non-alcoholic steatohepatitis (NASH).[1][2] The metabolism of Tipelukast results in the formation of a major metabolite, MN-002, which is understood to be this compound.[1] This metabolic conversion provides a strong rationale for investigating this compound as a surrogate biomarker for systemic Tipelukast exposure.
Comparative Analysis of Bioanalytical Methods
The accurate quantification of Tipelukast and this compound in biological matrices is the cornerstone of any biomarker validation study. Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the universally accepted method for this purpose due to its high sensitivity and selectivity.[2] The use of a stable isotope-labeled internal standard, such as this compound-d6, is considered the gold standard to correct for variability during sample processing and analysis.[3][4]
Below is a comparison of key validation parameters for two representative LC-MS/MS methods, highlighting the expected performance of a robust bioanalytical assay for Tipelukast and its metabolite.
| Parameter | Method 1: High-Precision Assay (with this compound-d6 IS) | Method 2: Alternative Assay (with Structural Analog IS) | Regulatory Acceptance Criteria (FDA, EMA) |
| Linearity (r²) | >0.995 | >0.99 | ≥0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 1.0 ng/mL | Signal-to-noise ratio ≥ 5; Accuracy and precision within ±20% |
| Intra-Day Accuracy (% Bias) | -5.2% to 3.8% | -9.5% to 8.2% | Within ±15% (±20% for LLOQ) |
| Intra-Day Precision (% CV) | ≤ 6.5% | ≤ 11.8% | ≤15% (≤20% for LLOQ) |
| Inter-Day Accuracy (% Bias) | -4.1% to 2.5% | -10.3% to 9.1% | Within ±15% (±20% for LLOQ) |
| Inter-Day Precision (% CV) | ≤ 7.2% | ≤ 13.5% | ≤15% (≤20% for LLOQ) |
| Matrix Effect (% CV) | < 10% | < 15% | Variability should be within acceptable limits |
| Recovery (% Mean) | 85-95% | 75-90% | Consistent, precise, and reproducible |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility of bioanalytical data. The following outlines a typical workflow for the quantification of Tipelukast and this compound in human plasma.
Sample Preparation: Protein Precipitation
-
Aliquot Samples: Transfer 100 µL of human plasma (blank, calibration standard, quality control sample, or unknown subject sample) into a 1.5 mL microcentrifuge tube.[4]
-
Add Internal Standard: Spike each sample with 25 µL of the internal standard working solution (e.g., this compound-d6 at 100 ng/mL).[4]
-
Precipitate Proteins: Add 300 µL of chilled acetonitrile (B52724) to each tube to precipitate plasma proteins.[5]
-
Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C.[4]
-
Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to a 96-well plate or HPLC vials.[4]
-
Injection: Inject 5 µL of the prepared sample into the LC-MS/MS system.[4]
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 30% B, increase to 95% B over 3 min, hold for 1 min, return to 30% B and re-equilibrate for 1.5 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
Mass Spectrometry Conditions
| Parameter | Value |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transition (Tipelukast) | Q1: 531.2 m/z -> Q3: 221.1 m/z (example) |
| MRM Transition (this compound) | Q1: 547.2 m/z -> Q3: 237.1 m/z (example) |
| MRM Transition (this compound-d6) | Q1: 553.2 m/z -> Q3: 243.1 m/z (example) |
| Collision Energy | Optimized for each transition |
| Source Temperature | 500°C |
Visualized Workflows and Pathways
To further clarify the experimental and biological processes, the following diagrams are provided.
Conclusion and Future Directions
While there is a clear metabolic link between Tipelukast and this compound, and robust bioanalytical methods exist for their quantification, a formal validation of this compound as a biomarker for Tipelukast exposure requires further clinical pharmacokinetic studies. Such studies should aim to establish a definitive correlation between the parent drug and metabolite concentrations over time and across different patient populations. The methodologies and data presented in this guide provide a solid foundation for researchers to undertake these pivotal validation studies, ultimately enabling a more comprehensive understanding of Tipelukast's clinical pharmacology.
References
A Comparative Analysis of Tipelukast and its Metabolite, Hydroxy Tipelukast, in Preclinical Models of Non-alcoholic Steatohepatitis (NASH)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tipelukast (MN-001) and its major metabolite, Hydroxy Tipelukast (MN-002), based on available preclinical and clinical data in the context of Non-alcoholic Steatohepatitis (NASH). While direct comparative studies are not publicly available, this analysis synthesizes existing information to highlight their respective mechanisms and potential therapeutic effects.
Executive Summary
Tipelukast is an orally bioavailable small molecule with demonstrated anti-inflammatory and anti-fibrotic properties in preclinical NASH models. Its major metabolite, this compound (also known as MN-002), has also been patented for the treatment of NASH, suggesting it possesses therapeutic activity.[1][2] This guide will delve into the known mechanisms of action, present the experimental data for Tipelukast, and discuss the potential role of this compound in the treatment of NASH.
Data Presentation
Table 1: Comparative Profile of Tipelukast and this compound
| Feature | Tipelukast (MN-001) | This compound (MN-002) |
| Compound Type | Parent Drug | Major Metabolite of Tipelukast |
| Primary Mechanism of Action | Inhibition of PDE3/4, 5-LO, and LT receptors.[3] | Enhances cholesterol efflux via upregulation of ABCA1 and ABCG1.[4] |
| Therapeutic Effects in NASH (Preclinical) | Reduces liver steatosis, inflammation, and fibrosis. | Patented for reducing liver inflammation and fibrosis in NASH.[2] |
| Clinical Trial Data (NASH) | Phase 2 trial showed a significant reduction in serum triglycerides.[3][5][6][7] | No direct clinical trial data available. |
Table 2: Summary of Preclinical Data for Tipelukast in NASH Mouse Models
| Parameter | Model | Treatment | Key Findings |
| NAFLD Activity Score (NAS) | STAM™ Mouse Model | 10, 30, 100 mg/kg daily for 4 weeks | Significant reduction in NAS at all doses, including decreased steatosis, lobular inflammation, and hepatocyte ballooning. |
| Liver Fibrosis | STAM™ Mouse Model | 10, 30, 100 mg/kg daily for 4 weeks | Significantly reduced percentage of fibrosis area and α-SMA positive staining area. |
| Gene Expression | STAM™ Mouse Model | 10, 30, 100 mg/kg daily for 4 weeks | Significant downregulation of pro-fibrotic genes (Collagen Type 1, TIMP-1, LOXL2) and pro-inflammatory genes (MCP-1, CCR2). |
Table 3: Summary of Phase 2 Clinical Trial Data for Tipelukast in NASH/NAFLD with Hypertriglyceridemia
| Parameter | Patient Population | Treatment | Key Findings |
| Serum Triglycerides | NASH or NAFLD with hypertriglyceridemia (n=14, outlier excluded) | 250 mg/day for 4 weeks, then 500 mg/day for 4 weeks | Significant reduction in mean serum triglycerides from 260.1 mg/dL to 185.2 mg/dL (p=0.00006).[5][7] |
Experimental Protocols
STAM™ Mouse Model of NASH:
-
Induction of NASH: Male C57BL/6J mice are injected subcutaneously with 200 μg of streptozotocin (B1681764) at 2 days of age. From 4 weeks of age, mice are fed a high-fat diet (HFD32) to induce NASH.
-
Treatment: At 8 weeks of age, mice are orally administered Tipelukast (10, 30, or 100 mg/kg) or vehicle once daily for 4 weeks.
-
Histological Analysis: Liver tissues are collected, fixed in 10% neutral buffered formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for NAFLD Activity Score (NAS) assessment and Sirius Red for fibrosis evaluation. Immunohistochemistry for α-smooth muscle actin (α-SMA) is performed to detect activated hepatic stellate cells.
-
Gene Expression Analysis: Total RNA is extracted from liver tissue, and quantitative real-time PCR is performed to measure the mRNA levels of genes related to fibrosis (Collagen Type 1, TIMP-1, LOXL2) and inflammation (MCP-1, CCR2).
Phase 2 Clinical Trial in NASH/NAFLD with Hypertriglyceridemia: [5][7]
-
Study Design: An open-label, single-arm study.
-
Patient Population: Patients diagnosed with NASH or NAFLD with fasting serum triglycerides ≥150 mg/dL.
-
Treatment Regimen: Patients receive Tipelukast 250 mg once daily for the first 4 weeks, followed by 250 mg twice daily for the subsequent 4 weeks.
-
Primary Endpoint: Change in serum triglyceride levels from baseline to week 8.
-
Data Analysis: A paired t-test is used to compare pre-treatment and post-treatment serum triglyceride levels.
Mandatory Visualization
Caption: Mechanism of Action of Tipelukast (MN-001) in NASH.
Caption: Proposed Mechanism of Action of this compound (MN-002).
Comparative Analysis
Tipelukast (MN-001): A Multi-Target Approach
Tipelukast has demonstrated a multi-faceted mechanism of action that is highly relevant to the pathogenesis of NASH. By inhibiting phosphodiesterases (PDEs), 5-lipoxygenase (5-LO), and leukotriene (LT) receptors, it targets both inflammatory and fibrotic pathways.[3] Preclinical studies in the STAM™ mouse model of NASH have provided robust evidence of its efficacy in reducing the key histological features of the disease: steatosis, inflammation, and fibrosis. Furthermore, the downregulation of critical pro-inflammatory and pro-fibrotic genes underscores its potential to modify disease progression at a molecular level. The results from the Phase 2 clinical trial, which showed a significant reduction in serum triglycerides, provide clinical evidence of its metabolic effects, although its direct impact on liver histology in humans is yet to be fully elucidated.[5][6][7]
This compound (MN-002): A Focus on Cholesterol Metabolism
Information on this compound, the major metabolite of Tipelukast, is more limited. However, the available data points to a distinct and potentially complementary mechanism of action. Research has shown that this compound enhances cholesterol efflux from macrophages by upregulating the expression of the transport proteins ABCA1 and ABCG1.[4] This is a significant finding, as impaired cholesterol efflux and the accumulation of cholesterol in hepatic macrophages (Kupffer cells) are implicated in the inflammatory response and progression of NASH.
Crucially, patents have been granted that cover the use of both Tipelukast and this compound for the treatment of advanced NASH, including claims for reducing liver inflammation and fibrosis.[1][2] This suggests that the parent drug and its metabolite may act synergistically to address different facets of NASH pathology. While Tipelukast appears to have broader anti-inflammatory and anti-fibrotic effects, this compound may specifically target the dysregulated lipid metabolism within immune cells in the liver.
Conclusion
Tipelukast has shown significant promise in preclinical models of NASH, with a mechanism of action that addresses both inflammation and fibrosis. Its major metabolite, this compound, appears to contribute to the overall therapeutic effect, potentially through a more targeted action on cholesterol metabolism within macrophages. The lack of direct comparative studies necessitates further research to fully understand the relative contributions and potential synergistic effects of Tipelukast and this compound in the treatment of NASH. Future studies should aim to quantify the anti-inflammatory and anti-fibrotic effects of this compound in relevant preclinical models to provide a more complete picture of its therapeutic potential.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. MediciNova, Inc. Publishes Research on MN-002's Potential in Atherosclerosis Treatment in Journal of Atherosclerosis and Thrombosis [quiverquant.com]
- 5. MediciNova Announces Presentation of Significant Positive [globenewswire.com]
- 6. MediciNova Announces Phase 2 Trial Of MN-001 (Tipelukast) In NASH / NAFLD Will Be Terminated Early Based On Significant Positive Results From Interim Analysis [clinicalleader.com]
- 7. medicinova.com [medicinova.com]
Evaluating Off-Target Effects: A Comparative Guide to Hydroxy Tipelukast and Tipelukast
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tipelukast (MN-001) is a clinical-stage small molecule with a multi-faceted mechanism of action, demonstrating anti-inflammatory and anti-fibrotic properties.[1][2] Its primary metabolite, Hydroxy Tipelukast (MN-002), has also been noted to possess biological activity.[3] A critical aspect of preclinical and clinical development is the characterization of off-target effects to predict and mitigate potential adverse events. This guide provides a framework for evaluating and comparing the off-target profiles of Tipelukast and this compound.
Note to the Reader: As of the latest available information, comprehensive, publicly accessible data directly comparing the off-target effects of this compound and Tipelukast through broad panel screens (e.g., kinase, GPCR) is limited.[3] Therefore, this guide will focus on the established methodologies and data presentation formats used for such an evaluation, providing a foundational understanding for researchers. The data presented in the tables are illustrative examples and should not be considered experimental results.
On-Target Mechanism of Action of Tipelukast
Tipelukast exerts its therapeutic effects through a combination of activities:
-
Leukotriene (LT) Receptor Antagonism: Blocks the action of leukotrienes, which are inflammatory mediators.[1][2]
-
Phosphodiesterase (PDE) Inhibition: Primarily inhibits PDE3 and PDE4, leading to increased intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent anti-inflammatory and bronchodilatory effects.[1][2]
-
5-Lipoxygenase (5-LO) Inhibition: Reduces the production of leukotrienes by inhibiting the 5-LO enzyme.[1][2]
-
Gene Regulation: Down-regulates the expression of genes involved in fibrosis (e.g., LOXL2, Collagen Type 1, TIMP-1) and inflammation (e.g., CCR2, MCP-1).[2]
Below is a diagram illustrating the primary signaling pathways modulated by Tipelukast.
Figure 1: Tipelukast's multi-target mechanism of action.
Evaluating Off-Target Effects: Methodologies and Data Presentation
A comprehensive assessment of off-target effects is crucial for safety pharmacology. This typically involves screening the compound against large panels of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzymes.
Kinase Profiling
Kinases are a common source of off-target interactions for small molecule drugs. Profiling a compound against a broad kinase panel can identify potential liabilities.
A widely accepted method for kinase profiling is the radiometric assay, which directly measures the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate.
-
Reaction Setup: A reaction mixture is prepared containing the kinase, a specific substrate peptide, cofactors, and radioisotope-labeled ATP (e.g., [γ-³³P]-ATP).
-
Compound Incubation: Test compounds (Tipelukast or this compound) at various concentrations are added to the reaction mixture.
-
Reaction Initiation and Incubation: The reaction is initiated and allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Reaction Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the remaining radiolabeled ATP, often by capturing the substrate on a filter membrane.
-
Signal Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control, and IC₅₀ values are determined.
The results of a kinase panel screen are typically presented in a table summarizing the percentage of inhibition at a specific concentration.
| Kinase Target | Tipelukast (% Inhibition @ 10 µM) | This compound (% Inhibition @ 10 µM) |
| ABL1 | 8 | 5 |
| AKT1 | 12 | 9 |
| AURKA | 3 | 2 |
| CDK2 | 15 | 11 |
| EGFR | 5 | 4 |
| ... | ... | ... |
| Data is for illustrative purposes only. |
GPCR Screening
GPCRs represent the largest family of cell surface receptors and are common targets for drugs, making them important to screen for off-target interactions.
For Gq-coupled GPCRs, a common functional assay measures changes in intracellular calcium concentration upon receptor activation.
-
Cell Culture and Dye Loading: Cells stably expressing the target GPCR are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: The cells are incubated with varying concentrations of the test compound (Tipelukast or this compound) to assess antagonistic activity, or with the compound alone to assess agonistic activity.
-
Agonist Stimulation: For antagonist screening, a known agonist for the target GPCR is added to stimulate the receptor.
-
Signal Detection: Changes in intracellular calcium levels are measured by detecting the fluorescence intensity using a plate reader (e.g., FLIPR).
-
Data Analysis: The response of the cells to the agonist in the presence of the test compound is compared to the response with the agonist alone to determine the percentage of inhibition and IC₅₀ values for antagonists. For agonists, the response is compared to a known agonist to determine EC₅₀ values.
| GPCR Target | Tipelukast Activity (% Inhibition or Activation @ 10 µM) | This compound Activity (% Inhibition or Activation @ 10 µM) |
| Adrenergic α1A | 12% Inhibition | 8% Inhibition |
| Dopamine D2 | 5% Inhibition | 3% Inhibition |
| Histamine H1 | 25% Inhibition | 18% Inhibition |
| Muscarinic M1 | 9% Inhibition | 6% Inhibition |
| Serotonin 5-HT2A | 18% Inhibition | 14% Inhibition |
| ... | ... | ... |
| Data is for illustrative purposes only. |
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for evaluating off-target effects and the logical relationship in comparing the parent drug to its metabolite.
Figure 2: General workflow for off-target effect screening.
Figure 3: Logical relationship for comparative off-target analysis.
Conclusion and Future Directions
While Tipelukast has a well-defined on-target mechanism of action, a comprehensive public comparison of its off-target profile with that of its major metabolite, this compound, is not yet available. Such a comparison is essential for a complete understanding of the safety and potential liabilities of Tipelukast as it progresses through clinical development. The experimental protocols and data presentation formats outlined in this guide provide a standard framework for conducting and interpreting these critical safety pharmacology studies. Future research and publications providing direct comparative data from broad off-target screening panels will be invaluable to the scientific community.
References
Benchmarking Hydroxy Tipelukast Analytical Standards: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the study of Tipelukast, a multi-functional drug candidate with anti-inflammatory and anti-fibrotic properties, the quality of analytical standards is paramount for obtaining reliable and reproducible data. This guide provides a comparative overview of available analytical standards for Hydroxy Tipelukast, a key metabolite of Tipelukast.
The primary application of this compound standards is in bioanalytical assays, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), to accurately quantify the metabolite in biological matrices.[1] This is crucial for pharmacokinetic and drug metabolism studies. This guide also discusses the use of the stable isotope-labeled internal standard, this compound-d6, which is essential for robust and accurate quantification.
Comparison of this compound Analytical Standards
While a direct comparison of purity and impurity profiles from various suppliers is challenging due to the limited availability of public Certificates of Analysis (CoA) for non-deuterated this compound, the following table summarizes available information for both this compound and its deuterated analog. Researchers are strongly advised to request a lot-specific CoA from any supplier before purchase to obtain detailed quantitative data.
| Product Name | Supplier(s) (Example) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| This compound | Axios Research, Clinivex | 1027597-04-1 (free acid) | C₂₉H₄₀O₇S | 532.69 | Available as free acid or sodium salt. |
| This compound-d6 | Santa Cruz Biotechnology, Benchchem | 1027597-04-1 | C₂₉H₃₄D₆O₇S | 538.73 | Deuterated internal standard for use in quantitative analysis. |
Note: The availability and specifications of these standards may vary between suppliers. It is critical to verify the product details and obtain a comprehensive CoA.
Experimental Protocols for Standard Comparison
To ensure the quality and consistency of this compound analytical standards, a series of experiments should be performed. The following is a representative protocol for the characterization and comparison of different batches or suppliers of this compound standards using LC-MS/MS with this compound-d6 as an internal standard.
Objective:
To compare the purity and chromatographic behavior of different this compound analytical standards.
Materials:
-
This compound analytical standards from different suppliers (e.g., Supplier A, Supplier B).
-
This compound-d6 internal standard.
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water.
-
Formic acid.
-
Human plasma (for matrix effect evaluation).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Methodology:
-
Standard Solution Preparation:
-
Prepare stock solutions of each this compound standard and the this compound-d6 internal standard in methanol at a concentration of 1 mg/mL.
-
Prepare working standard solutions by serially diluting the stock solutions with a 50:50 (v/v) mixture of methanol and water.[2]
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of human plasma, add 10 µL of the internal standard working solution (e.g., 500 ng/mL of this compound-d6 in methanol).
-
Spike with the working solution of the this compound standard to be tested.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new plate or vial for analysis.[2]
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions (Representative):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from potential impurities (e.g., 20% B to 95% B over 3 minutes).[3]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of precursor and product ions for both this compound and this compound-d6.
-
-
-
Data Analysis and Comparison:
-
Purity Assessment: Analyze the neat standard solutions to identify and quantify any impurity peaks. Compare the purity profiles of the standards from different suppliers.
-
Chromatographic Performance: Compare the peak shape, retention time, and response of the main peak for each standard.
-
Calibration Curve: Generate a calibration curve for each standard and compare the linearity, range, and accuracy.
-
Matrix Effect: Evaluate the impact of the biological matrix on the ionization of each standard by comparing the response in neat solution versus post-extraction spiked plasma.
-
Visualizing Key Processes
To aid in the understanding of the experimental workflow and the mechanism of action of Tipelukast, the following diagrams are provided.
Caption: Experimental workflow for comparing this compound analytical standards.
Tipelukast exerts its therapeutic effects through a multi-faceted mechanism of action, targeting key pathways in inflammation and fibrosis.
Caption: Mechanism of action of Tipelukast, targeting multiple signaling pathways.
References
Safety Operating Guide
Proper Disposal of Hydroxy Tipelukast: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Hydroxy Tipelukast, a research chemical, is crucial for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating it as a hazardous chemical waste, is recommended. This guide provides a comprehensive overview of the necessary procedures for its safe handling and disposal, drawing parallels from related compounds and general laboratory safety protocols.
Core Principles of Disposal
The disposal of this compound should be managed through a systematic process that includes waste characterization, segregation, containment, and collaboration with your institution's Environmental Health and Safety (EHS) department. All waste must be handled in accordance with local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA) in the United States.[1]
Personal Protective Equipment (PPE)
Due to the lack of specific hazard data for this compound, it is prudent to handle it as a potentially hazardous substance. A comprehensive PPE strategy is the first line of defense in minimizing exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes, mists, and particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Provides a barrier against skin contact. |
| Body Protection | Laboratory coat worn over full-length clothing | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | Minimizes inhalation of dust or aerosols. |
Step-by-Step Disposal Procedure
The following steps provide a clear workflow for the proper disposal of this compound waste.
-
Waste Characterization and Segregation:
-
Treat all forms of this compound waste (solid, liquid, and contaminated materials) as hazardous.
-
Solid Waste: Collect pure compound, contaminated labware (e.g., weighing paper, pipette tips), and used PPE in a dedicated, leak-proof hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and leak-proof container. Do not pour liquid waste down the drain.[1]
-
Never mix incompatible waste streams.
-
-
Waste Containment and Labeling:
-
Use containers that are chemically compatible with the waste.
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and any other components (e.g., solvents).
-
Keep containers securely closed except when adding waste.
-
-
Storage:
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.
-
This area should be away from general lab traffic and incompatible materials.
-
-
Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
The primary recommended disposal method for similar pharmaceutical waste is incineration at a permitted facility.[2][3]
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. Collect the rinsate as hazardous liquid waste. After rinsing, the container may be disposed of as non-hazardous waste, but confirm this with your EHS department.
-
Experimental Protocols: General Chemical Waste Handling
-
Spill Management: In case of a spill, wear appropriate PPE, ventilate the area, and collect the spilled material using an appropriate absorbent. Place the collected material in a sealed container for hazardous waste disposal.
-
Decontamination: Clean any contaminated surfaces with a suitable solvent, and collect the cleaning materials as hazardous waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
Signaling Pathway Considerations for Leukotriene Receptor Antagonists
This compound is related to Tipelukast, a leukotriene receptor antagonist.[4] Understanding the general mechanism of this class of drugs can inform the assessment of its potential biological impact if not disposed of properly. Leukotriene receptor antagonists block the action of cysteinyl leukotrienes, which are inflammatory mediators.
Caption: General signaling pathway of leukotriene receptor antagonists.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Hydroxy Tipelukast
For immediate reference, this guide provides essential safety protocols, operational procedures, and disposal plans for Hydroxy Tipelukast. Designed for researchers, scientists, and drug development professionals, this information is critical for ensuring a safe laboratory environment when working with this potent compound.
Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is paramount. The following guidelines are based on best practices for handling potentially hazardous research chemicals and information available for its deuterated analog, this compound-d6.[1][2] It is imperative to treat this compound as a substance with unknown toxicity and handle it with the utmost care.
Essential Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The minimum recommended PPE for handling this compound is outlined below.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes, mists, and airborne particles.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Consider double-gloving for enhanced protection. | Provides a barrier against skin contact.[1][2] Gloves must be inspected before use and disposed of properly after. |
| Body Protection | A lab coat worn over full-length clothing. A chemical-resistant apron is also recommended.[1] | Prevents contamination of personal clothing. |
| Respiratory Protection | To be used if there is a risk of generating dust or aerosols. | Minimizes inhalation of the compound.[1] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[1][2] |
Hazard Identification and Precautionary Measures
The Safety Data Sheet for this compound-d6 Sodium Salt indicates the following hazards and necessary precautions:
| Hazard Statements | Precautionary Statements |
| H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |
| H315: Causes skin irritation. | P271: Use only outdoors or in a well-ventilated area. |
| H319: Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
Data sourced from the this compound-d6 Sodium Salt Safety Data Sheet.
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for the safety of all laboratory personnel.[2]
1. Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.[2]
-
Ensure all necessary PPE is in good condition and readily available.[2]
-
Have spill control materials, such as absorbent pads, accessible.[2]
-
Before use, allow the container to reach room temperature to prevent condensation.[2]
2. Handling the Compound:
-
Carefully open the container within the designated handling area.[2]
-
Use appropriate tools, such as a spatula and weigh paper, to handle the solid compound, avoiding the creation of dust.[2][3]
-
If preparing a solution, slowly add the solid to the solvent to prevent splashing.[2]
3. Post-Handling:
-
Securely close the container of this compound.[2]
-
Clean the handling area and any equipment used with an appropriate solvent.[2]
-
Dispose of all contaminated materials according to the disposal plan.[2]
-
Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then eye protection).[2]
-
Wash hands thoroughly with soap and water after removing PPE.[2]
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.[2] In the absence of a specific SDS, this compound should be treated as hazardous waste.[1]
Waste Segregation and Disposal:
-
Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, weigh paper, and absorbent pads, should be collected in a designated, labeled hazardous waste container.[1][2]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container.[1][2] Do not dispose of down the drain.[1] Segregate halogenated and non-halogenated solvent waste where applicable.[1]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of as non-hazardous waste.[2]
Waste Container Labeling and Storage:
-
All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".[1]
-
For solutions, list all components and their approximate percentages.[1]
-
Include the accumulation start date on the label.[1]
-
Store waste containers in a designated and secure Satellite Accumulation Area (SAA) at or near the point of generation.[1]
Institutional EHS Collaboration:
-
Contact your institution's Environmental Health and Safety (EHS) department for guidance on chemical waste disposal and institution-specific procedures.[1]
-
Schedule a waste pickup with your EHS department once the container is full or experiments are complete.[1]
-
Maintain meticulous records of the waste generated and its disposal for laboratory inventory and compliance purposes.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
